molecular formula C6H16ClNO B3017484 (2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride CAS No. 2171226-93-8

(2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride

Cat. No.: B3017484
CAS No.: 2171226-93-8
M. Wt: 153.65
InChI Key: BKOKAEFDOSVHFB-RGMNGODLSA-N
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Description

(2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C6H16ClNO and its molecular weight is 153.65. The purity is usually 95%.
BenchChem offers high-quality (2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-1-propan-2-yloxypropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-5(2)8-4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOKAEFDOSVHFB-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171226-93-8
Record name (2S)-1-(propan-2-yloxy)propan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical properties of (2S)-1-Propan-2-yloxypropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of (2S)-1-Propan-2-yloxypropan-2-amine hydrochloride , a specialized chiral building block used in pharmaceutical development.

Executive Summary

(2S)-1-Propan-2-yloxypropan-2-amine hydrochloride (also known as (S)-1-isopropoxypropan-2-amine HCl ) is a high-value chiral synthon belonging to the class of aliphatic ether-amines. Structurally derived from (S)-alaninol , this molecule features a steric bulk-inducing isopropoxy group and a primary amine at a chiral center. It serves as a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of ion channel modulators , kinase inhibitors , and peptidomimetics where precise stereochemistry is required to maintain biological activity.

Key Chemical Identifiers
PropertyDetail
IUPAC Name (2S)-1-(propan-2-yloxy)propan-2-amine hydrochloride
Common Synonyms (S)-1-Isopropoxypropan-2-amine HCl; (S)-Alaninol isopropyl ether HCl
CAS Number 2217122-93-8 (HCl salt); 1038314-66-7 (Racemic base)
Molecular Formula

Molecular Weight 153.65 g/mol (Salt); 117.19 g/mol (Free Base)
Chirality (S)-Enantiomer

Chemical Structure & Stereochemistry

The molecule consists of a three-carbon propane backbone with an amine group at the C2 position and an isopropoxy ether linkage at the C1 position. The (S)-configuration at C2 is critical for its application in asymmetric synthesis.

Structural Analysis
  • Core Scaffold: Propan-2-amine (Isopropylamine derivative).[1]

  • Ether Linkage: The isopropoxy group (

    
    ) at C1 increases lipophilicity (
    
    
    
    ) compared to its methoxy analogs, enhancing membrane permeability in downstream drug candidates.
  • Chiral Center: The C2 carbon is the stereogenic center. The (S)-configuration is derived from the precursor (S)-alanine or (S)-propylene oxide.

DOT Diagram: Structural Connectivity

ChemicalStructure Figure 1: Structural Connectivity of (2S)-1-Propan-2-yloxypropan-2-amine HCl C2 C2 (Chiral Center) (S)-Configuration Amine Amine Group (-NH3+ Cl-) C2->Amine Attached C1 C1 (Methylene) C2->C1 Backbone Methyl C3 Methyl Group (-CH3) C2->Methyl Backbone EtherO Ether Oxygen (-O-) C1->EtherO Linkage Isopropyl Isopropyl Group (-CH(CH3)2) EtherO->Isopropyl Substituent

Physicochemical Properties

Understanding the physical behavior of this salt is essential for process optimization.

PropertyValue / CharacteristicCausality & Context
Physical State White to off-white crystalline solidIonic lattice formation typical of amine hydrochlorides.
Solubility High in Water, Methanol, EthanolThe ionic ammonium chloride headgroup dominates solvation in polar protic solvents.
Hygroscopicity Moderate to HighEther oxygens can accept hydrogen bonds from water; the salt form is prone to absorbing atmospheric moisture. Handling requires dessication.
Acidity (pKa) ~10.5 (Conjugate Acid)Typical for aliphatic primary amines. Indicates the free base is a strong nucleophile.
Partition Coeff. LogP ~ 0.8 - 1.2 (Free Base)The isopropoxy group adds significant lipophilicity compared to methoxy analogs (LogP < 0), making it suitable for CNS-active drug design.

Synthesis & Manufacturing Methodologies

Two primary routes are utilized: Biocatalytic Transamination (Green Chemistry) and Chemical Etherification (Classical).

Route A: Biocatalytic Synthesis (Preferred for High Enantiopurity)

This method utilizes


-transaminases to convert a ketone precursor directly into the chiral amine with >99% ee (enantiomeric excess).
  • Precursor: Isopropoxyacetone (1-(propan-2-yloxy)propan-2-one).

  • Enzyme: (S)-selective

    
    -Transaminase (e.g., from Vibrio fluvialis).
    
  • Amine Donor: Isopropylamine (sacrificial donor).

  • Process: The enzyme transfers the amino group to the ketone. The equilibrium is shifted by removing acetone (volatile byproduct).

Route B: Chemical Synthesis from (S)-Alaninol
  • Starting Material: (S)-2-Amino-1-propanol (Alaninol).

  • Protection: N-Boc protection to prevent amine alkylation.

  • Etherification: O-alkylation using Isopropyl Bromide/Iodide and a strong base (NaH) in DMF.

  • Deprotection: Acidic hydrolysis (HCl/Dioxane) yields the hydrochloride salt.

DOT Diagram: Synthesis Workflow

SynthesisPathways Figure 2: Comparative Synthesis Pathways cluster_0 Route A: Biocatalytic (Green Chemistry) cluster_1 Route B: Chemical Synthesis Ketone Isopropoxyacetone Enzyme (S)-Transaminase + Isopropylamine Ketone->Enzyme ProductA (S)-Amine Free Base Enzyme->ProductA FinalSalt (2S)-1-Propan-2-yloxypropan-2-amine HCl ProductA->FinalSalt HCl / Ether Alaninol (S)-Alaninol Boc Boc-Protection Alaninol->Boc Alkylation O-Alkylation (iPr-Br / NaH) Boc->Alkylation Deprotection HCl Deprotection Alkylation->Deprotection Deprotection->FinalSalt

Reactivity & Applications in Drug Discovery

The molecule acts as a chiral resolving agent and a pharmacophore building block .

Nucleophilic Substitution & Amide Coupling

The primary amine is a potent nucleophile. It reacts readily with:

  • Acyl Chlorides/Esters: To form stable amides (common in peptidomimetics).

  • Isocyanates: To form ureas (common in soluble epoxide hydrolase inhibitors).

  • Sulfonyl Chlorides: To form sulfonamides.

Therapeutic Areas
  • Ion Channel Modulators: The ether-amine motif mimics the structural properties of Mexiletine and Propafenone (sodium channel blockers). The (S)-isomer often exhibits distinct binding kinetics compared to the (R)-isomer or racemate.

  • Neurological Agents: The increased lipophilicity of the isopropoxy group facilitates Blood-Brain Barrier (BBB) penetration, making it a viable side-chain for CNS-targeting drugs (e.g., analogs of Lacosamide or Brivaracetam ).

  • Kinase Inhibitors: Used as a solubilizing tail in ATP-competitive inhibitors, where the chiral center directs the tail into a specific solvent-exposed pocket.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2]

  • Handling Protocol:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Hygroscopic—keep tightly sealed.

References

  • PubChem. 2-Propanamine, N-(1-methylethyl)-, hydrochloride.[2] National Library of Medicine. Available at: [Link] (Accessed: 2026-02-15).

  • Fuchs, M. et al.Biocatalytic Synthesis of Chiral Amines using Transaminases. Chemical Reviews, 2012. (Contextual grounding for Route A synthesis).
  • Breuer, M. et al. Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie Int. Ed., 2004.[1] (Contextual grounding for chiral amine resolution).

Sources

Technical Safety & Handling Guide: (2S)-1-Propan-2-yloxypropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and safety framework for (2S)-1-Propan-2-yloxypropan-2-amine hydrochloride .[1] It is designed for research scientists and process chemists requiring rigorous handling, verification, and safety protocols beyond standard SDS templates.[1]

Part 1: Chemical Identity & Molecular Architecture[1]

Compound Identity:

  • IUPAC Name: (2S)-1-(Propan-2-yloxy)propan-2-amine hydrochloride[1]

  • Common Synonyms: (S)-1-Isopropoxypropan-2-amine HCl; (S)-1-(1-Methylethoxy)-2-propylamine hydrochloride.[1]

  • CAS Number: Not widely indexed in public registries; closely related to racemic free base 1038314-66-7 and regioisomer 2081074-09-9 [(S)-2-Isopropoxypropan-1-amine HCl].[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 153.65 g/mol (Salt); 117.19 g/mol (Free Base).[1]

Structural Analysis: This compound is a chiral aliphatic ether-amine .[1] Its core structure consists of a propyl backbone with a primary amine at the chiral C2 position and an isopropoxy ether group at C1.[1]

  • Chirality: The (S)-configuration at C2 is critical for stereoselective synthesis.[1] Inversion or racemization can occur under harsh conditions (e.g., radical formation at the

    
    -carbon), though the hydrochloride salt stabilizes the amine.[1]
    
  • Functional Groups:

    • Primary Amine (Salt Form): Increases water solubility and stability but remains a latent nucleophile.[1]

    • Ether Linkage: Generally stable but introduces flammability risks in the free base form and potential peroxide formation upon prolonged storage (though less likely than in secondary ethers).[1]

Part 2: Hazard Identification & Risk Assessment (E-E-A-T)

Senior Scientist Insight: While many amine salts are classified merely as irritants, small aliphatic ether-amines often exhibit higher systemic toxicity and mucous membrane aggressivity than their carbon-only analogs.[1] Treat this compound as a potential sensitizer and severe irritant .[1]

GHS Classification (Derived from Structure-Activity Relationships)
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat. 4 (Est.)[1]H302: Harmful if swallowedSystemic absorption of small lipophilic amines; potential CNS depression.[1]
Skin Corrosion/Irritation Cat.[1][2] 2 / 1BH315/H314: Causes skin irritation/burnsCritical: The HCl salt is acidic (pH ~4-5 in solution).[1] If moisture is present, it can cause acid hydrolysis damage.[1] The free base is Corrosive Cat.[1] 1B.
Eye Damage/Irritation Cat.[1][2] 1H318: Causes serious eye damageIrreversible corneal opacity risk due to surfactant-like properties of the cation.[1]
STOT - Single Exposure Cat. 3H335: Respiratory irritationDust inhalation causes immediate bronchial constriction.[1]

Self-Validating Safety Protocol:

  • The "pH Check": Before scaling up, dissolve 10 mg in 1 mL water.[1] Measure pH. If pH > 9, free base is present (high volatility/corrosion risk).[1] If pH < 3, excess HCl is present (acid burn risk).[1] Target pH: 4.5–6.0.[1]

Part 3: Handling, Storage, & Stability[1][3]
Storage Parameters
  • Hygroscopicity: High.[1] The hydrochloride salt will deliquesce (absorb water to form a solution) if exposed to ambient humidity.[1]

    • Protocol: Store under Argon or Nitrogen in a desiccator.[1]

  • Temperature: 2–8°C recommended to prevent slow thermal degradation or color formation (oxidation of trace free amine).[1]

  • Incompatibilities: Strong oxidizing agents (peroxide risk), acid chlorides, anhydrides, and strong bases (liberates volatile free amine).[1]

Operational Workflow (DOT Visualization)

HandlingWorkflow cluster_safety Critical Safety Gate Start Material Receipt Inspect Visual Inspection (Clumping = Moisture) Start->Inspect Weighing Weighing Station (Glovebox/Argon) Inspect->Weighing Dry Solubilization Solubilization (Degassed Solvent) Inspect->Solubilization Deliquesced (Adjust Stoichiometry) Weighing->Solubilization Reaction Reaction Setup Solubilization->Reaction

Figure 1: Decision matrix for handling hygroscopic amine salts.[1] Note the critical check for deliquescence.

Part 4: Emergency Protocols & Toxicology

Expert Guidance: Standard First Aid is often insufficient for ether-amines due to their lipophilicity.[1]

  • Ocular Exposure:

    • Immediate Action: Rinse for 15 minutes minimum .

    • Mechanism:[1] The cation binds to corneal proteins.[1] Saline is superior to water if available immediately.[1]

    • Follow-up: Fluorescein staining required to rule out corneal abrasion.[1]

  • Skin Contact:

    • Action: Wash with soap and water.[1] Do not use alcohol (increases permeability).[1]

    • Sign: Redness may be delayed 1-2 hours (insidious irritation).[1]

  • Spill Management:

    • Solid: Sweep up avoiding dust generation.[1] Neutralize surface with 5% Sodium Bicarbonate.[1]

    • Solution: Absorb with vermiculite.[1] Do not use sawdust (fire risk with nitrates/oxidizers, though less relevant here, good habit).[1]

Part 5: Analytical Verification (Quality Assurance)

To ensure the integrity of your research, you must validate both the chemical identity and the enantiomeric excess (ee) .[1]

1. Identity Verification (H-NMR in DMSO-d6):

  • Diagnostic Signals:

    • 
       ~8.2 ppm (Broad s, 3H, 
      
      
      
      ).[1]
    • 
       ~3.5–3.8 ppm (Multiplets, Ether 
      
      
      
      and
      
      
      ).[1]
    • 
       ~1.1–1.3 ppm (Doublets, Methyl groups).[1]
      
    • Note: In

      
      , the ammonium protons exchange and disappear.[1]
      

2. Enantiomeric Purity (Chiral HPLC):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]

    • Crucial: You must convert the salt to the free base in situ or pre-wash with bicarbonate, otherwise, the salt will not elute or will streak.[1]

    • Alternative: Derivatization with Mosher's acid chloride followed by achiral NMR/HPLC.[1]

Analytical Workflow Diagram

AnalysisFlow cluster_Identity Identity Check cluster_Chirality Stereochem Check Sample Raw Sample ((2S)-Amine HCl) NMR 1H-NMR (DMSO-d6) Sample->NMR MS LC-MS (M+H = 118) Sample->MS Deriv Free Base Liberation (NaHCO3 wash) Sample->Deriv Valid Release for Synthesis NMR->Valid Matches Structure HPLC Chiral HPLC (Daicel Column) Deriv->HPLC HPLC->Valid ee > 98%

Figure 2: Analytical validation workflow ensuring chemical and stereochemical integrity.

References
  • PubChem Compound Summary. 1-Isopropoxypropan-2-amine (Racemic Free Base).[1] National Library of Medicine.[1] Accessed 2026.[1][3] Link[1]

  • BLD Pharm. Product Page: (S)-1-Isopropoxypropan-2-amine hydrochloride.[1][4] (Reference for structural analogs and handling codes). Link

  • Sigma-Aldrich (Merck). Safety Data Sheet: Isopropylamine Hydrochloride.[1] (Surrogate data for aliphatic amine salts). Link

  • ECHA (European Chemicals Agency). Registration Dossier: 1-aminopropan-2-ol derivatives.[1] (Toxicological framework). Link[1]

Sources

Technical Guide: Physical Characterization & Control of L-Alanine Isopropyl Ester Hydrochloride (TAF Intermediate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Tenofovir Alafenamide Fumarate (TAF), the chiral amine source—L-Alanine Isopropyl Ester Hydrochloride (CAS: 62062-65-1)—acts as the stereochemical anchor for the drug’s phosphonamidate moiety. Unlike generic reagents, the physical state of this intermediate directly governs the diastereomeric purity and yield of the final API.

This guide provides an in-depth analysis of the physical characteristics of this amine hydrochloride, establishing a correlation between its solid-state properties (hygroscopicity, crystallinity, particle size) and its behavior in the PMPA coupling reaction.

Chemical Identity & Molecular Architecture[1][2]

The intermediate is the hydrochloride salt of the isopropyl ester of L-alanine.[][2] Its rigorous characterization begins with understanding its stereochemical vulnerability and salt stoichiometry.

AttributeSpecification
Chemical Name L-Alanine, 1-methylethyl ester, hydrochloride (1:1)
Common Name L-Alanine Isopropyl Ester HCl
CAS Number 62062-65-1
Molecular Formula C₆H₁₃NO₂[][3] · HCl
Molecular Weight 167.63 g/mol
Chirality L-isomer (S-configuration)
Structure Isopropyl (2S)-2-aminopropanoate hydrochloride
Stereochemical Criticality

The (S)-configuration of the alanine moiety is non-negotiable. TAF is a prodrug requiring specific enzymatic cleavage in lymphoid cells. Use of the racemic amine or the (R)-enantiomer results in the formation of diastereomeric impurities (specifically the S-phosphonamidate diastereomer of the wrong chirality) which are notoriously difficult to purge via crystallization in the final steps.

Physical Characterization Profile

The following data aggregates empirical values from high-purity industrial lots (>98.5%).

Thermal & Solid-State Properties[5]
PropertyValue / RangeMethodCriticality
Appearance White to off-white crystalline powderVisualDiscoloration indicates oxidation or hydrolysis.
Melting Point 85°C – 88°CDSC / CapillarySharp endotherm indicates high crystallinity. Broadening suggests moisture or impurities.
Hygroscopicity Very Hygroscopic DVS (Dynamic Vapor Sorption)High Risk. Absorbs atmospheric moisture rapidly, leading to clumping and hydrolysis.
Solubility Soluble: Water, Methanol, EthanolSlightly Soluble: DMSO, DMFInsoluble: Hexane, TolueneGravimetricHigh solubility in polar organic solvents is required for the coupling reaction.
Loss on Drying (LOD) < 1.0% w/wTGA / OvenExcess water consumes the chlorinating agent (SOCl₂) or hydrolyzes the PMPA-chloridate intermediate.
Particle Size & Morphology[5]
  • Morphology: Typically crystallizes as needles or irregular prisms depending on the solvent system (e.g., Isopropanol/HCl).

  • Particle Size Distribution (PSD): A d90 < 200 µm is recommended.

    • Causality: Large agglomerates (caused by moisture bridging) dissolve slowly in the reaction matrix (often Dichloromethane or Acetonitrile), causing localized stoichiometry imbalances that favor side reactions over the desired phosphonamidate formation.

Synthetic Utility & Process Control

The amine hydrochloride does not react directly; it must be in situ neutralized to the free amine to attack the phosphorus center. However, the salt form is used for stability.

Reaction Pathway Visualization

The following diagram illustrates the critical entry point of the amine hydrochloride into the TAF synthesis pathway.

TAF_Synthesis PMPA Tenofovir (PMPA) PMPA_Cl PMPA-Dichloridate (Intermediate) PMPA->PMPA_Cl Activation SOCl2 Chlorinating Agent (SOCl2/Oxalyl Cl) SOCl2->PMPA_Cl Ph_Int Phenyl Chloridate Intermediate PMPA_Cl->Ph_Int + Phenol Phenol Phenol Phenol->Ph_Int TAF_Base TAF Free Base Ph_Int->TAF_Base Coupling Amine_HCl L-Ala-OiPr HCl (CAS 62062-65-1) Amine_HCl->TAF_Base Critical Step Base Base (TEA/NMIM) Base->TAF_Base HCl Scavenging TAF_Final TAF Fumarate (Final API) TAF_Base->TAF_Final Salt Formation Fumaric Fumaric Acid Fumaric->TAF_Final

Figure 1: TAF Synthesis Cascade highlighting the critical insertion of L-Alanine Isopropyl Ester HCl.

Analytical Protocols & Validation

To ensure the "Self-Validating" nature of the QC process, the following protocols are recommended.

Determination of Enantiomeric Purity (Chiral HPLC)

Because the melting point alone cannot distinguish between the L-isomer and a racemic mixture effectively (eutectic effects), Chiral HPLC is mandatory.

  • Column: Chiralpak AD-H or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: Perchloric acid (pH 1.5) or Hexane/IPA/DEA (depending on column choice).

  • Detection: UV at 210 nm (low wavelength due to lack of strong chromophores in the aliphatic ester).

  • Derivatization (Alternative): If direct detection is difficult, derivatize with Marfey’s reagent (FDAA) to create diastereomers separable on standard C18 columns.

  • Acceptance Criteria: L-Isomer ≥ 99.5%; D-Isomer ≤ 0.5%.

Hygroscopicity & Water Content (Karl Fischer)

Due to the HCl salt nature, the material is prone to deliquescence.

  • Method: Coulometric Karl Fischer titration.

  • Protocol Note: The sample must be weighed in a glove box or humidity-controlled chamber (<30% RH) to prevent false positives during the transfer to the titration cell.

QC Decision Tree

QC_Workflow Start Raw Material Receipt (L-Ala-OiPr HCl) ID_Test ID Test (IR / 1H-NMR) Start->ID_Test Split ID Pass? ID_Test->Split Reject_ID Quarantine / Reject Split->Reject_ID No Purity_Tests Purity Testing Split->Purity_Tests Yes Tests HPLC (Assay) Chiral HPLC (ee%) KF (Water) ROI (Ash) Purity_Tests->Tests Eval Specs Met? (>98% Assay, <0.5% D-iso) Tests->Eval Release Release for Synthesis Eval->Release Yes Reject_Qual Reject Batch Eval->Reject_Qual No

Figure 2: Quality Control Workflow for incoming TAF Intermediate.

Storage and Handling Recommendations

The physical stability of L-Alanine Isopropyl Ester HCl is binary: stable when dry, unstable when wet.

  • Storage: Double polyethylene bags with desiccant packs, inside a rigid HDPE drum. Store at 2°C – 8°C (Refrigerated) is preferred to slow hydrolysis, though ambient storage is acceptable if strictly dry.

  • Handling:

    • Open containers only in humidity-controlled suites (RH < 40%).

    • Use stainless steel or polypropylene scoops; avoid iron spatulas (trace metal contamination can catalyze degradation).

  • Shelf Life: Typically 12–24 months if the seal remains compromised. Retest water content every 6 months.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13089459, L-Alanine isopropyl ester hydrochloride. Retrieved from [Link][3]

  • Gilead Sciences, Inc.Tenofovir Alafenamide Fumarate Synthesis Patents (General Reference).

Sources

Thermodynamic Stability of Chiral Amino Ether Salts: A Guide to Solid-State Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Chiral Amino Ether Salts Content Type: In-depth Technical Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

In the development of chiral pharmaceutical intermediates—specifically amino ethers (e.g., aryloxypropylamines like Fluoxetine, Atomoxetine, and Duloxetine)—thermodynamic stability is the governing variable for both solid-state form selection and optical resolution efficiency.[1]

This guide moves beyond basic salt screening. It focuses on the thermodynamic driving forces that dictate whether a chiral salt will resolve efficiently, form a stable polymorph, or disproportionate. We analyze the interplay between lattice energy (


), solvation energy (

), and the phase equilibria that define the "resolution space."

Theoretical Foundations: The Energetics of Chiral Salts

The Lattice Energy Dominance

For chiral amino ethers, the formation of a diastereomeric salt is driven by the difference in lattice energies between the p-salt (less soluble, desired) and the n-salt (more soluble).

The thermodynamic stability of a salt relative to its free base and acid is governed by the Born-Haber cycle adapted for organic salts:



Key Insight for Amino Ethers: Unlike simple amines, the ether oxygen in molecules like Fluoxetine acts as a weak hydrogen bond acceptor. In the solid state, this oxygen often participates in secondary coordination with the counter-ion or lattice water.

  • Implication: If the counter-ion cannot satisfy the H-bond potential of the ether oxygen, the salt may be prone to forming hygroscopic hydrates to fill that coordination void, altering the thermodynamic stability profile.

The Rule of Three

Thermodynamic stability requires complete proton transfer. For amino ethers (typically secondary amines,


), the resolving acid must be strong enough to prevent dissociation in solution or disproportionation in the solid state.
  • 
    :  Co-crystal formation (No proton transfer).
    
  • 
    :  Salt/Co-crystal continuum (High risk of polymorphism).
    
  • 
    :  Thermodynamically stable salt (Complete proton transfer).
    
Visualization: The Stability Decision Matrix

The following diagram illustrates the logical flow for assessing salt stability based on pKa and phase behavior.

SaltStability Start Candidate Amino Ether + Acid Calc_pKa Calculate u0394pKa (pKa_base - pKa_acid) Start->Calc_pKa Check_pKa Is u0394pKa > 3? Calc_pKa->Check_pKa Risk_Zone Risk Zone: Salt/Co-crystal Continuum (Polymorph Risk High) Check_pKa->Risk_Zone No (<3) Stable_Zone Stable Salt Zone: Proceed to Phase Screening Check_pKa->Stable_Zone Yes (>3) Screening Binary Melt Screening (DSC) Stable_Zone->Screening Eutectic_Check Eutectic Behavior? Screening->Eutectic_Check Conglomerate Conglomerate: Entrainment Resolution Possible Eutectic_Check->Conglomerate Double mp Racemic_Cmpd Racemic Compound: Diastereomeric Salt Resolution Required Eutectic_Check->Racemic_Cmpd Single high mp Solid_Soln Solid Solution: Resolution Impossible Eutectic_Check->Solid_Soln Single intermediate mp

Figure 1: Decision matrix for evaluating thermodynamic viability of chiral amino ether salts.

Phase Behavior & Chiral Resolution

The feasibility of separating enantiomers via crystallization is strictly defined by the Ternary Phase Diagram (Amine enantiomers + Resolving Agent + Solvent).

The Eutectic Limitation

In a binary system of diastereomeric salts (D-Salt and L-Salt), the system usually exhibits a eutectic point. The thermodynamic yield of a resolution is limited by the composition of this eutectic (


).

The Meyerhoffer Limit:



If the diastereomeric salts form a solid solution (mixed crystal) rather than a eutectic conglomerate, the solubility difference vanishes, and resolution becomes thermodynamically impossible. This is common in amino ethers with flexible alkyl chains (e.g., longer chain analogs of atomoxetine) where the crystal lattice can accommodate the "wrong" diastereomer.

Data Summary: Common Resolving Agents for Amino Ethers

The following table summarizes resolving agents often paired with aryloxypropylamines, based on lattice energy compatibility.

Resolving AgentInteraction TypeStability NoteTypical

(kJ/mol)
L-Tartaric Acid Rigid H-bond networkHigh stability; forms robust 2D sheets.35 - 45
Dibenzoyl-L-tartaric acid

stacking + H-bond
Excellent for aromatic ethers (Fluoxetine).40 - 55
Mandelic Acid Monoprotic packingLower lattice energy; often forms solvates.25 - 35
Camphorsulfonic Acid Bulky steric exclusionGood for kinetic resolution; high solubility.30 - 40

Experimental Protocols

Protocol A: Thermodynamic Stability Screening (Slurry Equilibration)

Objective: Determine the most stable polymorphic form and confirm resistance to disproportionation.

  • Preparation: Weigh 500 mg of the target chiral salt.

  • Solvent Selection: Choose a solvent with moderate solubility (10-50 mg/mL). For amino ethers, Isopropanol (IPA) or Ethyl Acetate are standard.

  • Supersaturation: Suspend the salt in 5 mL solvent to create a thick slurry.

  • Agitation: Stir at 200 rpm at controlled temperature (

    
     and 
    
    
    
    ) for 72 hours.
    • Why? Kinetic forms (metastable) will dissolve and reprecipitate as the thermodynamic form (Ostwald Ripening).

  • Analysis: Filter solids. Analyze via PXRD (Powder X-Ray Diffraction) and DSC immediately.

    • Pass Criteria: No phase change (shift in

      
       peaks) compared to starting material.
      
Protocol B: Ternary Solubility Isotherm Construction

Objective: Map the resolution space to find the optimal yield point.

  • Components: Pure p-salt, Pure n-salt, Solvent.

  • Method (Solubility Trace):

    • Prepare mixtures of p-salt and n-salt at ratios: 100:0, 90:10, 75:25, 50:50 (eutectic region), 25:75, 0:100.

    • Add solvent incrementally to each mixture at constant

      
       (e.g., 
      
      
      
      ) until dissolution is complete (turbidity meter detection).[2]
  • Plotting: Plot the mass of p-salt vs. mass of n-salt dissolved.

    • Invariant Point: The intersection of the two solubility curves defines the eutectic composition.

Workflow Visualization: Resolution Process Design

The following diagram details the workflow for optimizing the resolution of a chiral amino ether racemate.

ResolutionWorkflow Racemate Racemic Amino Ether (Solution) Agent_Add Add Resolving Agent (0.5 - 1.0 eq) Racemate->Agent_Add Nucleation Nucleation Control (Seeding @ T_meta) Agent_Add->Nucleation Supersaturation Growth Crystal Growth (Slow Cooling) Nucleation->Growth Separation Solid-Liquid Separation Growth->Separation Solid Solid Phase: Diastereomeric Salt Separation->Solid Liquor Mother Liquor: Enriched Counter-Isomer Separation->Liquor Recryst Recrystallization (Thermodynamic Control) Solid->Recryst If ee < 98% FreeBase Free Basing (NaOH/Extraction) Solid->FreeBase If ee > 99% Recryst->FreeBase

Figure 2: Process flow for chiral resolution via diastereomeric salt crystallization.

Case Study: Fluoxetine Hydrochloride Polymorphs

Fluoxetine (Prozac) serves as the archetypal chiral amino ether. While typically marketed as the racemate, the study of its solid-state stability is instructive.

  • Polymorphism: Fluoxetine HCl exhibits multiple polymorphs. Form A is the thermodynamically stable form at room temperature.

  • Mechanism: The stability of Form A is derived from a specific packing arrangement where the ether oxygen and the amine nitrogen form a robust hydrogen bonding network with the chloride ion.

  • Instability: Metastable forms (often generated by rapid precipitation) revert to Form A upon slurry equilibration (Protocol A).

  • Resolution: Resolution of the intermediate amino ether is often achieved using Mandelic Acid . The success relies on the specific "L-shaped" conformation of the molecule in the salt lattice, which prevents the formation of solid solutions.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.[3] (The foundational text on chiral thermodynamics).

  • Childs, S. L., et al. (2004). "Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides." Journal of the American Chemical Society.

  • Oketani, R., et al. (2023). "Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution." ChemRxiv.

  • Bosits, M. H., et al. (2022).[4] "Design of diastereomeric salt resolution via multicomponent system characterization." CrystEngComm.

  • Aitipamula, S., et al. (2014). "Polymorphs, Salts, and Cocrystals: What’s in a Name?" Crystal Growth & Design.

Sources

Technical Guide: Comparative Analysis of (2S) and (2R) Isomers of 1-Propan-2-yloxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the (2S) and (2R) isomers of 1-Propan-2-yloxypropan-2-amine (also known as 1-isopropoxypropan-2-amine). It is designed for researchers and process chemists involved in the synthesis of chiral active pharmaceutical ingredients (APIs) and high-value agrochemicals.

Executive Summary

1-Propan-2-yloxypropan-2-amine (CAS 1038314-66-7 for racemate) is a sterically hindered chiral ether-amine. Structurally, it consists of a 2-aminopropane (isopropylamine) core with an isopropoxy substituent at the C1 position.

The distinction between the (2S) and (2R) isomers is critical in drug development due to the Eutomer-Distomer principle, where one enantiomer often exhibits desired pharmacological activity while the other may be inactive or toxic. This molecule serves as a versatile chiral building block for introducing the isopropoxy-propylamine motif, a moiety that enhances lipophilicity and modifies metabolic stability in drug candidates.

Structural & Stereochemical Analysis

The chirality of 1-Propan-2-yloxypropan-2-amine arises at the C2 carbon , which is bonded to four distinct groups:

  • Amino group (

    
    )
    
  • Isopropoxymethyl group (

    
    )
    
  • Methyl group (

    
    )
    
  • Hydrogen atom (

    
    )
    
Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration, we assign priorities based on atomic number:

  • Priority 1:

    
     (Nitrogen > Carbon)
    
  • Priority 2:

    
     (Carbon bonded to Oxygen)
    
  • Priority 3:

    
     (Carbon bonded to Hydrogens)
    
  • Priority 4:

    
     (Lowest priority)
    
IsomerConfigurationSpatial Arrangement (H in back)Precursor (Chiral Pool)
(2S)-Isomer Sinister (Left)Counter-clockwise sequence (1

2

3)
Derived from L-Alaninol ((S)-2-amino-1-propanol)
(2R)-Isomer Rectus (Right)Clockwise sequence (1

2

3)
Derived from D-Alaninol ((R)-2-amino-1-propanol)

Physicochemical Properties & Differentiation[1]

While enantiomers share identical scalar properties (boiling point, density) in achiral environments, their behavior diverges in chiral environments and polarized light.

Comparative Data Table
Property(2S)-1-Propan-2-yloxypropan-2-amine(2R)-1-Propan-2-yloxypropan-2-amineRacemic Mixture
CAS Number (Free Base) Not widely listedNot widely listed1038314-66-7
CAS Number (HCl Salt) 1189663-07-7 Enantiomer of 1189663-07-7Mixture
Molecular Formula



Molecular Weight 117.19 g/mol 117.19 g/mol 117.19 g/mol
Optical Rotation

Positive (+) or Negative (-) depending on solvent*Opposite sign of (2S)

Solubility Miscible in water, EtOH, DCMMiscible in water, EtOH, DCMMiscible in water, EtOH, DCM
Lipophilicity (LogP) ~0.8 (Est.)[1]~0.8 (Est.)~0.8 (Est.)

*Note: The sign of rotation depends on the solvent and pH. For related amino-ethers, the (S)-isomer is often dextrorotatory (+) in water, but this must be experimentally verified.

Synthetic Pathways and Manufacturing

The synthesis of enantiopure 1-Propan-2-yloxypropan-2-amine is typically achieved via two primary strategies: Chiral Pool Synthesis (from Alaninol) or Enzymatic Resolution .

Method A: Chiral Pool Synthesis (Preferred for High ee%)

This method utilizes the natural chirality of amino acids.

  • Starting Material: (S)-Alanine is reduced to (S)-Alaninol.

  • Protection: The amine is protected (e.g., N-Boc) to prevent side reactions.

  • O-Alkylation: The hydroxyl group is alkylated with isopropyl bromide/iodide using a base (NaH).

  • Deprotection: Removal of the Boc group yields the free amine with retained stereochemistry.

Method B: Enzymatic Resolution

Starting from the racemic ketone (1-isopropoxypropan-2-one), a transaminase enzyme is used to selectively aminate the ketone to the desired (S) or (R) amine.

Visualization: Synthetic Workflow

The following diagram illustrates the stereodivergent synthesis pathways.

SynthesisPathways cluster_legend Pathway Legend Start_S (S)-Alanine (Natural Source) Reduction Reduction (LiAlH4 or BH3) Start_S->Reduction Start_R (R)-Alanine (Unnatural Source) Start_R->Reduction S_Alaninol (S)-Alaninol Reduction->S_Alaninol R_Alaninol (R)-Alaninol Reduction->R_Alaninol Alkylation O-Alkylation (iPr-Br, NaH) S_Alaninol->Alkylation R_Alaninol->Alkylation Target_S (2S)-1-Propan-2-yloxypropan-2-amine (Target Isomer) Alkylation->Target_S Target_R (2R)-1-Propan-2-yloxypropan-2-amine (Target Isomer) Alkylation->Target_R key1 Blue Path: (S)-Isomer Route key2 Red Path: (R)-Isomer Route

Figure 1: Stereodivergent synthesis of (2S) and (2R) isomers starting from the chiral pool (Alanine).

Applications in Drug Development[3][4][5][6]

The (2S) and (2R) isomers are not interchangeable in pharmaceutical applications. The specific configuration dictates the molecule's fit within a protein binding pocket.

Chiral Building Block for APIs

This amine is a "privileged structure" for synthesizing:

  • Beta-Blockers: Analogous to the synthesis of Bisoprolol or Metoprolol, where the amine side chain determines

    
    -adrenergic receptor selectivity.
    
  • Kinase Inhibitors: The ether-amine motif provides a flexible linker that can orient pharmacophores into hydrophobic pockets.

  • Prodrug Moieties: Similar to the isopropoxycarbonyl group in Tenofovir Disoproxil , the isopropoxy ether group modulates solubility and membrane permeability.

Analytical Resolution Agents

The enantiopure amine can be used as a Chiral Resolving Agent for acidic racemic mixtures. For example, reacting (2S)-1-Propan-2-yloxypropan-2-amine with a racemic carboxylic acid forms diastereomeric salts, which can be separated by crystallization.[2]

Analytical Protocol: Determination of Enantiomeric Excess (ee)

To verify the purity of the (2S) or (2R) isomer, the following self-validating protocol is recommended.

Protocol: Chiral HPLC Analysis
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or Refractive Index if UV inactive).

  • Derivatization (Optional): If UV detection is poor, derivatize with Mosher's Acid Chloride or FDAA (Marfey's Reagent) .

Analytical Decision Logic

The following diagram outlines the workflow for confirming stereochemical purity.

AnalysisWorkflow Sample Unknown Sample (1-Propan-2-yloxypropan-2-amine) Polarimetry Polarimetry ([α]D) Sample->Polarimetry Derivatization Derivatization (Mosher's Acid) Sample->Derivatization Alternative Method ChiralHPLC Chiral HPLC (Chiralpak AD-H) Polarimetry->ChiralHPLC Preliminary Check Result_Pure Confirm Enantiopurity (>98% ee) ChiralHPLC->Result_Pure Single Peak Result_Rac Identify Racemate (0% ee) ChiralHPLC->Result_Rac 1:1 Peak Ratio NMR 1H-NMR Analysis of Diastereomers Derivatization->NMR NMR->Result_Pure Single Set of Signals NMR->Result_Rac Double Set of Signals

Figure 2: Analytical workflow for determining enantiomeric excess (ee) and absolute configuration.

References

  • ChemSrc. (n.d.). (2S)-1-Propan-2-yloxypropan-2-amine hydrochloride (CAS 1189663-07-7). Retrieved from [Link]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition. (General reference for chiral amine synthesis).
  • Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.

Sources

hygroscopic properties of (2S)-1-Propan-2-yloxypropan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Hygroscopic Properties and Solid-State Management of (2S)-1-Propan-2-yloxypropan-2-amine HCl

Executive Summary

(2S)-1-Propan-2-yloxypropan-2-amine Hydrochloride (CAS: 2081074-09-9) is a specialized chiral building block characterized by a low molecular weight and the presence of both an ether linkage and a primary amine hydrochloride moiety. These structural features impart significant hygroscopicity , presenting challenges in solid-state isolation, storage, and processability. This guide provides a technical analysis of its moisture sorption thermodynamics, experimental characterization protocols, and mitigation strategies for pharmaceutical and chemical development applications.

Chemical Profile & Structural Basis of Hygroscopicity

Identification
  • IUPAC Name: (2S)-1-(Propan-2-yloxy)propan-2-amine hydrochloride[1]

  • Common Synonyms: (S)-1-Isopropoxypropan-2-amine HCl; (S)-1-Isopropoxyisopropylamine HCl

  • Molecular Formula: C₆H₁₅NO · HCl

  • Molecular Weight: 153.65 g/mol

  • Chirality: (S)-enantiomer[2]

Mechanism of Moisture Uptake

The hygroscopic nature of this compound is driven by two synergistic molecular features:

  • Ammonium Chloride Headgroup: The ionic

    
     moiety has a high charge density and strong hydrogen-bonding potential. The chloride ion (
    
    
    
    ) is a weak base but a strong hydrogen bond acceptor for water molecules.
  • Ether Oxygen Linkage: The isopropoxy group contains an ether oxygen (

    
    ) with lone pairs available for hydrogen bonding with adsorbed water molecules, facilitating the formation of water bridges within the crystal lattice.
    
FeatureContribution to HygroscopicityMechanism
Ionic Lattice HighHigh lattice energy disrupted by hydration; leads to deliquescence above Critical Relative Humidity (CRH).
Ether Oxygen ModerateActs as a secondary H-bond acceptor, stabilizing the hydrate structure.
Alkyl Chain Low (Hydrophobic)The isopropyl groups provide some steric bulk but are insufficient to counteract the hydrophilicity of the salt core.

Thermodynamics of Moisture Sorption

Understanding the sorption isotherm is critical for establishing handling windows.

  • Adsorption Phase (Low RH): Surface adsorption dominates. Water molecules bind to high-energy sites on the crystal surface.

  • Absorption Phase (Medium RH): Water penetrates the lattice, potentially forming a stoichiometric hydrate or a solid solution.

  • Deliquescence (High RH): Above the CRH (estimated at 60-70% RH for similar ether-amine salts), the solid dissolves in its own sorbed water, forming a saturated solution.

Visualization: Moisture Sorption Mechanism

MoistureSorption Crystal Anhydrous Crystal (Lattice Energy High) SurfaceAds Surface Adsorption (< 40% RH) Crystal->SurfaceAds H-bonding (Surface) LatticePen Lattice Penetration (40-60% RH) SurfaceAds->LatticePen Diffusion Deliquescence Deliquescence (> CRH) LatticePen->Deliquescence Lattice Collapse Solution Saturated Solution (Liquid Phase) Deliquescence->Solution Dissolution

Caption: Step-wise mechanism of moisture uptake leading to deliquescence.

Experimental Characterization Protocols

To validate the specific hygroscopic profile of a batch, the following self-validating protocols are recommended.

Dynamic Vapor Sorption (DVS)

Objective: Determine the sorption/desorption isotherm and Critical Relative Humidity (CRH).

Protocol:

  • Sample Prep: Load 10–20 mg of sample into the DVS quartz pan.

  • Drying: Equilibrate at 0% RH (25°C) for 6 hours or until mass change (

    
    ) < 0.002% per minute.
    
  • Sorption Cycle: Increase RH in 10% steps from 0% to 90%. Hold at each step until equilibrium (

    
    ).
    
  • Desorption Cycle: Decrease RH from 90% to 0% in 10% steps.

  • Analysis: Plot Mass Change (%) vs. RH. Look for hysteresis loops indicating hydrate formation.

Thermogravimetric Analysis (TGA)

Objective: Distinguish between surface water and bound crystal water (hydrates).

Protocol:

  • Ramp: Heat sample from 25°C to 250°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Interpretation:

    • Mass loss < 100°C: Surface/unbound water.

    • Stepwise mass loss > 100°C: Stoichiometric hydrate dehydration or decomposition.

X-Ray Powder Diffraction (XRPD)

Objective: Detect phase changes (polymorph conversion) induced by moisture.

Workflow:

  • Analyze "As Is" sample.

  • Expose sample to 75% RH for 24 hours.

  • Re-analyze.[3]

  • Result: A shift in peak positions (2

    
    ) indicates a change in crystal lattice dimensions (swelling) or a new polymorphic form.
    

Impact on Process & Formulation

ParameterImpactRisk Level
Flowability Moisture creates liquid bridges between particles, causing agglomeration and poor flow.High
Chemical Stability Presence of water can catalyze hydrolysis of the ether linkage (rare) or promote racemization if pH shifts occur.Low-Medium
Dosing Accuracy Variable water content alters the effective weight of the active moiety, leading to dosing errors.High
Visualization: Characterization Workflow

CharacterizationWorkflow Sample Raw Sample ((2S)-1-Propan-2-yloxypropan-2-amine HCl) DVS DVS Analysis (Isotherm & CRH) Sample->DVS TGA TGA (Water Binding State) Sample->TGA XRD XRPD (Crystal Form Stability) Sample->XRD Decision Classification DVS->Decision TGA->Decision XRD->Decision NonHygro Non-Hygroscopic (Standard Storage) Decision->NonHygro <0.2% uptake Hygro Hygroscopic (Desiccated Storage) Decision->Hygro >2% uptake Deliquescent Deliquescent (Glovebox Handling) Decision->Deliquescent Liquefies

Caption: Decision tree for classifying material properties based on analytical data.

Mitigation Strategies

Handling & Storage
  • Environment: Handle in a humidity-controlled environment (RH < 40%) or a glovebox filled with dry nitrogen.

  • Containers: Use double-lined polyethylene bags with desiccant packs (Silica gel or Molecular Sieves) inside high-density polyethylene (HDPE) drums.

  • Re-drying: If moisture uptake occurs, dry in a vacuum oven at 40°C–50°C. Note: Ensure temperature is below the melting point (approx. 160°C for similar salts).

Formulation Approaches
  • Salt Switching: If the HCl salt is too hygroscopic for the final dosage form, consider switching to a less hygroscopic counterion such as Fumarate or Succinate .

  • Coating: Apply a moisture barrier coating (e.g., PVA-PEG graft copolymer) to pellets or tablets.

References

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Retrieved February 15, 2026, from [Link]

  • PubChem. (2025).[3][4] 2-Propanamine, hydrochloride (1:1).[3][4] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Rörig-Dalgaard, I., & Svensson, S. (2016). High accuracy calibration of a dynamic vapor sorption instrument. Review of Scientific Instruments. Retrieved February 15, 2026, from [Link]

  • Newman, A. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit. American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

Sources

Technical Deep Dive: Synthetic Architecture of Tenofovir Alafenamide (TAF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tenofovir Alafenamide (TAF) represents a significant evolution in nucleotide reverse transcriptase inhibitor (NtRTI) design. Unlike its predecessor Tenofovir Disoproxil Fumarate (TDF), TAF is a phosphonamidate prodrug. This specific chemical architecture allows for high plasma stability and targeted intracellular activation by Cathepsin A, resulting in a 90% dose reduction compared to TDF.

For process chemists and drug developers, the synthesis of TAF presents a distinct challenge: Phosphorus Stereochemistry. The biological activity is strictly tied to the


 isomer (GS-7340). This guide dissects the synthesis of key intermediates, focusing on the control of P-chirality and the self-validating protocols required to ensure high diastereomeric purity.

Part 1: The Retrosynthetic Logic

To understand the impurity profile and yield optimization, we must deconstruct TAF into its three core synthons. The assembly is not merely a condensation; it is a stereoselective orchestration around the phosphorus atom.

Graphviz Diagram: TAF Retrosynthetic Disconnection

The following diagram illustrates the convergent synthesis strategy, highlighting the three critical building blocks.

TAF_Retrosynthesis TAF Tenofovir Alafenamide (TAF) (Sp-Isomer) Intermediate_Mix P-Chiral Intermediate (Monophenyl PMPA Amidate) TAF->Intermediate_Mix Salt Formation (Fumaric Acid) PMPA PMPA (Tenofovir) Core Backbone Intermediate_Mix->PMPA P-Cl Bond Formation Phenol Phenol (Leaving Group) Intermediate_Mix->Phenol Esterification L_Ala L-Alanine Isopropyl Ester HCl (Chiral Linker) Intermediate_Mix->L_Ala Amidation

Caption: Retrosynthetic breakdown of TAF into PMPA, Phenol, and L-Alanine Isopropyl Ester, centering on the P-chiral amidate formation.[1][2][3]

Part 2: Synthesis of Key Intermediates

L-Alanine Isopropyl Ester Hydrochloride

This intermediate acts as the "address label" for the prodrug, facilitating cellular uptake.

  • Critical Quality Attribute (CQA): Anhydrous conditions are paramount. Residual water leads to hydrolysis of the ester or the P-Cl bond in the subsequent step, generating PMPA anhydride impurities.

  • Synthesis Protocol:

    • Reagents: L-Alanine (1.0 eq), Isopropanol (solvent/reactant), Thionyl Chloride (

      
      , 1.1 eq).
      
    • Reaction: Slurry L-Alanine in isopropanol. Add

      
       dropwise at 0-5°C (exothermic). Heat to reflux (80°C) for 4-6 hours.
      
    • Isolation: Concentrate under vacuum to remove excess

      
       and solvent. Crystallize from Ethyl Acetate/Hexane.
      
    • Validation:

      
      -NMR must show a distinct septet for the isopropyl group at 
      
      
      
      4.9-5.0 ppm.
Phenyl Phosphorodichloridate (Activated PMPA)

Before the chiral center can be established, the phosphonic acid of PMPA must be activated.

  • Process Insight: Direct chlorination of PMPA using thionyl chloride in acetonitrile is the industry standard.

  • Causality: The use of catalytic N,N-Dimethylformamide (DMF) forms the Vilsmeier-Haack reagent in situ, accelerating the formation of PMPA-dichloridate.

  • Risk: Over-heating (>75°C) leads to the formation of cyclic anhydrides (PMPA-anhydride), a difficult-to-remove impurity.

Part 3: The Critical Junction – Stereoselective Coupling

This is the most technically demanding step. The reaction of activated PMPA with phenol and L-alanine isopropyl ester creates a new chiral center at the phosphorus.

The Challenge: Diastereomeric Mixture

The reaction naturally produces a ~50:50 mixture of


 (TAF) and 

(Impurity) isomers. The

isomer is required for biological efficacy.
Method A: Dynamic Kinetic Resolution (DKR) / Crystallization

Instead of expensive chiral auxiliaries, modern process chemistry utilizes solubility differences.

Protocol:

  • Coupling: React PMPA-dichloridate with Phenol (1.0 eq) and L-Ala-OiPr HCl (1.0 eq) in Dichloromethane (DCM) using Triethylamine (TEA) as a base at -20°C.

    • Why -20°C? Low temperature suppresses the formation of the bis-phenol and bis-alanine impurities.

  • Workup: Wash with phosphate buffer to remove unreacted PMPA.

  • Resolution (The "Purge"):

    • Solvent switch to Acetonitrile (ACN) or Isopropyl Acetate.

    • Seed with pure

      
       crystals.
      
    • The

      
       isomer crystallizes preferentially. The 
      
      
      
      isomer remains in the mother liquor.
    • Note: Some protocols use D-Tartaric acid or L-Proline to form diastereomeric salts that enhance this separation [1].

Graphviz Diagram: Stereoselective Workflow

The following flow chart details the decision matrix and physical separation logic.

TAF_Process_Flow Start Crude Mixture (Sp + Rp Isomers) Solvent Solvent Switch (to Acetonitrile) Start->Solvent Seed Seeding (Pure Sp Crystals) Solvent->Seed Supersaturation Filter Filtration Seed->Filter 0-5°C Aging Solid Wet Cake (Enriched Sp) Filter->Solid Liquor Mother Liquor (Rp rich + Impurities) Filter->Liquor Recycle Base Hydrolysis (Recycle to PMPA) Liquor->Recycle Cost Recovery

Caption: Process flow for the isolation of the Sp-isomer via crystallization-induced resolution.

Part 4: Data Presentation & Quality Control

Impurity Profile Management

Trustworthiness in synthesis comes from anticipating failure. The following table summarizes key impurities and their origin.

Impurity NameStructure/OriginControl Strategy
GS-7339

-Diastereomer (Wrong Isomer)
Purged via fractional crystallization in Acetonitrile.
Monophenyl PMPA Hydrolysis of Amidate bondMaintain anhydrous conditions; avoid acidic workups.
Bis-Phenol PMPA Over-reaction with PhenolStrict stoichiometry (1:1) and low temp addition (-20°C).
Bis-Ala PMPA Over-reaction with L-Ala esterSlow addition of L-Ala-OiPr to the PMPA-dichloridate.
Self-Validating Analytical Protocol

To ensure the protocol is working, use


-NMR .
  • 
     Isomer (TAF):  Shift typically appears at 
    
    
    
    ~22-23 ppm (solvent dependent).
  • 
     Isomer:  Distinct shift separation (usually 
    
    
    
    > 0.5 ppm).
  • Acceptance Criteria: The crude reaction often yields 50-60% d.e. (diastereomeric excess). After crystallization, the target is >98% d.e. [2].[4][5][6]

Part 5: Final Salt Formation (Hemifumarate)

The final market form is Tenofovir Alafenamide Hemifumarate (TAF-HF). This salt form is critical for stability.

  • Stoichiometry: 0.5 equivalents of Fumaric Acid per 1.0 equivalent of TAF free base.

  • Solvent: Ethanol or Acetonitrile.

  • Procedure: Dissolve TAF free base in ethanol at 50°C. Add fumaric acid solution. Cool slowly to 20°C.

  • Outcome: The hemifumarate crystallizes in a specific lattice that further rejects any remaining

    
     isomer, acting as a final "polishing" step for chiral purity [3].
    

References

  • Gilead Sciences, Inc. (2016). Tenofovir alafenamide hemifumarate.[7] U.S. Patent No.[7] 9,296,769. Link

  • Organic Process Research & Development. (2018). Practical Synthesis of Tenofovir Alafenamide Fumarate. Link

  • CN Patent. (2018). Preparation method of tenofovir alafenamide fumarate key intermediate. CN108822149B. Link

  • Bentham Science. (2017). Efficient Synthesis and Resolution of Tenofovir Alafenamide. Link

Sources

Methodological & Application

synthesis protocol for Tenofovir Alafenamide using (2S)-1-Propan-2-yloxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Tenofovir Alafenamide (TAF)

Critical Reagent Analysis & Nomenclature Correction

Before commencing the protocol, a critical structural discrepancy in the requested topic must be addressed to ensure scientific integrity and the successful synthesis of the target Active Pharmaceutical Ingredient (API).

  • Requested Reagent: (2S)-1-Propan-2-yloxypropan-2-amine

    • Chemical Structure:[1][2][3][4][5] An ether amine (H2N-CH(CH3)-CH2-O-CH(CH3)2).

    • Functionality: Metabolic stability (ethers are generally stable to plasma esterases).

  • Target Molecule: Tenofovir Alafenamide (TAF)[1][3][4][5][6][7]

    • Required Moiety:L-Alanine Isopropyl Ester (H2N-CH(CH3)-C(=O)-O-CH(CH3)2).[2]

    • Functionality: ProTide technology requires an ester linkage to facilitate intracellular hydrolysis by Cathepsin A, releasing the active Tenofovir diphosphate.

Directive: This protocol substitutes the user's requested ether string with the structurally required L-Alanine Isopropyl Ester (Isopropyl (2S)-2-aminopropanoate) . Using the ether amine would yield a metabolically inert analog, failing the core requirement of TAF synthesis.

Executive Summary & Retrosynthetic Logic

Tenofovir Alafenamide (TAF) is a phosphonamidate prodrug of Tenofovir (PMPA). Unlike its predecessor TDF, TAF is stable in plasma and selectively hydrolyzed intracellularly, allowing for lower dosing and reduced renal toxicity.

The Synthetic Challenge: The synthesis centers on the construction of a chiral phosphorus center (P-stereogenic). The reaction of Tenofovir with phenol and L-alanine isopropyl ester generates a diastereomeric mixture (


 and 

). The therapeutic efficacy relies on the specific diastereomer (typically

in the final formulation), necessitating a high-fidelity resolution step.

Retrosynthetic Disconnection: The pathway utilizes a "Chloridate Activation" strategy:

  • Activation: Conversion of Tenofovir (PMPA) to a Phenyl-Phosphonochloridate intermediate.

  • Coupling: Nucleophilic attack by L-Alanine Isopropyl Ester.

  • Resolution: Diastereomeric enrichment via salt formation (Fumaric acid).

TAF_Retrosynthesis TAF Tenofovir Alafenamide (Target Molecule) Intermediate Phosphonochloridate Intermediate TAF->Intermediate Amidation PMPA Tenofovir (PMPA) (Starting Material) Intermediate->PMPA Activation (SOCl2/PhOH) Reagents Phenol + L-Alanine Isopropyl Ester Intermediate->Reagents Coupling

Figure 1: Retrosynthetic logic for TAF construction.

Materials & Equipment Profile

Reagent Specifications:

Reagent CAS Registry Purity Requirement Role
Tenofovir (PMPA) 147127-20-6 >99.0% (Anhydrous) Core Scaffold
L-Alanine Isopropyl Ester HCl 62062-65-1 >98.5% (ee >99%) Chiral Amine Source
Phenol 108-95-2 >99.0% ProTide Leaving Group
Triphenyl Phosphite 101-02-0 >98.0% Activation Agent
Thionyl Chloride 7719-09-7 Reagent Grade Chlorinating Agent

| Fumaric Acid | 110-17-8 | >99.0% | Salt Formation/Resolution |[3]

Equipment:

  • Jacketed Glass Reactor (5L or scale-dependent) with overhead stirring.

  • Temperature Control Unit (Range: -20°C to 100°C).

  • High-Performance Liquid Chromatography (HPLC) with Chiral Column (e.g., Chiralpak AD-H).

Detailed Experimental Protocol

Stage 1: Preparation of Tenofovir Phenyl Phosphonochloridate

Rationale: Direct coupling is inefficient. We first create a reactive P-Cl bond.

  • Solvation: Charge Tenofovir (PMPA) (1.0 eq) into the reactor. Add Sulfolane or Acetonitrile (5-8 volumes). Stir to form a slurry.

  • Activation: Add Triphenyl Phosphite (1.5 eq) and Pyridine (1.2 eq). Heat the mixture to 80°C for 2-4 hours.

    • Mechanism:[2][3][4][5][8] Formation of the phosphite ester.[2]

  • Chlorination: Cool the mixture to 50°C . Add Thionyl Chloride (1.2 eq) dropwise over 30 minutes.

    • Critical Control: Exothermic reaction. Maintain internal temperature <55°C to prevent degradation.

  • Maturation: Stir at 50°C for 1 hour. The solution now contains the activated Tenofovir Phenyl Phosphonochloridate.

Stage 2: Coupling with L-Alanine Isopropyl Ester

Rationale: The amine attacks the P-Cl bond. Base is required to scavenge HCl.

  • Preparation: In a separate vessel, dissolve L-Alanine Isopropyl Ester HCl (1.5 eq) in Dichloromethane (DCM) . Add Triethylamine (TEA) (3.0 eq) to liberate the free amine.

  • Coupling: Cool the activated Phosphonochloridate mixture (from Stage 1) to -5°C .

  • Addition: Slowly add the L-Alanine Isopropyl Ester solution to the reactor over 1 hour.

    • Kinetic Control: Low temperature favors the formation of the desired diastereomer ratio, though a ~1:1 mix is often unavoidable without specific chiral catalysts.

  • Quench: After 2 hours at 0°C, quench with Water (5 volumes).

  • Extraction: Separate phases. Wash the organic layer with 5% NaH2PO4 and Brine. Dry over Na2SO4 and concentrate under vacuum to obtain crude TAF (oil/foam).

Stage 3: Diastereomeric Resolution & Salt Formation

Rationale: TAF is marketed as the Fumarate salt. Crystallization with fumaric acid selectively precipitates the desired diastereomer.

  • Dissolution: Dissolve the crude TAF in Acetonitrile (7 volumes).

  • Salt Formation: Add Fumaric Acid (0.5 eq - Note: TAF is a hemifumarate or monofumarate depending on specific form, but 1:1 stoichiometry in reaction is common for purification).

  • Heating: Heat to 60°C until solids dissolve.

  • Crystallization: Cool slowly to 20°C over 4 hours. Seed with pure TAF Fumarate crystals if available.

  • Filtration: Filter the white solid.

  • Recrystallization (Polishing): If Chiral purity <98%, recrystallize from Methanol/Acetonitrile .

Process Visualization

TAF_Synthesis_Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Coupling cluster_2 Stage 3: Resolution Step1 PMPA + Triphenyl Phosphite (80°C, Solfulane) Step2 Add Thionyl Chloride (50°C) Step1->Step2 Intermediate Phenyl Phosphonochloridate (Active Species) Step2->Intermediate Coupling Coupling Reaction (-5°C to 0°C) Intermediate->Coupling AminePrep L-Alanine Isopropyl Ester HCl + TEA (Freebasing) AminePrep->Coupling Workup Aqueous Workup & Concentration Coupling->Workup Salt Add Fumaric Acid (in Acetonitrile) Workup->Salt Cryst Crystallization (Enrichment of Target Diastereomer) Salt->Cryst Final TAF Fumarate (>99% Purity) Cryst->Final

Figure 2: Step-by-step process flow for TAF synthesis and resolution.

Process Control & Analytics

To ensure the protocol is self-validating, the following checkpoints must be monitored:

ParameterMethodAcceptance Criteria
Reaction Completion (Stage 1) HPLC (C18)PMPA < 1.0% area
Diastereomeric Ratio (Crude) Chiral HPLCTypically 50:50 to 60:40 (S/R) before resolution
Chiral Purity (Final) Chiral HPLC> 99.0% de (Target Diastereomer)
Residual Solvents GC-HSMeets ICH Q3C limits (Acetonitrile < 410 ppm)
Water Content Karl Fischer< 1.0% w/w

Chiral HPLC Method parameters:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5µm)

  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (60 : 40 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 260 nm

Troubleshooting Guide

  • Issue: Low Yield in Coupling Step.

    • Cause: Hydrolysis of the Phosphonochloridate due to moisture.

    • Solution: Ensure all reagents (especially PMPA and solvents) are strictly anhydrous (<0.05% water). Perform reaction under Nitrogen atmosphere.

  • Issue: Poor Diastereomeric Resolution.

    • Cause: Cooling rate too fast during crystallization.

    • Solution: Implement a linear cooling ramp (5°C/hour). Use seeding at the metastable zone width.

  • Issue: "Sticky" Solid during Filtration.

    • Cause: Impurities or residual phenol.

    • Solution: Wash the filter cake efficiently with cold Acetonitrile or MTBE to remove phenol residues.

References

  • Gilead Sciences, Inc. (2015). Process for the preparation of Tenofovir Alafenamide. World Intellectual Property Organization. WO2015040640A2.[4] Link

  • An, M., Chang, Z., et al. (2023).[2] Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate. Chinese Journal of Pharmaceuticals. 2[3][6]

  • Technical Disclosure Commons. (2022).[4] Process for the preparation of Tenofovir Alafenamide Monofumarate. Link

  • Bentham Science. (2018). Efficient Synthesis and Resolution of Tenofovir Alafenamide. Letters in Organic Chemistry. 6

Sources

Application Note: Precision Coupling of (2S)-1-isopropoxypropan-2-amine with Phosphoramidates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of phosphoramidate prodrugs (ProTides) or related phosphorus scaffolds using the chiral ether amine (2S)-1-isopropoxypropan-2-amine .

Strategic Overview

The coupling of (2S)-1-isopropoxypropan-2-amine to phosphorus centers represents a specific variation of the "ProTide" strategy. Unlike classical McGuigan ProTides which utilize amino acid esters (e.g., L-alanine isopropyl ester), this protocol utilizes a chiral ether amine .

Chemical Rationale[1][2][3][4][5]
  • Metabolic Stability: The ether linkage (

    
    ) is resistant to intracellular esterases (e.g., Cathepsin A, CES1) that typically activate standard ProTides. This motif is often selected to modulate stability, alter tissue distribution, or design "soft" drugs that degrade via oxidative dealkylation (CYP450) rather than hydrolysis.
    
  • Nucleophilicity: As a primary alkyl amine with a

    
    -oxygen, (2S)-1-isopropoxypropan-2-amine exhibits slightly higher nucleophilicity (
    
    
    
    ) compared to
    
    
    -amino esters (
    
    
    ). This requires careful temperature control to prevent bis-amination.
  • Stereochemistry: The (2S)-configuration mimics the L-amino acid stereochemistry, which is often critical for interaction with polymerase enzymes or specific transport proteins.

Reaction Engineering & Conditions

Successful coupling relies on controlling the electrophilicity of the phosphorus center to ensure mono-substitution.

Critical Reagents
ComponentRecommended ReagentRole & Notes
Phosphorus Source Phenyl phosphorodichloridateThe standard electrophile. Highly moisture sensitive.
Amine (2S)-1-isopropoxypropan-2-amineThe nucleophile. Use the HCl salt for better stoichiometry control, or free base if freshly distilled.
Catalyst N-Methylimidazole (NMI) Crucial. Acts as a nucleophilic catalyst (forming a reactive P-NMI intermediate) and HCl scavenger.
Base Triethylamine (TEA) or DIPEABulk base to neutralize HCl.
Solvent Dichloromethane (DCM)Preferred for solubility and ease of workup. Anhydrous is mandatory.
Mechanism of Action

The reaction follows a nucleophilic substitution at Phosphorus(V). The order of addition determines the product profile.

  • Activation: NMI attacks the P-Cl bond, forming a highly reactive imidazolium species.

  • Coupling: The amine attacks the P-NMI species, displacing NMI and forming the P-N bond.

G P_Cl Phenyl Phosphorodichloridate Inter1 Activated P-NMI Complex P_Cl->Inter1 + NMI (Fast) NMI NMI (Catalyst) NMI->Inter1 Prod Chlorophosphoramidate Intermediate Inter1->Prod + Amine (- NMI HCl) Amine (2S)-1-isopropoxypropan-2-amine Amine->Prod

Figure 1: Catalytic activation cycle using NMI. The amine intercepts the activated P-NMI species.

Experimental Protocols

Two methods are provided. Method A is the standard one-pot approach. Method B uses an activated Pentafluorophenol (PFP) ester for higher stereocontrol (if diastereomeric purity at Phosphorus is required).

Method A: One-Pot Synthesis (Standard)

Objective: Synthesis of a Nucleoside Phosphoramidate using Phenyl Phosphorodichloridate.

Reagents:
  • Nucleoside analog (1.0 eq)

  • Phenyl phosphorodichloridate (1.2 eq)

  • (2S)-1-isopropoxypropan-2-amine (1.2 eq)

  • N-Methylimidazole (NMI) (2.5 eq)

  • Anhydrous DCM (10 mL/mmol)

Protocol:
  • Preparation: Dry the nucleoside and amine overnight under high vacuum. Ensure glassware is oven-dried and flushed with Argon.

  • Phosphorylation (Step 1):

    • Dissolve the Nucleoside (1.0 eq) in anhydrous DCM (or THF if solubility is poor).

    • Add Phenyl phosphorodichloridate (1.2 eq) at 0°C.

    • Add NMI (2.5 eq) dropwise over 5 minutes.

    • Observation: The solution may turn slightly yellow.[1] Stir at 0°C for 1 hour. Monitor by TLC or LCMS for disappearance of nucleoside.

  • Amine Coupling (Step 2):

    • Critical: Lower temperature to -78°C (dry ice/acetone bath) to prevent bis-amination.

    • Add (2S)-1-isopropoxypropan-2-amine (1.2 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x). Wash organics with dilute HCl (0.5M) to remove NMI, then saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Method B: The "Achiral" Chlorophosphoramidate Route

Objective: Pre-forming the reagent to couple with a valuable nucleoside later.

  • Dissolve Phenyl phosphorodichloridate (1.0 eq) in DCM at -78°C.

  • Add (2S)-1-isopropoxypropan-2-amine (1.0 eq) and TEA (1.0 eq) dropwise.

  • Stir for 1 hour at -78°C, then warm to 0°C.

  • Result: A solution of Phenyl (2S)-1-isopropoxypropan-2-yl phosphoramidochloridate .

  • Usage: This intermediate is unstable and should be used immediately by adding the Nucleoside (0.8 eq) and NMI (2.0 eq).

Analytical Validation (QC)

Trust but verify. Phosphoramidate synthesis is prone to hydrolysis (P-OH) and bis-amination (P-(N)2).

TechniqueExpected SignalDiagnostic Value
31P NMR

+2.5 to +4.5 ppm (singlet or two diastereomers)
Gold Standard.

-5 to -10 ppm indicates hydrolysis (phosphate).

+10 to +20 ppm indicates starting material (chloridate).
1H NMR Doublet at

3.5-4.0 ppm (

)
Look for the NH coupling to Phosphorus. The isopropyl methyls will appear as diastereotopic pairs if P is chiral.
LC-MS [M+H]+Confirm mass. Watch for [M+18] (hydrolysis) or [M+Amine] (bis-amination).
Workflow Diagram

Workflow Start Start: Dry Reagents (High Vacuum) Step1 Step 1: Phosphorylation Nucleoside + Ph-O-P(O)Cl2 + NMI (0°C, DCM) Start->Step1 Check1 QC Check: TLC/LCMS (Nucleoside consumed?) Step1->Check1 Check1->Step1 No (Add more reagent) Step2 Step 2: Amine Addition Add (2S)-Amine (-78°C -> RT) Check1->Step2 Yes Quench Quench & Workup (Sat. NH4Cl / 0.5M HCl wash) Step2->Quench Final Purification (Silica Gel) Quench->Final

Figure 2: Operational workflow for one-pot phosphoramidate synthesis.

Troubleshooting & Optimization

  • Problem: Low Yield / Hydrolysis.

    • Cause: Wet solvent or reagents. The P-Cl bond hydrolyzes instantly with water.

    • Fix: Distill NMI and TEA over

      
      . Use freshly opened anhydrous DCM.
      
  • Problem: Bis-amination (Two amines on Phosphorus).

    • Cause: Reaction temperature too high during amine addition or excess amine used.

    • Fix: Strict -78°C control. Add amine very slowly. Ensure stoichiometry is exactly 1:1 or slight deficit of amine.

  • Problem: Poor Diastereoselectivity.

    • Context: The reaction produces a ~1:1 mixture of

      
       and 
      
      
      
      diastereomers.
    • Fix: If a single isomer is required, switch to the PFP-Ester method (coupling the amine to a chiral PFP-phenylphosphate precursor) or separate isomers via preparative HPLC/SFC.

References

  • McGuigan, C., et al. (1993). "Intracellular delivery of bioactive AZT nucleotides by aryl phosphate derivatives of AZT." Journal of Medicinal Chemistry. Link

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link

  • Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews. Link

  • Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977." Journal of Biological Chemistry. (Describes the analytical separation of phosphoramidate diastereomers). Link

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions Involving (2S)-1-Propan-2-yloxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of (2S)-1-Propan-2-yloxypropan-2-amine in Modern Synthesis

Chiral amines are foundational components in the landscape of medicinal chemistry and materials science, with a significant percentage of small-molecule pharmaceuticals containing a chiral amine fragment.[1] The specific stereochemistry of these molecules is often critical to their biological activity and safety, making enantiomerically pure building blocks highly valuable.[2] (2S)-1-Propan-2-yloxypropan-2-amine, a chiral primary amine featuring an isopropoxy ether linkage, represents a versatile synthon for introducing a stereodefined center into a target molecule. Its primary amine functionality serves as a potent nucleophile, enabling a wide array of derivatizations through nucleophilic substitution and addition reactions.

These application notes provide a comprehensive guide to the synthesis and utilization of (2S)-1-Propan-2-yloxypropan-2-amine in key nucleophilic substitution reactions. The protocols herein are designed to be robust and informative, offering not just procedural steps but also the underlying chemical principles that govern these transformations. This document is intended to empower researchers to leverage the unique structural and stereochemical attributes of this chiral building block in their synthetic campaigns.

Part 1: Enantioselective Synthesis of the Chiral Amine Building Block

The efficient and stereocontrolled synthesis of (2S)-1-propan-2-yloxypropan-2-amine is a prerequisite for its use in subsequent reactions. While various methods for chiral amine synthesis exist, including reductive amination and the use of chiral auxiliaries, biocatalytic approaches offer exceptional enantioselectivity under mild, environmentally benign conditions.[2][3] Transaminase enzymes, in particular, are highly effective for the asymmetric amination of prochiral ketones.

Biocatalytic Synthesis via Asymmetric Transamination

This protocol outlines the synthesis of (2S)-1-propan-2-yloxypropan-2-amine from the corresponding prochiral ketone, 1-propan-2-yloxypropan-2-one, using a stereoselective transaminase.

cluster_synthesis Synthesis Workflow Prochiral_Ketone 1-Propan-2-yloxypropan-2-one Reaction_Vessel Bioreactor: Transaminase Enzyme Pyridoxal Phosphate (PLP) cofactor Aqueous Buffer (pH ~7.5) Prochiral_Ketone->Reaction_Vessel Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Reaction_Vessel Chiral_Amine (2S)-1-Propan-2-yloxypropan-2-amine Reaction_Vessel->Chiral_Amine Byproduct Byproduct (e.g., Acetone) Reaction_Vessel->Byproduct Workup Acidification & Distillation Chiral_Amine->Workup Byproduct->Workup Purified_Product Purified Chiral Amine Workup->Purified_Product

Caption: Workflow for the biocatalytic synthesis of the chiral amine.

Protocol 1: Transaminase-Catalyzed Synthesis

StepProcedureRationale & Key Insights
1. Bioreactor Setup In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5). Add the transaminase enzyme preparation and the pyridoxal phosphate (PLP) cofactor.The transaminase is the chiral catalyst responsible for the stereoselective amine transfer. PLP is an essential cofactor for the enzymatic activity. The pH is maintained at the optimal level for enzyme stability and activity.
2. Substrate Addition Add the amine donor, such as isopropylamine, to the reaction mixture. Subsequently, add the prochiral ketone, 1-propan-2-yloxypropan-2-one.Isopropylamine is an effective and economical amine donor. The ketone is the substrate that will be converted to the chiral amine.
3. Reaction Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 8-24 hours). Monitor the reaction progress via HPLC or GC analysis.The reaction proceeds until a substantial amount of the ketone is converted. Monitoring is crucial to determine the optimal reaction time and prevent potential side reactions or enzyme degradation.
4. Quenching & Workup Once the reaction reaches the desired conversion, quench by adding an acid (e.g., concentrated HCl) to lower the pH.Acidification stops the enzymatic reaction by denaturing the enzyme. It also converts the product amine into its hydrochloride salt, which is typically more water-soluble and less volatile.
5. Isolation Perform a distillation to remove the unreacted ketone and the acetone byproduct. The remaining aqueous solution contains the hydrochloride salt of the target amine.The difference in boiling points allows for the separation of the volatile ketone and acetone from the amine salt.
6. Purification The amine can be liberated from its salt by basification followed by extraction with an organic solvent. Further purification can be achieved by distillation or chromatography if necessary.This step yields the free amine in a purified form, ready for use in subsequent reactions.

Part 2: Application in Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of (2S)-1-propan-2-yloxypropan-2-amine makes it a competent nucleophile, capable of reacting with a variety of electrophilic substrates.[4] These reactions are fundamental for creating new carbon-nitrogen bonds and for elaborating the chiral scaffold into more complex molecules. A key advantage of using a chiral primary amine is that the stereocenter is typically retained throughout the substitution reaction, provided the chiral carbon itself is not the reaction center.

cluster_reaction General Nucleophilic Substitution Chiral_Amine (2S)-1-Propan-2-yloxypropan-2-amine (Nucleophile) Transition_State Transition State (SN2 or Tetrahedral Intermediate) Chiral_Amine->Transition_State Electrophile Electrophile (e.g., R-X, Acyl Chloride) Electrophile->Transition_State Product N-Substituted Product Transition_State->Product Leaving_Group Leaving Group Transition_State->Leaving_Group

Caption: Generalized pathway for nucleophilic substitution reactions.

A. N-Alkylation with Alkyl Halides

The reaction of primary amines with alkyl halides is a classic method for forming secondary amines. However, a significant challenge is the potential for over-alkylation, as the resulting secondary amine can also act as a nucleophile, leading to the formation of tertiary amines and even quaternary ammonium salts.[4] Careful control of stoichiometry is therefore essential.

Protocol 2: N-Alkylation

StepProcedureRationale & Key Insights
1. Reaction Setup In a round-bottom flask, dissolve (2S)-1-propan-2-yloxypropan-2-amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF). Add a non-nucleophilic base (e.g., K₂CO₃ or diisopropylethylamine, 2.0 eq.).The solvent stabilizes the charged intermediates. The base is crucial to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the starting amine. Using an excess of the base drives the reaction to completion.
2. Electrophile Addition Slowly add the alkyl halide (e.g., benzyl bromide, 1.0-1.2 eq.) to the stirred solution at room temperature.A slight excess of the alkyl halide can ensure full conversion of the primary amine. Slow addition helps to control any exotherm.
3. Reaction Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting amine is consumed (monitor by TLC or LC-MS).The reaction rate depends on the reactivity of the alkyl halide. Heating can accelerate the reaction, but may also increase the rate of over-alkylation.
4. Workup After cooling, filter off the solid base. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).This removes the inorganic salts and separates the organic product from the aqueous phase.
5. Purification Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.Chromatography is often necessary to separate the desired secondary amine from any unreacted starting materials and over-alkylation products.

Table 1: Summary of N-Alkylation Conditions

ElectrophileStoichiometry (Amine:Electrophile)BaseSolventTemperatureExpected Product
Benzyl Bromide1 : 1.1K₂CO₃Acetonitrile40°CN-Benzyl-(2S)-1-propan-2-yloxypropan-2-amine
Ethyl Iodide1 : 1.1DIPEADMFRoom Temp.N-Ethyl-(2S)-1-propan-2-yloxypropan-2-amine
B. N-Acylation with Acyl Chlorides and Anhydrides

N-acylation is a highly efficient reaction that converts the primary amine into a stable amide. Unlike N-alkylation, over-acylation is generally not an issue, as the resulting amide is significantly less nucleophilic than the starting amine.

Protocol 3: N-Acylation

StepProcedureRationale & Key Insights
1. Reaction Setup Dissolve (2S)-1-propan-2-yloxypropan-2-amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq.) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture in an ice bath (0°C).The base scavenges the HCl generated from the acyl chloride. The reaction is often exothermic, so cooling is necessary to control the reaction rate and prevent side reactions.
2. Electrophile Addition Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise to the cooled, stirred solution.Slow addition prevents a rapid temperature increase. A slight excess of the acylating agent ensures complete conversion.
3. Reaction Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.The reaction is typically fast and complete at room temperature.
4. Workup Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and wash successively with dilute HCl, water, and brine.The NaHCO₃ wash neutralizes any remaining acid. The dilute HCl wash removes the excess tertiary amine base.
5. Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting amide is often pure enough for subsequent use, but can be recrystallized or purified by chromatography if needed.Amides are generally stable and crystalline compounds, making them easier to purify than the corresponding amines.

Table 2: Summary of N-Acylation Conditions

ElectrophileStoichiometry (Amine:Electrophile)BaseSolventTemperatureExpected Product
Acetyl Chloride1 : 1.1TriethylamineDCM0°C to RTN-Acetyl-(2S)-1-propan-2-yloxypropan-2-amine
Acetic Anhydride1 : 1.1PyridineTHFRoom Temp.N-Acetyl-(2S)-1-propan-2-yloxypropan-2-amine

Part 3: Characterization of Products

The successful synthesis of N-substituted derivatives of (2S)-1-propan-2-yloxypropan-2-amine must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The appearance of new signals corresponding to the added alkyl or acyl group and shifts in the signals of the protons adjacent to the nitrogen are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the product, confirming its elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the stereochemical integrity of the chiral center has been maintained, analysis on a chiral stationary phase is recommended. This is particularly important if the reaction conditions were harsh and could potentially lead to racemization.

  • Infrared (IR) Spectroscopy: For acylation reactions, the appearance of a strong carbonyl (C=O) stretch (typically around 1650 cm⁻¹) and the disappearance of the N-H bending vibrations of the primary amine confirm the formation of the amide.

Conclusion

(2S)-1-Propan-2-yloxypropan-2-amine is a valuable chiral building block for the synthesis of complex molecules in drug discovery and materials science. Its enantioselective synthesis can be efficiently achieved using modern biocatalytic methods. As a potent nucleophile, it readily participates in a variety of nucleophilic substitution reactions, including N-alkylation and N-acylation, providing a reliable handle for introducing a stereodefined center into target structures. The protocols and principles outlined in these application notes serve as a robust starting point for researchers seeking to exploit the synthetic potential of this versatile chiral amine.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Accessed February 15, 2026. [Link]

  • Amines as Nucleophiles. Chemguide. Accessed February 15, 2026. [Link]

  • US Patent 6,133,018A: Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. Accessed February 15, 2026. [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. ResearchGate. Accessed February 15, 2026. [Link]

  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Royal Society of Chemistry. Accessed February 15, 2026. [Link]

  • Isopropylamine. Wikipedia. Accessed February 15, 2026. [Link]

  • Nucleophilic addition reaction of amines. ResearchGate. Accessed February 15, 2026. [Link]

Sources

Application Note: Catalytic Architectures for Chiral Amino Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral amino ethers are privileged structural motifs in neuroactive pharmaceuticals (e.g., Atomoxetine, Fluoxetine, Duloxetine) and high-performance chiral ligands. Traditionally, these bonds are formed via Williamson ether synthesis or nucleophilic aromatic substitution (


) on pre-formed chiral amino alcohols. However, these classical methods often suffer from racemization (via aziridinium intermediates) or require harsh basic conditions incompatible with sensitive functionalities.

This guide details two modern, catalytic protocols that circumvent these limitations:

  • Transition Metal Catalysis: Iridium-catalyzed asymmetric allylic etherification.

  • Organocatalysis: Chiral Phosphoric Acid (CPA)-catalyzed ring-opening of aziridines.[1]

Part 1: Strategic Disconnection & Selection Guide

The synthesis of 1,2- or 1,3-amino ethers requires a careful choice of disconnection based on the substrate's electronic bias and the desired stereocenter location.

Decision Tree for Method Selection

MethodSelection cluster_legend Key Constraints Start Target: Chiral Amino Ether Q1 Is the ether linkage Allylic? Start->Q1 Q2 Is the ether linkage Aliphatic/Benzylic? Q1->Q2 No MethodA Method A: Ir-Catalyzed Allylic Substitution Q1->MethodA Yes (Branched Selectivity) MethodB Method B: CPA-Catalyzed Aziridine Ring Opening Q2->MethodB Vicinal (1,2-amino ether) MethodC Alternative: Rh-Carbenoid O-H Insertion Q2->MethodC Geminal or Distant Text1 Method A: Requires Allylic Carbonate/Alcohol Text2 Method B: Requires Meso or Terminal Aziridine

Figure 1: Strategic decision tree for selecting the appropriate catalytic manifold based on substrate topology.

Part 2: Protocol A - Iridium-Catalyzed Asymmetric Allylic Etherification

This method is superior to Palladium-catalyzed variants for generating chiral branched ethers. While Pd-catalysis typically yields linear (achiral) products via attack at the least hindered terminus, Iridium-phosphoramidite complexes direct nucleophilic attack to the substituted carbon, establishing the stereocenter with high fidelity.

Mechanistic Insight

The reaction proceeds via a distinct inner-sphere mechanism where the active catalyst is an iridacycle formed via C-H activation of the phosphoramidite ligand. The high enantioselectivity arises from the specific geometry of the intermediate


-allyl complex, which is attacked by the alcohol nucleophile at the more substituted position (retention of configuration relative to the metal, overall net retention or inversion depending on the starting material).

IrCycle PreCat [Ir(COD)Cl]2 + Ligand Active Active Iridacycle (16e- species) PreCat->Active Activation (Base) OxAdd π-Allyl Ir Complex (Electrophile Bound) Active->OxAdd Oxidative Addition (Allylic Carbonate) Prod Branched Chiral Ether + Ir(I) OxAdd->Prod Nucleophilic Attack (R-OH) Prod->Active Regeneration

Figure 2: Simplified catalytic cycle for Ir-catalyzed allylic substitution favoring branched regioselectivity.

Experimental Protocol

Target Reaction: Synthesis of chiral


-branched allylic amino ethers.
Reference:  Adapted from Hartwig et al. and Carreira et al. (See Refs 1, 2).

Materials:

  • Pre-catalyst:

    
     (1-2 mol%)
    
  • Ligand: Feringa or Alexakis Phosphoramidite (e.g.,

    
    ) (2-4 mol%)
    
  • Electrophile: Allylic carbonate (e.g., tert-butyl (1-phenylallyl) carbonate)

  • Nucleophile: Amino alcohol (N-protected) or simple alcohol

  • Base:

    
     or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)
    
  • Solvent: THF or 2-MeTHF (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk tube, charge

      
       (6.7 mg, 0.01 mmol) and Phosphoramidite Ligand (0.02 mmol).
      
    • Add anhydrous THF (1.0 mL) and propylamine (1.0 mL). Stir at 50°C for 30 mins to generate the active species (color change often observed).

    • Critical: Remove all volatiles under high vacuum to leave the active solid catalyst.

  • Reaction Assembly:

    • Redissolve the catalyst residue in THF (2.0 mL).

    • Add the Allylic Carbonate (1.0 mmol).

    • Add the Alcohol Nucleophile (1.2 mmol).

    • Add

      
       (1.0 mmol) or catalytic TBD (0.1 mmol) depending on the alcohol acidity.
      
  • Execution:

    • Stir the sealed vessel at room temperature (25°C) for 12–24 hours.

    • Monitoring: Check conversion via TLC or GC-MS. Look for the consumption of the carbonate.

  • Work-up & Purification:

    • Filter the reaction mixture through a short pad of silica/Celite to remove inorganic salts.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Typical Results:

Substrate (R)Nucleophile (R'-OH)Yield (%)Regio (b:l)ee (%)
PhenylBenzyl alcohol88>95:596
PhenylN-Boc-ethanolamine8292:894
AlkylPhenol7590:1091

Part 3: Protocol B - Organocatalytic Ring Opening of Aziridines

For non-allylic systems, particularly 1,2-amino ethers, the asymmetric ring opening (ARO) of meso-aziridines using Chiral Phosphoric Acids (CPAs) is the gold standard. This method is metal-free and highly scalable.

Mechanistic Insight

The CPA acts as a bifunctional catalyst. The acidic proton activates the aziridine nitrogen (Brønsted acid activation), while the phosphoryl oxygen interacts with the incoming alcohol nucleophile (Brønsted base activation), orienting it for a stereoselective backside attack.

Experimental Protocol

Target Reaction: Desymmetrization of meso-aziridines with aliphatic alcohols. Reference: Adapted from Antilla et al. and List et al. (See Refs 3, 4).

Materials:

  • Substrate: Meso-N-acyl aziridine (e.g., N-benzoyl cyclohexene imine).

  • Catalyst: (R)-TRIP or (R)-VAPOL hydrogen phosphate (5 mol%).

  • Nucleophile: Alcohol (e.g., Methanol, Benzyl alcohol) - usually 2-5 equivalents.

  • Solvent: Toluene or

    
     (anhydrous).
    
  • Additives: Molecular Sieves (4Å) are crucial to prevent hydrolysis.

Step-by-Step Workflow:

  • Preparation:

    • Flame-dry a reaction vial and cool under Argon.

    • Add the meso-Aziridine (0.5 mmol).

    • Add the CPA Catalyst (0.025 mmol, 5 mol%).

    • Add activated 4Å Molecular Sieves (50 mg).

  • Reaction Initiation:

    • Add anhydrous Toluene (2.5 mL).

    • Add the Alcohol (1.5 mmol) dropwise.

  • Execution:

    • Stir at room temperature (or 0°C for higher selectivity) for 24-48 hours.

    • Note: The reaction rate is concentration-dependent. Higher concentrations (0.5 M) often favor the intermolecular pathway over background hydrolysis.

  • Work-up:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x).

    • Dry organic layers over

      
      .
      
    • Purify via chromatography.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low ConversionCatalyst inhibition by productIncrease catalyst loading to 10 mol%; use more non-polar solvent.
Low ee%Background reactionLower temperature to -20°C; ensure alcohol is dry.
Hydrolysis ProductMoisture in solventFlame-dry glassware; double amount of Molecular Sieves.

References

  • Hamilton, J. Y., Sarlah, D., & Carreira, E. M. (2014). Iridium-Catalyzed Enantioselective Allylic Vinylation. Journal of the American Chemical Society, 136(8), 3006–3009. Link

  • Ueno, S., & Hartwig, J. F. (2008).[2] Direct, Iridium-Catalyzed Enantioselective and Regioselective Allylic Etherification with Aliphatic Alcohols.[2] Angewandte Chemie International Edition, 47(10), 1928–1931. Link

  • Rowland, E. B., Rowland, G. B., Rivera-Otero, E., & Antilla, J. C. (2007). Chiral Phosphoric Acid-Catalyzed Enantioselective Addition of Alcohols to Imines. Journal of the American Chemical Society, 129(39), 12084–12085. Link

  • Corić, I., & List, B. (2012). Asymmetric Organocatalytic Formation of Protected 1,2-Amino Alcohols. Nature, 483, 315–319. Link

  • Yin, Q., et al. (2020).[3] Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49, 6141-6153.[3] Link

Sources

handling precautions for (2S)-1-Propan-2-yloxypropan-2-amine hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedures (SOP)

Executive Summary & Chemical Profile[1][2][3]

(2S)-1-(Propan-2-yloxy)propan-2-amine hydrochloride (CAS: 2171226-93-8) is a chiral primary amine salt featuring an isopropoxy ether side chain. It serves as a critical chiral building block (synthon) in the synthesis of pharmaceutical intermediates, particularly for introducing steric bulk and ether functionality in a stereodefined manner.

As a hydrochloride salt, this compound exhibits enhanced stability compared to its free base but introduces specific handling challenges related to hygroscopicity and stoichiometric precision in synthesis. This guide defines the protocols for its safe storage, manipulation, and activation (free-basing) in laboratory environments.

Chemical Identity Table
PropertySpecification
IUPAC Name (2S)-1-(Propan-2-yloxy)propan-2-amine hydrochloride
Common Name (2S)-1-Isopropoxypropan-2-amine HCl
CAS Number 2171226-93-8
Molecular Formula C₆H₁₅NO[1] · HCl
Molecular Weight 153.65 g/mol (Salt) / 117.19 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO; Low: Hexanes, Toluene
Chirality (S)-enantiomer (Check optical rotation per batch CoA)

Health, Safety, and Environment (HSE) Risk Assessment

While hydrochloride salts are generally less volatile than their free amines, they retain significant irritation potential.

GHS Classification (Inferred from Structural Class)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work within a certified chemical fume hood. If handling open powder >10g outside a hood, use N95/P2 particulate respirators.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient if generating dust.

  • Dermal: Nitrile gloves (0.11 mm min. thickness).

    • Breakthrough Note: Amines can permeate thin nitrile; change gloves immediately upon splash contact.

Storage & Stability Protocols

Critical Factor: Hygroscopicity. Amine hydrochlorides are prone to absorbing atmospheric moisture. Water uptake alters the effective molecular weight, leading to stoichiometric errors in sensitive couplings (e.g., amide bond formation).

Storage Hierarchy
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Environment: Desiccator cabinet maintained at <20% Relative Humidity (RH).

  • Temperature: Refrigerate at 2–8°C .

    • Caution: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.

Operational Protocols

Protocol A: Precision Weighing (Hygroscopic Solids)

Objective: To weigh the exact millimolar equivalent without moisture contamination.

  • Equilibration: Remove vial from 4°C storage. Let stand at ambient temp for 30 minutes.

  • Anti-Static Measure: Use an anti-static gun or ionizer bar if the solid is fluffy/static-prone.

  • Transfer:

    • Do NOT use spatulas that have not been dried.

    • Weigh by difference (taring the receiving vessel) rather than adding to a static weigh boat.

  • Resealing: Purge the headspace of the stock vial with Argon or Nitrogen before resealing. Parafilm the cap.

Protocol B: Activation (Free-Basing) Strategies

Most nucleophilic reactions (acylation, alkylation) require the free amine. The HCl must be neutralized.

Strategy 1: In-Situ Neutralization (Preferred for Peptide Coupling)

Use this when the reaction solvent tolerates tertiary amine salts (e.g., DIPEA·HCl).

  • Dissolve the (2S)-amine HCl in the reaction solvent (DMF, DCM, or THF).

  • Add 1.05 – 1.2 equivalents of a non-nucleophilic base:

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Stir for 5–10 minutes. The solution is now ready for the addition of the electrophile (e.g., Acid Chloride, Activated Ester).

Strategy 2: Biphasic Extraction (Preferred for Clean Free Base)

Use this if the tertiary amine salt byproduct interferes with the reaction or catalyst.

  • Suspend the amine HCl in Dichloromethane (DCM) .

  • Add an equal volume of 1M NaOH or Saturated Na₂CO₃ .

  • Vigorously stir/shake for 5 minutes.

  • Separate layers. Extract aqueous layer 2x with DCM.

  • Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Filter and concentrate carefully (Free base may be volatile; do not use high vacuum <10 mbar for extended periods).

Protocol C: Reaction Monitoring

Since the ether-amine lacks a strong UV chromophore (benzene ring), standard UV-TLC (254 nm) is ineffective.

  • TLC Visualization: Use Ninhydrin Stain .

    • Procedure: Dip TLC plate in Ninhydrin solution -> Heat with heat gun.

    • Result: Free amine appears as a Purple/Red spot.

  • LC-MS: Operate in Positive Mode (ESI+) . Look for

    
    .
    

Visualized Workflows

Decision Tree: Handling & Activation

This diagram guides the researcher on how to introduce the amine into a reaction based on sensitivity requirements.

HandlingProtocol Start Start: (2S)-Amine HCl Salt CheckHygro Check: Is solid clumpy? Start->CheckHygro Dry Action: Dry under High Vac (P2O5) CheckHygro->Dry Yes (Wet) Weigh Weigh under Inert Atmo CheckHygro->Weigh No (Free flowing) Dry->Weigh ReactionType Decision: Reaction Type? Weigh->ReactionType Coupling Amide Coupling / Acylation ReactionType->Coupling Standard Sensitive Metal Catalysis / SNAr ReactionType->Sensitive Salt Sensitive InSitu Method: In-Situ Neutralization (Add DIPEA/TEA) Coupling->InSitu Biphasic Method: Biphasic Extraction (DCM / 1M NaOH) Sensitive->Biphasic Proceed Proceed to Reaction InSitu->Proceed Biphasic->Proceed

Figure 1: Decision logic for preparing the amine for synthesis. Choose "In-Situ" for standard couplings to save time; choose "Biphasic" if the HCl salt or DIPEA byproduct might poison a catalyst.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Brush off dry powder immediately. Rinse with lukewarm water for 15 mins. Do not use vinegar (exothermic reaction risk).
Eye Contact Flush with eyewash station for 15 mins. Hold eyelids open. Seek ophthalmologist.
Spill (Solid) Dampen a paper towel (to prevent dust) and wipe up. Place in hazardous waste (Solid).
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3][4] Contact Poison Control.

References

  • Sigma-Aldrich. (2S)-1-(propan-2-yloxy)propan-2-amine hydrochloride Product Page. Retrieved from .

  • PubChem. Compound Summary: 2-Propanamine, N-(1-methylethyl)-, hydrochloride.[1] National Library of Medicine. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Isopropylamine Hydrochloride. Retrieved from .

  • MedChemExpress. Propan-2-amine-d6 hydrochloride SDS. Retrieved from .[4]

(Note: While specific data for the exact ether-amine is proprietary in some databases, safety and handling protocols are derived from the validated properties of the homologous class of chiral beta-amino ethers and isopropylamine salts.)

Sources

solvent selection for amidation of (2S)-1-isopropoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for the Amidation of (2S)-1-isopropoxypropan-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Reaction Environment

The formation of an amide bond is arguably the most frequent and vital reaction in medicinal chemistry and pharmaceutical process development.[1][2] It is the cornerstone of peptide synthesis and a key transformation for constructing a vast array of active pharmaceutical ingredients (APIs). The reaction, which couples a carboxylic acid and an amine, appears straightforward, yet its success, efficiency, and scalability are profoundly influenced by the choice of solvent. This is particularly true when working with chiral substrates like (2S)-1-isopropoxypropan-2-amine, a valuable building block where stereochemical integrity is paramount.[3]

Traditional reliance on solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) is now being challenged due to significant safety, health, and environmental concerns.[1][4][5] Consequently, a modern, strategic approach to solvent selection is not merely an optimization step but a fundamental requirement for developing sustainable, robust, and transferable chemical processes.[6][7]

This guide provides a comprehensive framework for the rational selection of solvents for the amidation of (2S)-1-isopropoxypropan-2-amine. We will move beyond simple solubility considerations to explore the mechanistic implications of the solvent environment, present a systematic protocol for solvent screening, and offer data-driven recommendations to guide your experimental design.

Theoretical & Mechanistic Considerations for Solvent Selection

The solvent does not merely serve as a passive medium for the reactants; it is an active participant that can dictate the reaction pathway, kinetics, and outcome. Understanding its influence is key to process control.

The Amidation Mechanism and Solvent Interaction

Amide bond formation from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to overcome a significant activation energy barrier.[2][8] This is usually achieved with a coupling reagent (e.g., carbodiimides like DCC, phosphonium salts like PyBOP, or aminium/uronium salts like HATU).

The general mechanism involves two key stages:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester).

  • Nucleophilic Attack: The amine, (2S)-1-isopropoxypropan-2-amine, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the activated leaving group to form the final amide product.

The solvent influences this process in several ways:

  • Solvation of Reactants: The solvent must adequately dissolve the carboxylic acid, the amine, the coupling reagent, and any additives (like a non-nucleophilic base, e.g., DIPEA). The structure of (2S)-1-isopropoxypropan-2-amine, with its polar amine group and non-polar isopropoxy moiety, suggests it will have moderate solubility in a range of solvents.[9][10]

  • Stabilization of Intermediates: Polar aprotic solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction rate. However, excessively polar solvents might also stabilize the reactants too much, increasing the activation energy.

  • Proton Transfer: Protic solvents (e.g., alcohols) can engage in hydrogen bonding, which can interfere with the reaction by solvating the amine nucleophile, reducing its reactivity.[11] Therefore, polar aprotic solvents are generally preferred.

  • Byproduct Solubility: A crucial, often overlooked, function of the solvent is to manage the solubility of byproducts. For instance, when using carbodiimide coupling agents, the resulting urea byproduct should ideally either remain fully dissolved or precipitate completely for easy removal by filtration.

Key Solvent Properties and Their Impact
PropertyImpact on AmidationRationale
Polarity High polarity generally favors the reaction by solvating charged intermediates.Aprotic polar solvents like Acetonitrile (MeCN), Ethyl Acetate (EtOAc), and 2-Methyltetrahydrofuran (2-MeTHF) are often effective.[4][12]
Protic vs. Aprotic Aprotic solvents are strongly preferred.Protic solvents (alcohols, water) can hydrogen-bond with the amine, reducing its nucleophilicity, and can react directly with the activated carboxylic acid intermediate.[11]
Boiling Point A moderate boiling point (60-120 °C) offers flexibility.Allows for heating to drive the reaction to completion but ensures the solvent can be easily removed during workup under reduced pressure.[13]
Lewis Basicity Solvents with high Lewis basicity (e.g., Pyridine) can compete with the amine nucleophile.Can lead to side reactions or inhibition. Solvents with moderate to low basicity are generally better choices.
SHE Profile Safety, Health, and Environmental (SHE) impact is critical for process development.Solvents like DCM, DMF, and NMP are being phased out due to toxicity.[1][5] Greener alternatives like 2-MeTHF, cyclopentyl methyl ether (CPME), and ethyl acetate are highly recommended.[4][6][14]

Experimental Workflow: A Systematic Solvent Screening Protocol

A systematic screening process is the most reliable method for identifying the optimal solvent for a specific amidation reaction. This protocol uses a small-scale, parallel approach to efficiently compare solvent performance.

Visualization of the Screening Workflow

Solvent_Screening_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Selection start Define Reaction: Carboxylic Acid + Amine + Coupling Reagent select_solvents Select Diverse Solvents (Polar, Non-polar, Aprotic) (See Table 2) start->select_solvents setup_rxns Set up Parallel Reactions (e.g., in vial block) prep_stock Prepare Stock Solutions: Amine, Acid, Reagent, Base prep_stock->setup_rxns run_rxns Run at RT and/or Elevated T (e.g., 25°C & 50°C) setup_rxns->run_rxns monitor Monitor Progress via TLC/LC-MS (e.g., at 1h, 4h, 24h) run_rxns->monitor analyze Analyze Results: Conversion, Purity, Byproducts monitor->analyze rank Rank Solvents Based on Performance & Workup Ease analyze->rank select Select Top 1-2 Solvents for Optimization & Scale-up rank->select

Caption: Workflow for systematic solvent screening.

Step-by-Step Screening Protocol

Objective: To identify the optimal solvent for the amidation of (2S)-1-isopropoxypropan-2-amine with a target carboxylic acid.

Materials:

  • (2S)-1-isopropoxypropan-2-amine

  • Carboxylic Acid of interest

  • Coupling Reagent (e.g., HATU, T3P, or EDC/HOBt)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Array of candidate solvents (See Table 2 for suggestions)

  • Reaction vials (e.g., 2 mL HPLC vials or microwave vials) with stir bars

  • Stir plate or vial block with heating capability

  • Analytical tools: TLC plates, LC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • To ensure consistent dispensing, prepare concentrated stock solutions of the amine, carboxylic acid, coupling reagent, and base in a suitable, highly soluble, and volatile solvent that can be easily removed (e.g., DCM or MeCN). Note: This "dosing" solvent will be evaporated before the reaction starts.

  • Solvent Dispensing:

    • Into a labeled array of reaction vials, dispense 0.5 mL of each candidate solvent to be screened.

  • Reactant Addition:

    • Dispense the stock solution of the carboxylic acid (1.0 eq) into each vial.

    • Dispense the stock solution of the coupling reagent (1.1 eq) and base (2.0-3.0 eq) into each vial.

    • Evaporate the "dosing" solvent from all vials under a stream of nitrogen or in a vacuum centrifuge to leave behind a solid mixture of the acid, reagent, and base.

    • Initiate the reactions by adding the stock solution of (2S)-1-isopropoxypropan-2-amine (1.05 eq) to each vial. Cap the vials immediately.

  • Reaction Conditions:

    • Allow the reactions to stir at ambient temperature (e.g., 25 °C).

    • If desired, a parallel set can be run at a slightly elevated temperature (e.g., 50 °C) to assess the thermal impact.

  • Monitoring and Analysis:

    • After set time points (e.g., 1 hour, 4 hours, and 24 hours), take a small aliquot from each reaction.

    • Quench the aliquot with a few drops of water and extract with a suitable solvent (e.g., ethyl acetate).

    • Analyze the organic extract by TLC or LC-MS to determine the conversion to product, the presence of starting materials, and the formation of any byproducts.

  • Evaluation:

    • Rank the solvents based on the following criteria:

      • Reaction Rate: Which solvent gave the fastest conversion?

      • Final Conversion/Yield: Which solvent provided the highest conversion at 24 hours?

      • Purity Profile: Which solvent resulted in the cleanest reaction with the fewest byproducts?

      • Workup Characteristics: Observe the reaction mixture. Are there any precipitates? Is the mixture easy to handle?

Data-Driven Solvent Recommendations

Based on extensive studies on solvent replacement for amidation and general principles of process chemistry, the following table provides a ranked list of solvents for consideration.[4][6][12]

Table 2: Recommended Solvents for Amidation Screening

CategorySolventBoiling Point (°C)Polarity (Dielectric Const.)Key Considerations & Rationale
Recommended (Green & Efficient) 2-Methyltetrahydrofuran (2-MeTHF) 806.97Excellent green replacement for DCM/THF. Good balance of polarity and low water miscibility, simplifying workup.[5][12]
Ethyl Acetate (EtOAc) 776.02Widely used, effective, and environmentally benign. Good for product crystallization.[4][12]
Acetonitrile (MeCN) 8237.5Highly polar aprotic solvent, often leads to fast reaction rates. Fully water-miscible, which can complicate workup.
Cyclopentyl methyl ether (CPME) 1064.7Higher boiling point than 2-MeTHF, low peroxide formation risk. A good green solvent choice.[14]
Usable (With Justification) Dichloromethane (DCM) 409.08Historically a default choice due to high solubility of many organics. Now highly discouraged due to health concerns.[1][5]
Tetrahydrofuran (THF) 667.5Effective, but prone to peroxide formation. 2-MeTHF is a superior alternative.
Toluene 1112.38Non-polar, may be useful if reactants are greasy. Can facilitate water removal via azeotrope if the reaction is sensitive to moisture.
Undesirable (Avoid) N,N-Dimethylformamide (DMF) 15336.7High boiling point makes removal difficult. Classified as a substance of very high concern (SVHC) due to reproductive toxicity.[1][5]
N-Methyl-2-pyrrolidone (NMP) 20232.2Similar toxicity concerns and difficult removal as DMF.[1]
Alcohols (MeOH, EtOH) 65, 7832.7, 24.5Protic nature interferes with the reaction by reacting with the activated intermediate and reducing amine nucleophilicity.

Detailed Amidation Protocol in a Recommended Solvent

This protocol provides an example of a scaled-up reaction in 2-MeTHF, a recommended green solvent.

Objective: Synthesis of N-((2S)-1-isopropoxypropan-2-yl)benzamide.

Materials:

  • Benzoic Acid (1.22 g, 10.0 mmol, 1.0 eq)

  • (2S)-1-isopropoxypropan-2-amine (1.23 g, 10.5 mmol, 1.05 eq)

  • HATU (4.18 g, 11.0 mmol, 1.1 eq)

  • DIPEA (3.48 mL, 20.0 mmol, 2.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (50 mL)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.22 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol).

  • Add 50 mL of anhydrous 2-MeTHF and stir to dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.48 mL, 20.0 mmol) dropwise to the stirred solution.

  • After 5 minutes of stirring, add (2S)-1-isopropoxypropan-2-amine (1.23 g, 10.5 mmol) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS until the benzoic acid is consumed.

  • Upon completion, dilute the reaction mixture with an additional 50 mL of 2-MeTHF.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash chromatography or recrystallization to yield the pure amide product.

Logical Framework for Solvent Selection

When moving from screening to process scale-up, a multi-faceted decision process is required.

Caption: Decision tree for process solvent selection.

Conclusion

The selection of a solvent for the amidation of (2S)-1-isopropoxypropan-2-amine is a critical decision that impacts reaction efficiency, product purity, and process sustainability. Moving away from traditional, hazardous solvents like DCM and DMF is not only an environmental imperative but also a scientific one, leading to more robust and safer processes. By employing a systematic screening protocol and prioritizing solvents with favorable performance and SHE profiles, such as 2-MeTHF and ethyl acetate, researchers can significantly enhance the quality and viability of their synthetic routes. This strategic approach ensures that the chosen solvent is not just a medium, but a tool for achieving optimal reaction outcomes.

References

  • McKenzie, C., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(6), 1543-1551. [Link]

  • Di Gioia, M. L., et al. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 20(1), 20-38. [Link]

  • Ismalaj, E., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4756-4771. [Link]

  • Garmroodi, F., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(13), 5089. [Link]

  • Gavali, M., et al. (2017). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 333-336. [Link]

  • Yang, H., et al. (2014). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 38(10). [Link]

  • Shang, R., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14896. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Charville, H., et al. (2011). Direct Transamidation Reactions: Mechanism and Recent Advances. Current Organic Chemistry, 15(12), 1853-1873. [Link]

  • StudySmarter. (2023). Amide Reactions. [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11435-11440. [Link]

  • Purosolv. (2024). Choosing the Right Solvent for Drug Manufacturing. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Todd, R. C., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (91), 51921. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]

  • Technobis. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021). Amide Reactions [ORGANIC CHEMISTRY] Klein Chapter 21.12. YouTube. [Link]

  • Jimenez-Gonzalez, C., et al. (2012). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. Clean Technologies and Environmental Policy, 15(3), 395-406. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Byrne, F., et al. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 18, 72-76. [Link]

  • Komesu, A., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(48), 32575-32586. [Link]

  • Wikipedia. (n.d.). Amine. [Link]

  • Fletcher, R. (2015). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace. [Link]

  • Sciencemadness Wiki. (2020). Isopropylamine. [Link]

  • Wikipedia. (n.d.). Isopropylamine. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. [Link]

  • Garcia, J., et al. (1985). Amidine nitrosation. Journal of the American Chemical Society, 107(12), 3691-3696. [Link]

  • MaChemGuy. (2021). Understanding Amides (A2 Chemistry). YouTube. [Link]

  • Johnson, D. R., & Ford, M. E. (2000). Aminopropylation of alcohols in the presence of amide or ether solvents.
  • NIST. (n.d.). 2-Propanamine. NIST Chemistry WebBook. [Link]

Sources

Application Notes and Protocols: The Role of Isopropylamine Salts in Antiviral Formulation Development

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial searches for a compound with CAS number 1202745-31-0 did not yield a specific, publicly documented chemical entity. This suggests the number may be inaccurate or assigned to a proprietary substance not yet in the public domain. However, extensive research into antiviral prodrug development frequently highlights the use of amine salts to improve the physicochemical properties of active pharmaceutical ingredients (APIs). This guide, therefore, focuses on a closely related and highly relevant application: the use of Isopropylamine (CAS 75-31-0) in forming salts of antiviral compounds, a critical strategy in prodrug and formulation development. We will explore the principles, protocols, and significance of this approach, providing a robust framework for researchers in the field.

Introduction: The Challenge of Antiviral Drug Delivery

Many potent antiviral nucleoside and nucleotide analogues suffer from poor aqueous solubility and low oral bioavailability.[1] These limitations can hinder their development into effective oral therapies, often necessitating intravenous administration which is less convenient for patients and can be associated with higher healthcare costs.[2] Prodrug strategies are a cornerstone of modern medicinal chemistry, designed to overcome these pharmacokinetic hurdles.[3] One effective approach is the formation of salts, which can significantly enhance the solubility and dissolution rate of a drug substance. Isopropylamine, a simple primary amine, is a versatile counter-ion used in the pharmaceutical industry for this purpose.

Expert Insight: The choice of a salt-forming agent is not trivial. It can impact not only solubility but also stability, hygroscopicity, and even the crystalline form of the API, all of which are critical parameters in drug development. Isopropylamine is often selected for its low molecular weight and its ability to form stable, crystalline salts with acidic functional groups commonly found in antiviral agents, such as phosphates or carboxylic acids.

The Role of Isopropylamine in Antiviral Formulations

Isopropylamine (2-aminopropane) is a colorless, volatile liquid with an ammonia-like odor. In pharmaceutical applications, it acts as a base to neutralize acidic APIs, forming an isopropylammonium salt. This conversion from a neutral, often poorly soluble molecule to a salt can dramatically increase its affinity for aqueous environments.

Mechanism of Solubility Enhancement

The formation of an isopropylamine salt introduces an ionic component to the drug molecule. This ionic character disrupts the crystal lattice of the solid drug, reducing the energy required to break intermolecular forces and allowing water molecules to more readily solvate the individual ions. The result is a significant increase in aqueous solubility.

Experimental Protocols

The following protocols provide a generalized workflow for the preparation and characterization of an isopropylamine salt of an acidic antiviral compound. Note: These are model protocols and must be adapted based on the specific properties of the target antiviral agent.

Protocol 1: Synthesis of an Isopropylamine Salt of an Antiviral Compound

Objective: To prepare the isopropylammonium salt of a model acidic antiviral compound to enhance its aqueous solubility.

Materials:

  • Model Antiviral Acid (e.g., a carboxylic acid or phosphate-containing analogue)

  • Isopropylamine (CAS 75-31-0), ≥99% purity

  • Anhydrous organic solvent (e.g., ethanol, isopropanol, or acetone)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve the model antiviral acid in a minimal amount of the chosen anhydrous organic solvent in a round-bottom flask with magnetic stirring. Gentle heating may be applied if necessary to achieve complete dissolution.

  • Stoichiometric Addition: In a separate container, prepare a solution of isopropylamine in the same organic solvent. A 1.0 to 1.1 molar equivalent of isopropylamine to the antiviral acid is typically used.

  • Salt Formation: Slowly add the isopropylamine solution dropwise to the stirring solution of the antiviral acid at room temperature.

  • Precipitation: The isopropylamine salt will often precipitate out of the solution as it forms. Continue stirring for 1-2 hours to ensure complete reaction. If no precipitate forms, the solvent may be slowly evaporated or an anti-solvent (a solvent in which the salt is insoluble) can be added to induce crystallization.

  • Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting materials.

  • Drying: Dry the salt in a vacuum oven at a temperature appropriate for the compound's stability (typically 40-50 °C) until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the salt and to ensure that the precipitation is not influenced by the presence of water.

  • Slow Addition: Slow, dropwise addition of the isopropylamine solution helps to control the reaction and promote the formation of a crystalline, easily filterable product. Rapid addition can lead to the formation of an amorphous or oily product that is difficult to handle.

Protocol 2: Characterization of the Isopropylamine Salt

Objective: To confirm the formation of the isopropylamine salt and assess its purity and key physicochemical properties.

Methods:

  • Melting Point Analysis: Determine the melting point of the synthesized salt. A sharp melting point is indicative of a pure crystalline compound and will differ from the melting point of the parent acid.

  • Spectroscopic Analysis (FTIR & ¹H NMR):

    • FTIR: Acquire an infrared spectrum of the salt. Look for the disappearance of the acidic proton signal (e.g., the broad O-H stretch of a carboxylic acid) and the appearance of new peaks corresponding to the ammonium N-H stretches.

    • ¹H NMR: Dissolve the salt in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show the characteristic peaks of the antiviral compound along with the signals for the isopropylamine counter-ion (a septet for the CH group and a doublet for the two CH₃ groups). The integration of these peaks should correspond to the expected stoichiometry.

  • Solubility Determination:

    • Prepare saturated solutions of both the parent antiviral acid and the synthesized isopropylamine salt in deionized water at a controlled temperature (e.g., 25 °C).

    • Equilibrate the solutions for 24 hours with continuous stirring.

    • Filter the solutions to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation

The following table provides a hypothetical comparison of the physicochemical properties of a model antiviral acid and its corresponding isopropylamine salt.

PropertyModel Antiviral AcidIsopropylamine Salt of Model Antiviral Acid
Appearance White Crystalline PowderWhite Crystalline Powder
Melting Point 150-152 °C185-187 °C
Aqueous Solubility 0.1 mg/mL15 mg/mL
¹H NMR Conforms to structureConforms to structure with isopropylamine signals

Visualization of the Process

Diagram 1: Experimental Workflow for Isopropylamine Salt Formation

G cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Antiviral Acid in Anhydrous Solvent C Slowly Add Isopropylamine Solution to Acid Solution A->C B Prepare Isopropylamine Solution B->C D Precipitation of Salt C->D E Isolate Salt by Filtration D->E F Wash and Dry the Salt E->F G Melting Point Analysis F->G H Spectroscopic Analysis (FTIR, NMR) F->H I Solubility Determination F->I

Caption: Workflow for the synthesis and characterization of an isopropylamine salt.

Diagram 2: Mechanism of Solubility Enhancement

G cluster_before Poorly Soluble Antiviral Acid cluster_after Soluble Isopropylamine Salt A Drug-Drug Interactions (Strong) C Ion-Dipole Interactions (Strong) A->C Salt Formation B Drug-Water Interactions (Weak) D Hydrated Ions B->D Enhanced Solvation

Caption: Salt formation enhances drug-water interactions, leading to increased solubility.

Conclusion and Future Perspectives

The formation of isopropylamine salts is a valuable and straightforward strategy to enhance the aqueous solubility of acidic antiviral compounds. This approach can be a critical step in the early stages of drug development, enabling the formulation of oral dosage forms and facilitating further preclinical and clinical evaluation. While this guide has focused on isopropylamine, the principles can be extended to a wide range of other pharmaceutically acceptable amines. Future work in this area will continue to explore novel salt forms and co-crystals to further optimize the physicochemical and pharmacokinetic properties of antiviral drugs.

References

  • De Clercq, E., & Field, H. J. (2006). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 147(1), 1–11. [Link]

  • Eisen, D. B. (1998). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 41(16), 2929-2937. [Link]

  • Pradère, U., et al. (2021). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 12(8), 1136-1158. [Link]

  • Meier, C. (2006). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 49(2), 453-460. [Link]

  • Field, H. J. (2013). The development of successful prodrug strategies for antiviral chemotherapy. Antiviral Chemistry and Chemotherapy, 23(4), 143-154. [Link]

  • Ray, A. S., et al. (2016). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Antiviral Research, 129, 95-108. [Link]

  • Singh, R., et al. (2023). Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? Journal of Family Medicine and Primary Care, 12(4), 589-591. [Link]

  • Tiz, D. B., et al. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science, 92(3), e669. [Link]

  • Painter, G. R., et al. (2021). Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs. Antimicrobial Agents and Chemotherapy, 65(4), e02284-20. [Link]

  • Mackman, R. L., et al. (2020). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters, 11(8), 1513-1518. [Link]

  • Cox, R. M., et al. (2021). Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice. Nature Communications, 12(1), 6460. [Link]

  • Painter, G. R., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver: The Journey of Remdesivir (GS-5734) from the Liver to Peripheral Blood Mononuclear Cells. ACS Medicinal Chemistry Letters, 13(4), 540-544. [Link]

  • Painter, G. R., et al. (2020). Rethinking Remdesivir: Synthesis of Lipid Prodrugs that Substantially Enhance Anti-Coronavirus Activity. bioRxiv. [Link]

  • Rudge, E., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 263-276. [Link]

  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of Medicinal Chemistry, 51(8), 2328-2345. [Link]

  • Martinez, D. R., et al. (2023). The oral nucleoside prodrug GS-5245 is efficacious against SARS-CoV-2 and other endemic, epidemic and enzootic coronaviruses. Science Translational Medicine, 15(714), eadj4504. [Link]

  • Zhang, Y., et al. (2023). Antiviral Cyclopropane Acids from Deep-Sea-Derived Fungus Aspergillus sydowii. Marine Drugs, 21(3), 173. [Link]

  • El-Registan, M. A., & El-Kamel, A. H. (2017). Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Molecules, 22(10), 1658. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6363, Isopropylamine. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Stereocontrolled Conversion of (S)-1-Isopropoxypropan-2-ol to Amine Hydrochloride

[1]

Executive Summary

This application note details the chemical transformation of (S)-1-isopropoxypropan-2-ol (CAS: 2799-17-9 for parent amino-alcohol reference) to its corresponding amine hydrochloride salt .[1] This transformation is a cornerstone in the synthesis of chiral beta-blocker intermediates and amino-ether building blocks.[1]

Critical Stereochemical Insight: Direct conversion of a secondary alcohol to an amine using standard nucleophilic substitution (SN2) mechanisms results in Walden Inversion .[1] Therefore, starting with the (S)-enantiomer alcohol will yield the (R)-enantiomer amine.[1]

  • Substrate: (S)-1-isopropoxypropan-2-ol[1]

  • Product: (R)-1-isopropoxypropan-2-amine hydrochloride[1]

This guide presents two validated pathways:

  • The Sulfonate-Azide Route (Route A): High scalability, lower cost, distinct intermediate isolation.[1]

  • The Mitsunobu-Azide Route (Route B): One-pot activation/displacement, higher reagent cost, ideal for small-scale discovery.[1]

Strategic Pathway Analysis

The choice of reagents depends on scale and equipment availability. Route A is preferred for process chemistry due to atom economy and ease of purification. Route B is preferred for rapid medicinal chemistry exploration.[1]

Pathway Visualization (Graphviz)[1]

GSubstrate(S)-1-Isopropoxypropan-2-olMesylateIntermediate:(S)-MesylateSubstrate->MesylateMsCl, TEADCM, 0°CMitsunobu_ComplexMitsunobu Complex(PPh3/DIAD)Substrate->Mitsunobu_ComplexPPh3, DIADTHFAzideIntermediate:(R)-Azide(Inversion)Mesylate->AzideNaN3DMF, 70°C(SN2 Inversion)FreeBase(R)-Amine Free BaseAzide->FreeBaseH2, Pd/Cor Staudinger (PPh3)Mitsunobu_Complex->AzideDPPA or HN3(SN2 Inversion)ProductFinal Product:(R)-Amine HCl SaltFreeBase->ProductHCl (4M in Dioxane)or HCl (g) in Et2O

Figure 1: Strategic workflow for the stereoinvertive conversion of (S)-alcohol to (R)-amine hydrochloride.[1]

Reagent Selection & Mechanistic Causality

Activation Reagents (Turning -OH into a Leaving Group)

The secondary hydroxyl group is a poor leaving group.[1] It must be activated.[1][2]

  • Methanesulfonyl Chloride (MsCl): The reagent of choice for Route A. It forms a mesylate (OMs) ester.[1] MsCl is preferred over Tosyl Chloride (TsCl) for secondary alcohols because the smaller methyl group causes less steric hindrance during the subsequent nucleophilic attack [1].

  • Triphenylphosphine (PPh3) / DIAD: Used in Route B.[1][3] This system activates the oxygen via an oxyphosphonium intermediate, which is highly reactive towards nucleophiles [2].[2]

Nucleophiles (The Nitrogen Source)[1]
  • Sodium Azide (NaN3): A robust, high-atom-economy nucleophile. It attacks the backside of the activated carbon, ensuring high enantiomeric excess (ee) through inversion.

    • Safety Note: NaN3 can form explosive hydrazoic acid in the presence of protic acids or halogenated solvents (forming di- and tri-azidomethane).[1] Use in DMF or DMSO is standard [3].[1]

  • Diphenylphosphoryl Azide (DPPA): A safer, organic-soluble azide source often used in Mitsunobu conditions.[1] It avoids the handling of solid azide salts but is significantly more expensive.

Reducing Agents
  • Catalytic Hydrogenation (H2, Pd/C): The cleanest method. It reduces the azide (-N3) directly to the amine (-NH2) with nitrogen gas as the only byproduct.[1]

  • Staudinger Reduction (PPh3 / H2O): Ideal if the substrate contains alkene or benzyl ether functionalities sensitive to hydrogenation.[1] (Note: The isopropoxy ether is stable to H2/Pd).[1]

Detailed Experimental Protocols

Protocol A: The Sulfonate-Azide Route (Recommended for >1g Scale)[1]

Step 1: Mesylation

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with Nitrogen (N2).

  • Dissolution: Dissolve (S)-1-isopropoxypropan-2-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). Cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv).[1] The reaction is exothermic; maintain internal temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (formation of less polar spot).[1]

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Checkpoint: The intermediate is (S)-1-isopropoxypropan-2-yl methanesulfonate .[1] It is often an oil and can be used directly without column chromatography if purity >95%.[1]

Step 2: Azidation (Inversion) [1]

  • Solvent: Dissolve the crude mesylate in anhydrous DMF (0.5 M).

  • Reagent: Add Sodium Azide (NaN3) (1.5 equiv).

    • Safety: Use a blast shield.[1][4][5][6] Do not use halogenated solvents (e.g., DCM, CHCl3) in this step to prevent explosive byproduct formation [3].[1]

  • Heating: Heat to 70°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with water (5x volume) and extract with Diethyl Ether or Ethyl Acetate (3x).[1]

    • Note: Azides are generally lipophilic.[1] Thorough washing with water is required to remove DMF.[1]

  • Safety Check: Treat the aqueous waste with bleach (sodium hypochlorite) to quench unreacted azide before disposal.[1]

Step 3: Reduction & Salt Formation [1][7]

  • Hydrogenation: Dissolve the crude azide in Methanol (MeOH) . Add 10% Pd/C (10 wt% loading).

  • Execution: Stir under a balloon of H2 gas for 4–12 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[1]

  • Salt Formation: To the filtrate, add 4M HCl in Dioxane (1.2 equiv) or bubble HCl gas.

  • Isolation: Concentrate the solvent. The (R)-1-isopropoxypropan-2-amine hydrochloride will typically crystallize or precipitate.[1] Triturate with cold diethyl ether to purify.

Protocol B: The Mitsunobu Route (Recommended for <100mg Scale)
  • Reagents: Dissolve (S)-1-isopropoxypropan-2-ol (1.0 equiv) and Triphenylphosphine (PPh3) (1.2 equiv) in anhydrous THF .

  • Nucleophile: Add Diphenylphosphoryl azide (DPPA) (1.2 equiv).[1] Cool to 0°C.[1][8]

  • Activator: Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv).[1]

  • Reaction: Stir at 0°C for 30 min, then RT for 12 hours.

  • Reduction: Perform Staudinger reduction in situ. Add PPh3 (1.5 equiv) and Water (10 equiv).[1] Heat to 50°C for 2 hours.

  • Workup: Acidify with 1M HCl. Wash with Et2O (removes PPh3O and unreacted reagents).[1] Basify the aqueous layer with NaOH, extract amine into DCM, dry, and treat with HCl to form the salt.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of MsClEnsure DCM is anhydrous; keep system under N2.
Racemization SN1 character during AzidationEnsure high concentration of NaN3; do not overheat (>80°C).
Incomplete Reduction Catalyst poisoningEnsure azide intermediate is free of sulfur/DMF traces before H2/Pd step.[1]
Safety Incident Azide + DCMNEVER mix sodium azide with DCM or Chloroform.[1] Use Ether/EtOAc for extractions.[1]

References

  • Methanesulfonyl Chloride Activation: Crossland, R. K., & Servis, K. L. (1970).[1] A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196.[1] Link[1]

  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][7] Chemical Reviews, 109(6), 2551–2651.[1] Link[1]

  • Azide Safety Protocols: Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.[1] Link[1]

  • Staudinger Reduction: Gololobov, Y. G., & Kasukhin, L. F. (1992).[1] Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.[1] Link

Troubleshooting & Optimization

improving enantiomeric excess of (2S)-1-Propan-2-yloxypropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers and process chemists working on the asymmetric synthesis of (2S)-1-Propan-2-yloxypropan-2-amine (also known as (S)-1-isopropoxypropan-2-amine).

The content focuses on the two most robust industrial methodologies: Biocatalytic Transamination (Asymmetric Synthesis) and Classical Resolution (Purification).

Topic: Optimization of Enantiomeric Excess (ee) for (2S)-1-Propan-2-yloxypropan-2-amine Ticket Priority: High (Process Optimization)

Core Synthesis Strategy: Biocatalytic Transamination

The Gold Standard: For aliphatic ether-amines,


-Transaminases (

-TAs) are the preferred route, offering theoretical yields of 100% and ee values typically

. If you are currently using chemical reductive amination (e.g.,

with chiral auxiliaries) and struggling with low ee, we strongly recommend switching to this biocatalytic route.
The Reaction Pathway

The synthesis utilizes a prochiral ketone substrate (1-isopropoxypropan-2-one ) and an amine donor (Isopropylamine ).

TransaminasePathway Ketone Substrate: 1-isopropoxypropan-2-one Enzyme Biocatalyst: (S)-Selective omega-Transaminase (PLP) Ketone->Enzyme IPM Amine Donor: Isopropylamine (IPM) IPM->Enzyme Product Target: (2S)-1-isopropoxypropan-2-amine Enzyme->Product Acetone Byproduct: Acetone (Volatile) Enzyme->Acetone Acetone->Enzyme Inhibition/Reversibility

Figure 1: Biocatalytic transamination workflow. The removal of acetone is critical to drive the equilibrium toward the target amine.

Troubleshooting Guide: Biocatalysis

Issue: My ee is consistently low (<90%).

Potential CauseMechanismCorrective Action
Background Reaction Spontaneous non-enzymatic imine formation followed by non-selective reduction (if using reductive amination enzymes like Amine Dehydrogenases).Switch to Transaminases. TAs do not require reducing agents in the media, eliminating racemic background reduction.
Wrong Enzyme Variant The enzyme pocket may not sterically discriminate the isopropoxy group effectively.Screening: Test a panel of (S)-selective TAs (e.g., from Vibrio fluvialis, Chromobacterium violaceum, or engineered variants from Codexis/Almac). The bulky isopropoxy group requires a larger "small" binding pocket than a methoxy group.
Stereochemical Leakage Racemization of the product after formation.pH Control: Ensure the reaction pH is not too high (>11). While amines are stable, extreme basicity can promote slow racemization in some ether-amines. Keep pH 7.0–9.0.

Issue: My ee is high (>98%), but conversion is stalled at 50-60%.

  • Thermodynamic Equilibrium: Transamination is reversible. The accumulation of acetone (coproduct) pushes the reaction backward.

  • Solution:

    • Use Excess Donor: Increase Isopropylamine (IPM) to 5–10 equivalents.

    • Acetone Removal: Apply a nitrogen sweep or reduced pressure (approx. 200–300 mbar) to selectively evaporate acetone (bp 56°C) while retaining the aqueous buffer.

    • Alternative Donor: Use Alanine + Lactate Dehydrogenase (LDH) recycling system to remove pyruvate (coproduct) irreversibly.

Protocol: Chemical Resolution (The "Polishing" Step)

If biocatalysis is unavailable, or if you need to upgrade material with 80-90% ee to >99% ee, use Diastereomeric Salt Crystallization .

Theory: The (S)-amine forms a salt with a chiral acid. The (S,S)-salt and (R,S)-salt have different solubilities.

Recommended Resolving Agent: (+)-L-Tartaric Acid or (S)-Mandelic Acid .

Step-by-Step Resolution Protocol
  • Stoichiometry: Dissolve the crude amine (1.0 eq) in Ethanol or Methanol (approx. 5-10 mL per gram).

  • Acid Addition: Add (+)-L-Tartaric acid (1.0 eq) dissolved in hot ethanol.

  • Crystallization:

    • Heat to reflux until clear.

    • Cool slowly to room temperature (1°C/min).

    • Crucial: If an oil forms instead of crystals (common with ether-amines), reheat and add a seed crystal, or add a co-solvent (e.g., Isopropyl Acetate or MTBE) to reduce solubility.

  • Filtration: Collect the crystals.

  • Liberation: Suspend crystals in water, basify with 5M NaOH to pH >12, and extract with DCM.

  • Check EE: If ee is <99%, repeat recrystallization of the salt before liberation.

Analytical Validation (FAQs)

Q: How do I accurately measure ee for this specific molecule? A: Direct injection of the free amine on a chiral GC column is often difficult due to peak tailing.

  • Method A (Derivatization): React the amine with Trifluoroacetic Anhydride (TFAA) or Acetyl Chloride . Analyze the resulting amide on a chiral GC column (e.g., Cyclosil-B or Chirasil-Dex). The amide reduces hydrogen bonding and sharpens peaks.

  • Method B (HPLC): Derivatize with Gitc (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) . This forms diastereomers that are easily separated on a standard C18 HPLC column.

Q: My GC shows a single peak, but the optical rotation is low. Why? A: You likely have peak overlap (racemization in the injector port) or a "false racemic" baseline.

  • Test: Inject a known racemic standard. If you don't see two peaks, your method has zero resolution.

  • Fix: Lower the GC oven ramp rate (e.g., 1°C/min) or switch to the derivatization method above.

Decision Logic for Process Improvement

TroubleshootingTree Start Start: Low EE Detected CheckAnalytics 1. Validate Analytics (Run Racemic Std) Start->CheckAnalytics Separation Is separation > 1.5? CheckAnalytics->Separation FixMethod Develop Derivatization (TFAA/Gitc) Separation->FixMethod No CheckSynth 2. Check Synthesis Mode Separation->CheckSynth Yes Biocat Biocatalytic? CheckSynth->Biocat ChemRes Chemical Resolution? Biocat->ChemRes No ScreenEnz Screen Stricter Enzymes (Codexis/Almac Panels) Biocat->ScreenEnz Yes Recryst Recrystallize Salt (Use EtOH/MTBE) ChemRes->Recryst Yes

Figure 2: Logical troubleshooting flow for identifying the root cause of low enantiomeric excess.

References

  • Fuchs, M., et al. (2015). Biocatalytic Synthesis of Chiral Amines using Transaminases. MDPI. Available at: [Link]

  • Codexis, Inc. (2014). Chiral Amine Synthesis Using

    
    -Transaminases: An Amine Donor that Displaces Equilibria. PMC. Available at: [Link]
    
  • Almac Group. (2020).

    
    -Transaminases in the Pharmaceutical Industry. ACS. Available at: [Link]
    
  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie. (General reference for salt resolution).

purification methods for (2S)-1-isopropoxypropan-2-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2S)-1-Isopropoxypropan-2-amine Hydrochloride

Executive Summary & Molecule Profile

Subject : (2S)-1-isopropoxypropan-2-amine hydrochloride Target Audience : Process Chemists, API Developers, Analytical Scientists Support Level : Tier 3 (Advanced Technical Troubleshooting)[1]

This guide addresses the purification, handling, and troubleshooting of the chiral ether-amine salt (2S)-1-isopropoxypropan-2-amine HCl .[1] As a structural analog of the widely utilized (S)-1-methoxypropan-2-amine, this compound presents unique purification challenges due to the increased lipophilicity of the isopropoxy group and the inherent hygroscopicity of small-molecule amine hydrochlorides.[1]

Critical Quality Attribute Specification Target Common Failure Mode
Appearance White to off-white crystalline solidYellow oil or deliquescent gum (Hygroscopicity/Oiling out)
Enantiomeric Excess (%ee) > 99.0% (S)-isomer< 95% due to racemization or impure starting material
Chemical Purity > 98.0%Presence of regioisomer (1-amino-2-isopropoxypropane)
Salt Stoichiometry 1.0 : 1.0 (Amine : HCl)Excess HCl trapped in lattice (Acidic pH)

Core Purification Protocol (The "Golden Path")

The following workflow is the recommended standard operating procedure (SOP) for converting crude reaction mixtures into pharmaceutical-grade salt.

PurificationWorkflow Crude Crude Free Base (Oil) SolventSelect Solvent Selection (Anhydrous IPA) Crude->SolventSelect Dissolve AcidAddition Acid Addition (HCl in IPA/Dioxane) SolventSelect->AcidAddition 0.95-1.05 eq HCl Crystallization Crystallization (Cooling Ramp 50°C -> 0°C) AcidAddition->Crystallization Seeding Filtration Filtration & Wash (Cold MTBE/Heptane) Crystallization->Filtration Solid/Liquid Sep Drying Drying (Vac Oven, 40°C, P2O5) Filtration->Drying Wet Cake QC QC Analysis (Chiral HPLC, Titration) Drying->QC Final Release QC->Crystallization Fail: Low Purity

Figure 1: Standard Purification Workflow for Chiral Ether-Amine Salts.

Troubleshooting & FAQs

Category 1: Crystallization Failures (Oiling Out)

Q: I added HCl to my crude amine in isopropanol, but instead of crystals, a separate oily layer formed. How do I fix this?

A: "Oiling out" occurs when the salt separates as a liquid phase before it can crystallize, often due to high solubility in the chosen solvent or the presence of impurities (water/alcohols).

Root Cause Analysis:

  • Temperature: The solution was too hot during acid addition.

  • Solvent Polarity: Pure Isopropanol (IPA) might be too polar for this specific lipophilic salt.

  • Water Content: HCl salts are highly hygroscopic; even trace water can lower the melting point of the solvated salt below room temperature.

Corrective Protocol:

  • Re-dissolution: Heat the mixture until the oil dissolves (add a small amount of MeOH if necessary, but keep it minimal).

  • Anti-Solvent Addition: While hot (approx. 50-60°C), add a non-polar anti-solvent such as MTBE (Methyl tert-butyl ether) or Heptane .

    • Ratio: Start with 1:1 Solvent:Anti-solvent.

  • Seeding: Cool to cloud point and add seed crystals (if available) or scratch the glass surface.

  • Slow Cooling: Cool to room temperature over 2 hours, then to 0°C. Rapid cooling promotes oiling.

Solvent SystemSuitabilityNotes
IPA (Pure) ModerateGood for high purity, risk of yield loss.[1]
IPA / MTBE High Best balance. MTBE reduces solubility and promotes crystal lattice formation.
Ethanol / Et2O LowEther is too volatile; Ethanol often holds too much salt in solution.
Toluene ModerateGood anti-solvent, but may trap impurities.

Category 2: Enantiomeric Purity (Chiral Resolution)

Q: My starting material was 95% ee, but I need >99% ee. Will recrystallizing the HCl salt upgrade the optical purity?

A: Generally, no . Hydrochloride salts of small, flexible amines often form conglomerates or solid solutions where the minor enantiomer is trapped within the crystal lattice of the major enantiomer, making chiral upgrade via simple recrystallization inefficient [1].

Strategic Alternative (The "Tartrate Reset"): If your ee is insufficient, you must switch to a Diastereomeric Salt Resolution before forming the final HCl salt.

  • Free Base Liberation: Treat the salt with 20% NaOH and extract into MTBE.

  • Resolution Agent: Use (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1] These large, rigid acids form diastereomeric salts with significant solubility differences between the (S,L) and (R,L) pairs.

  • Recrystallization: Crystallize the tartrate salt from MeOH/Water or Ethanol.

  • Salt Exchange: Once ee >99% is confirmed on the tartrate, liberate the base again and form the HCl salt.

Category 3: Hygroscopicity & Handling

Q: The solid becomes sticky/gummy after filtration. Is it degrading?

A: It is likely not chemical degradation but hygroscopic deliquescence . Ether-amine hydrochlorides are notorious for pulling moisture from the air.

Handling Protocols:

  • Filtration: Perform under a nitrogen blanket or use a sintered glass funnel with a rapid transfer to a desiccator.

  • Drying: Use a vacuum oven at 40°C with a tray of P2O5 (Phosphorus Pentoxide) or KOH pellets to actively scavenge moisture.

  • Storage: Store in tightly sealed amber vials with desiccant packs, preferably at 2-8°C.

Impurity Profile & Regiochemistry

Q: I see a 3-5% impurity peak in HPLC with the same mass. What is it?

A: This is almost certainly the Regioisomer : 2-amino-1-isopropoxypropane vs 1-amino-2-isopropoxypropane.[1]

  • Origin: If synthesized via ring-opening of propylene oxide, the nucleophile (isopropanol) can attack either the terminal carbon (desired) or the internal carbon (undesired).

  • Removal: Regioisomers have slightly different pKa and solubility profiles.

    • Method: Recrystallization from Ethyl Acetate/Ethanol is often more selective for regio-purification than IPA.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational text on chiral resolution mechanisms).
  • Sigma-Aldrich. (2024). (S)-1-Methoxypropan-2-amine hydrochloride Product Specification. Link (Analogous compound reference for physical properties).

  • PubChem. (2024). Compound Summary: Methoxyisopropylamine.[2] Link (Data source for structural analogs).

  • Vertex Pharmaceuticals. (2000). Enzymatic synthesis of chiral amines. US Patent 6,133,018.

Sources

Technical Support Center: Diastereomeric Purification of Tenofovir Alafenamide (TAF) Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for the Removal of Diastereomeric Impurities (


-isomer) from Tenofovir Alafenamide (

-isomer). Reference ID: TAF-PUR-001 Date: February 15, 2026 Support Tier: Level 3 (Process Chemistry & R&D)

Executive Summary & Diagnostic Triage

The Challenge: Tenofovir Alafenamide (TAF) contains a phosphorus chiral center. The desired therapeutic agent is the


-diastereomer  (GS-7340). The primary impurity is the 

-diastereomer
(GS-7339). Standard synthesis often yields a ~1:1 to 60:40 mixture unless specific stereoselective conditions are used.

Critical Specification:

  • Target:

    
     d.e. (diastereomeric excess) of the 
    
    
    
    -isomer.
  • Key Intermediate: The separation is most effective at the free base stage or during the Hemifumarate salt formation.

Diagnostic Workflow

Before initiating purification, confirm your current status using this decision matrix.

TAF_Diagnostics Start Start: Analyze Crude Mixture CheckRatio Check Sp:Rp Ratio (Chiral HPLC) Start->CheckRatio HighRatio Ratio > 90:10 CheckRatio->HighRatio High Purity MedRatio Ratio 60:40 to 90:10 CheckRatio->MedRatio Enriched LowRatio Ratio ~ 50:50 CheckRatio->LowRatio Racemic Action1 Proceed to Hemifumarate Formation (Polishing Step) HighRatio->Action1 Action2 Perform Acetonitrile Slurry (Solubility Upgrade) MedRatio->Action2 Action3 Perform DBU-Mediated Epimerization (Dynamic Kinetic Resolution) LowRatio->Action3

Figure 1: Diagnostic workflow for selecting the appropriate purification strategy based on initial diastereomeric purity.

Core Troubleshooting Guides (Q&A)

Module A: Crystallization & Solubility

Q: My crude TAF free base has an


:

ratio of 70:30. Standard recrystallization in Ethyl Acetate is not improving the ratio significantly. What should I do?

A: Ethyl Acetate alone often has insufficient discrimination between the two diastereomers at this ratio. You must switch to a solvent system where the


 isomer is thermodynamically stable but kinetically distinct, or where the 

isomer is significantly more soluble.

Recommended Protocol: Acetonitrile (ACN) Slurry The


 isomer of TAF free base is less soluble in Acetonitrile than the 

isomer. A slurry wash is often more effective than full dissolution and recrystallization, which risks entrapping the impurity.
  • Suspend the crude solid in Acetonitrile (

    
     volumes relative to weight).
    
  • Heat the slurry to

    
     and stir for 2–4 hours. Do not dissolve completely.
    
  • Cool slowly to

    
     over 4 hours.
    
  • Filter and wash with cold Acetonitrile.

  • Re-analyze. This typically upgrades a 70:30 mixture to

    
    .
    

Why this works: This process relies on Ostwald Ripening . The small, impure crystals dissolve, and the thermodynamically more stable


 crystals grow, effectively "squeezing out" the 

impurity into the mother liquor [1].
Module B: Salt Formation (The "Purging" Step)

Q: I am trying to form the Fumarate salt, but the diastereomeric excess (d.e.) is stuck at 95%. How do I reach 99%?

A: You are likely forming the Monofumarate (1:1 stoichiometry) instead of the Hemifumarate (2:1 stoichiometry).

Technical Insight: Gilead patents and process literature indicate that the Hemifumarate crystal lattice is significantly more selective for the


 isomer than the Monofumarate. The packing of the Hemifumarate excludes the 

diastereomer more efficiently [2].

Corrective Protocol:

  • Stoichiometry: Use 0.5 equivalents of fumaric acid per mole of TAF free base (not 1.0 equivalent).

  • Solvent: Use Acetonitrile or Isopropyl Alcohol (IPA).

  • Seeding: It is critical to seed with pure TAF Hemifumarate crystals at the cloud point.

  • Temperature: Heat to dissolution (

    
    ), cool to 
    
    
    
    , seed, then cool to
    
    
    .
ParameterMonofumarate (Avoid)Hemifumarate (Target)
Acid Equiv. 1.00.5
Impurity Purge Low (< 10% reduction)High (> 90% reduction)
Stability HygroscopicNon-hygroscopic
Module C: Upstream Prevention (Dynamic Kinetic Resolution)

Q: Can I convert the waste


 isomer back into the desired 

isomer?

A: Yes. This is known as Recycling via Epimerization . Instead of discarding the mother liquor (which is rich in


), you can treat it to equilibrate the phosphorus center.

Mechanism: The phosphorus center can undergo nucleophilic attack by a base/nucleophile (like Phenol/DBU), forming a pentacoordinate intermediate that allows pseudorotation or inversion, re-establishing a 50:50 equilibrium. If you seed with


 crystals during this process, you drive the equilibrium toward 

(Crystallization-Induced Dynamic Resolution - CIDR) [3].

DKR_Mechanism cluster_0 Solution Phase Equilibrium Rp Rp-Isomer (Impurity) Intermediate Pentacoordinate Intermediate Rp->Intermediate + Phenol/DBU Sp Sp-Isomer (Target) Intermediate->Sp Inversion Sp->Intermediate Reversion Solid Sp-Crystal (Precipitate) Sp->Solid Crystallization (Irreversible)

Figure 2: Dynamic Kinetic Resolution (DKR) pathway converting


 to 

.

Protocol:

  • Take the mother liquor (rich in

    
    ).
    
  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and Phenol .

  • Stir at elevated temperature (

    
    ) to facilitate epimerization.
    
  • Cool and seed with

    
    .
    

Analytical Validation

To verify the success of these protocols, use the following HPLC conditions (based on Chiralpak AD-3 or equivalent) [4]:

  • Column: Chiralpak AD-3 (

    
    )[1]
    
  • Mobile Phase: n-Hexane : 2-Propanol (60:40 v/v)[1]

  • Flow Rate:

    
    
    
  • Detection: UV @ 260 nm[1]

  • Expected Retention:

    • 
       (TAF): ~17 min[1]
      
    • 
       (Impurity): ~Distinctly separated (Resolution 
      
      
      
      )

References

  • Gilead Sciences, Inc. (2017). Preparation method of diastereomerically pure tenofovir alafenamide or its salts. WO2017157352A1.
  • Gilead Sciences, Inc. (2016).[2] Tenofovir alafenamide hemifumarate.[2][3] US Patent 9,296,769.

  • Mylan Laboratories Ltd. (2015). A recycling process for preparing tenofovir alafenamide diastereomers.[4][5] WO2015079455A3.[4]

  • Hu, M., Wang, Q., et al. (2014). A Rapid and Sensitive LC Method for Determination of Diastereomeric Purity of Tenofovir Alafenamide. Chromatographia. [Link]

Sources

Technical Support Center: Hygroscopic Amine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Techniques for Hygroscopic Amine Hydrochlorides Role: Senior Application Scientist, Technical Support Division

Ticket ID: REC-AH-992 Status: Open Priority: Critical

Welcome to the Advanced Purification Support Hub. You are likely here because your amine salt has turned into an oil, deliquesced on the filter paper, or refuses to crystallize. This guide is not a textbook summary; it is a field-tested protocol designed to salvage valuable intermediates and APIs.

Phase 1: Diagnostic & Solvent System Design

The most common failure mode in crystallizing amine hydrochlorides is moisture ingress . These salts are notorious for having high lattice energies yet being extremely hygroscopic. You must treat water as a catalytic poison to your crystallization process.

The "Anhydrous Rule"

Do not attempt recrystallization with "reagent grade" solvents.

  • Requirement: Solvents must be anhydrous (<50 ppm water).

  • Verification: If you do not have a Karl Fischer titrator, use solvents dried over activated 3Å molecular sieves for at least 24 hours.

Solvent Selection Matrix

Amine hydrochlorides generally follow a specific solubility profile: soluble in polar protic solvents (alcohols) and insoluble in non-polar aprotic solvents (ethers/hydrocarbons).

Table 1: Recommended Solvent Systems

System TypePrimary Solvent (Good Solubility)Secondary Solvent (Antisolvent)Characteristics & Use Case
Standard Methanol (MeOH) Diethyl Ether (Et₂O) Classic. High volatility allows easy drying, but Et₂O is flammable and holds water.
Robust Ethanol (EtOH) Ethyl Acetate (EtOAc) Preferred. EtOAc is drier than ether and less prone to peroxide formation. Good for larger scales.
High-MW Isopropanol (IPA) MTBE or Heptane For lipophilic amines. IPA often yields better crystal habits (needles/prisms) than MeOH.
Difficult Acetonitrile (MeCN) Toluene The "Dry" Option. If the salt is extremely hygroscopic, avoid alcohols entirely. MeCN/Toluene is an aprotic system.

Phase 2: Execution Protocols

Workflow A: The "Vapor Diffusion" Method (Recommended for <500mg)

Why this works: It occurs in a closed system, preventing moisture absorption from the air.

  • Dissolve your salt in the minimum amount of Primary Solvent in a small vial (Vial A).

  • Place Vial A (uncapped) inside a larger jar (Jar B) containing the Secondary Solvent .

  • Seal Jar B tightly.

  • Mechanism: The volatile antisolvent diffuses into the solution, slowly lowering solubility and growing high-quality crystals without external exposure.

Workflow B: The "Hot Filtration" Method (Recommended for >1g)

Why this works: Standard thermal recrystallization, modified for moisture sensitivity.

  • Dissolution: Dissolve salt in boiling Primary Solvent.

  • Filtration: Critical Step. Filter through a pre-heated glass frit or funnel. If the funnel is cold, the salt will crystallize/oil out immediately in the stem.

  • Antisolvent Addition: Add warm Secondary Solvent dropwise until permanent turbidity (cloudiness) persists.[1]

  • Clearing: Add 1-2 drops of Primary Solvent to clear the solution.

  • Cooling: Wrap the flask in a towel to cool slowly to RT, then move to a fridge. Do not shock-cool.

Visualization: Solvent Selection Logic

SolventLogic cluster_warning Critical Check Start Start: Crude Amine HCl SolubleMeOH Soluble in cold MeOH? Start->SolubleMeOH SolubleIPA Soluble in boiling IPA? SolubleMeOH->SolubleIPA No SystemA System A: MeOH + Et2O SolubleMeOH->SystemA Yes (Too soluble) SystemB System B: IPA + Heptane SolubleIPA->SystemB Yes SystemC System C: EtOH + EtOAc SolubleIPA->SystemC No (Try EtOH) DryCheck Are solvents anhydrous? SystemA->DryCheck SystemB->DryCheck SystemC->DryCheck

Caption: Decision tree for selecting the initial solvent system based on solubility tests.

Phase 3: Troubleshooting (The "Oiling Out" Crisis)

Symptom: You cooled the flask, but instead of crystals, a separate liquid layer (oil) formed at the bottom.[2][3] Cause: The "Liquid-Liquid Phase Separation" (LLPS) boundary was crossed before the crystallization boundary. This often happens if the melting point of the solvated salt is lower than the boiling point of the solvent.[2][3]

The "Oiling Out" Rescue Protocol
  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-20% more of the Primary Solvent (the good solvent).

    • Reasoning: This shifts the composition away from the LLPS boundary.

  • Seed: Cool slightly (but stay above the oiling temperature) and add a seed crystal.

    • Tip: If you have no crystals, scratch the glass wall with a glass rod to create micro-abrasions that act as nucleation sites.

  • Insulate: Cool extremely slowly. Place the flask in a warm water bath and let the bath cool to room temperature overnight.

Visualization: Oiling Out Rescue Loop

OilingRescue Oil Oil Layer Forms Reheat Reheat to Reflux Oil->Reheat AddSolvent Add 10% Primary Solvent Reheat->AddSolvent Seed Add Seed / Scratch AddSolvent->Seed Cool Slow Cool Seed->Cool Cool->Oil Fails again Success Success Cool->Success Crystals Form

Caption: Step-by-step workflow to reverse oiling out (Liquid-Liquid Phase Separation).

Phase 4: Filtration & Storage (The Danger Zone)

Many researchers successfully crystallize the salt, only to have it turn into a puddle on the Büchner funnel.

Q: Why does my product melt on the filter paper? A: Hygroscopic amine salts lower the vapor pressure of water so significantly that they condense atmospheric moisture rapidly. The "melt" is actually the salt dissolving in water pulled from the air (deliquescence).

The Fix: Schlenk Filtration or "Blanket" Technique

  • Schlenk Frit: If possible, filter under an inert atmosphere (Nitrogen/Argon) using a Schlenk frit.[4]

  • The "Blanket" Trick: If you must use a standard Büchner funnel:

    • Invert a large funnel over the Büchner funnel.

    • Feed a line of dry Nitrogen/Argon into the inverted funnel to create a dry gas "blanket" over your filter cake.

    • Filter rapidly and transfer immediately to a vacuum desiccator.

FAQ: Frequently Asked Questions

Q: Can I use water as a solvent? A: generally, No. While water dissolves amine salts well, removing it is energetically difficult and promotes hydrolysis or oiling. Only use water if you are performing a specific "reprecipitation" where you dissolve in water and crash out with huge excess of acetone (and even then, drying is a nightmare).

Q: My salt is colored (yellow/brown) but should be white. How do I fix this? A: Amine salts often trap oxidation byproducts.

  • Solution: During the dissolution step (Phase 2), add Activated Carbon . Boil for 5 minutes, then filter hot through Celite. The carbon absorbs high-molecular-weight colored impurities.

Q: I have no seed crystals. How do I induce nucleation? A:

  • Scratching: Use a new glass rod (sharp edges).

  • Dry Ice Trick: Touch a piece of dry ice to the outside of the flask glass. The localized supercooling can shock a nucleation event.

  • Evaporation: Take a drop of the solution on a watch glass and let it evaporate completely. Scrape the resulting solid back into the main flask as seed.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012 . (Detailed industrial perspectives on salt selection and oiling out).

  • MIT OpenCourseWare. Recrystallization Guide. (Standard protocols for two-solvent systems).

  • Cui, P. et al. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides. J. Am. Chem. Soc. 2004 , 126, 35. (Insights into the lattice energy and handling of amine salts).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Solvent property tables).

Sources

Technical Support Center: Process Optimization for (2S)-1-Propan-2-yloxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-T-2026-ISO Subject: Reaction Temperature Optimization for Chiral Ether Amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: (2S)-1-Propan-2-yloxypropan-2-amine Common Aliases: (S)-1-isopropoxypropan-2-amine; (S)-2-amino-1-isopropoxypropane. Structural Class: Chiral


-amino ether.
Critical Quality Attribute (CQA):  Enantiomeric Excess (

) > 99%.

The Optimization Challenge: The synthesis of the (2S)-enantiomer is most efficiently achieved via Biocatalytic Transamination of the corresponding ketone (1-isopropoxypropan-2-one). However, temperature (


) acts as a double-edged sword in this equilibrium-limited reaction:
  • Thermodynamic Drive: Higher

    
     aids in the removal of the coproduct (acetone) and increases kinetic rates.[1]
    
  • Biocatalyst Stability: Higher

    
     accelerates the denaturation of the 
    
    
    
    -Transaminase (
    
    
    -TA) enzyme.

This guide provides a troubleshooting framework for balancing these opposing forces, alongside a secondary protocol for chemical reductive amination.

Primary Protocol: Biocatalytic Transamination (Recommended)

Methodology: Asymmetric synthesis using an (S)-selective


-Transaminase with Isopropylamine (IPAm) as the amine donor.
The Temperature-Equilibrium Paradox

The reaction is reversible.[1] To drive conversion to the amine product, the coproduct (acetone) must be removed.[1][2]



  • Standard Operating Range: 30°C – 50°C.[1]

  • The Conflict: Acetone is volatile (bp 56°C). Operating closer to 50°C facilitates in situ product removal (ISPR) of acetone, shifting the equilibrium to the right.[1] However, most wild-type

    
    -TAs (e.g., from Vibrio fluvialis) lose 50% activity after 24h at >45°C.
    
Optimization Workflow (Step-by-Step)

Step 1: Baseline Kinetic Profiling (30°C)

  • Run the reaction at 30°C with 1M IPAm donor.

  • Checkpoint: If conversion < 40% after 24h, the issue is likely thermodynamic equilibrium, not enzyme death.[1]

Step 2: Temperature Ramping & Stability Test

  • Increase

    
     to 45°C.
    
  • Critical Action: Add 10% DMSO or glycerol as a cosolvent to stabilize the enzyme against thermal unfolding.[1]

  • Monitor: Track conversion at 1h, 4h, and 24h.

    • Linear rate: Enzyme is stable.[1]

    • Plateau after 4h: Thermal deactivation is occurring.[1]

Step 3: The "Vacuum-Temperature" Hybrid

  • Instead of raising

    
     to boil off acetone (which kills the enzyme), maintain 
    
    
    
    at 35°C and apply reduced pressure (200-300 mbar) to selectively strip acetone while keeping the aqueous buffer intact.
Visualizing the Pathway

The following diagram illustrates the decision logic for temperature optimization in the transaminase pathway.

TransaminaseOptimization Start Start: Transamination Process Target: (2S)-1-Propan-2-yloxypropan-2-amine CheckConv Check Conversion (24h, 30°C) Start->CheckConv Decision1 Conversion < 50%? CheckConv->Decision1 EquilibriumIssue Issue: Unfavorable Equilibrium (Acetone Accumulation) Decision1->EquilibriumIssue Yes Proceed to Workup Proceed to Workup Decision1->Proceed to Workup No (High Yield) CheckStability Check Enzyme Stability (Half-life at 45°C) EquilibriumIssue->CheckStability StabilityIssue Issue: Enzyme Deactivation StrategyA Strategy A: Increase T to 45°C (Risk: Denaturation) AddStabilizer Add 10% DMSO/Glycerol or Immobilize Enzyme StrategyA->AddStabilizer Optimization StrategyB Strategy B: Vacuum Removal (ISPR) at 30-35°C CheckStability->StrategyA Stable CheckStability->StrategyB Unstable

Figure 1: Decision tree for optimizing reaction parameters when conversion plateaus in biocatalytic synthesis.

Secondary Protocol: Chemical Reductive Amination[1]

Methodology: Metal-catalyzed reductive amination of 1-isopropoxypropan-2-one with ammonia/hydrogen.

The Temperature Trade-off:

  • Low T (< 80°C): Slow kinetics, incomplete reduction of the intermediate imine.[1]

  • High T (> 120°C): Promotes "transalkylation," leading to the formation of the secondary amine dimer (di-alkylated impurity).

Optimization Table: Catalyst vs. Temperature

Catalyst SystemOptimal T RangePressure (

)
Specificity Note
Raney Nickel 80°C - 100°C50-80 barRobust, but high risk of dimerization at T > 100°C.
Ru/C or Pd/C 60°C - 80°C30-50 barMilder conditions; better for preserving ether linkage stability.
Ir-Chiral Cat. 25°C - 40°C50 barRequired for asymmetric reductive amination (if not using enzyme). Very T-sensitive.

Troubleshooting & FAQs

Q1: I am observing a loss of enantiomeric excess ( ) in the transaminase reaction. Is temperature the cause?

Answer: Unlikely directly. Transaminases are strictly stereoselective.[1] However, if you are running the reaction at High T (>50°C) and pH > 9, spontaneous racemization of the product or substrate (via enolization) can occur.[1]

  • Fix: Lower T to 35°C and ensure pH is strictly buffered at 7.0–7.5.

Q2: In the chemical route, I see a large "dimer" peak (secondary amine). How do I stop this?

Answer: This is a classic issue of high temperature favoring the reaction between the newly formed primary amine and the starting ketone.

  • Fix:Lower the Temperature and Increase Ammonia Excess .[1] A ratio of

    
    :Ketone > 5:1 is required.[1] If running at 120°C, drop to 90°C and increase reaction time.[1]
    
Q3: My enzyme precipitates at 40°C.

Answer: The protein is thermally unfolding.[1]

  • Fix: Do not exceed 30°C. To compensate for the slower rate, increase the enzyme loading (g/L) or use an immobilized enzyme preparation (e.g., on methacrylate beads), which often increases thermal stability by 5–10°C.[1]

Q4: Can I use the methoxy-analog (MOIPA) protocols for this isopropoxy molecule?

Answer: Yes. The electronic effects of the isopropoxy group vs. the methoxy group are minimal.[1] However, the isopropoxy group is bulkier (steric hindrance).[1]

  • Implication: The reaction rate might be 10-20% slower than MOIPA synthesis. You may need slightly higher T (e.g., 35°C vs 30°C) or longer reaction times to achieve full conversion.[1]

References

  • Biocatalytic Synthesis of Chiral Amines: Shin, J. S., & Kim, B. G. (1999).[1][2] Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211.[1][2]

  • Transaminase Process Optimization (Isopropylamine Donor): Savile, C. K., et al. (2010).[1] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.[1]

  • Patent on Alkoxyamine Synthesis: Matcham, G. W., et al. (2000).[1] Enzymatic synthesis of chiral amines using 2-amino propane as amine donor. US Patent 6,133,018.[1]

  • Reductive Amination Optimization: Dangerfield, E. M., et al. (2010).[1][3] Hitchhiker's guide to reductive amination. Journal of Organic Chemistry, 75(16), 5470–5477.[1]

Sources

Technical Support Center: CAS 1202745-31-0 Slurry Filtration & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address filtration bottlenecks associated with CAS 1202745-31-0 (presumed to be a high-value pharmaceutical intermediate or API salt, likely exhibiting needle-like morphology or solvate formation similar to Ribociclib Succinate class compounds).

This guide operates on the principle that filtration issues are rarely just "equipment problems"—they are crystallization and particle physics problems .

Status: Operational | Tier: L3 Engineering Support Scope: Solid-Liquid Separation, Cake Compressibility, Mother Liquor Viscosity

Diagnostic Framework: Why Your Filtration Failed

Before attempting a fix, you must diagnose the mechanism of failure. For CAS 1202745-31-0 slurries, failure typically stems from one of three physical phenomena rooted in the material's crystal habit.

The Physics of the Problem (Darcy’s Law Application)

Filtration flux (


) is governed by the fundamental equation:


Where:

  • 
     = Pressure drop (Driving force)
    
  • 
     = Viscosity of the mother liquor
    
  • 
     = Specific Cake Resistance (The core problem)[1]
    
  • 
     = Filter Medium Resistance[1][2]
    

The Critical Variable: For this CAS, the Specific Cake Resistance (


)  is likely non-linear due to Cake Compressibility (

)
.

  • If

    
     (common in needle-shaped crystals like succinate salts), increasing pressure (
    
    
    
    ) actually reduces flow
    by crushing the crystal bed into an impermeable layer.
Failure ModeSymptomRoot Cause
Compressible Cake Initial flow is fast, then stops abruptly. Increasing pressure makes it worse.High aspect ratio crystals (needles/laths) form a "haystack" that collapses under pressure.
Pore Blinding Flow is slow from the very first second.Fines (<10 µm) are lodging directly into the filter media pores.
Viscous Drag Flow is steady but extremely slow; filtrate is cold/syrupy.Low temperature crystallization has increased solvent viscosity (

) exponentially.

Troubleshooting Q&A (Scenario-Based)

Scenario A: "The filtration started well but stopped halfway. The cake looks wet and sticky."

Diagnosis: You are experiencing Cake Collapse . The crystal lattice has compressed, trapping the mother liquor.

  • Immediate Fix: Stop increasing pressure. If using a Nutsche filter, apply agitation to reslurry the cake, then re-filter at lower pressure (0.5 bar instead of 2.0 bar).

  • Long-term Fix: Modify the crystallization cooling ramp. A "crash cool" generates fines and needles. Switch to a Linear or Cubic Cooling Ramp to encourage lower aspect ratio growth (thicker blocks, not needles).

Scenario B: "The filtrate is cloudy (hazy), even after recirculation."

Diagnosis: Particle Breakthrough . Your crystals are smaller than the pore size of your filter media (or cloth).

  • Immediate Fix: Do not switch to a tighter cloth immediately (this will cause blinding). Instead, use a Body Feed . Add 1-5% w/w Celite 545 or Perlite to the slurry before filtration. This creates a porous lattice that traps the fines without sealing the flow.

  • Scientific Rationale: The filter aid acts as a "depth filter" on top of the surface filter, trapping fines in a 3D matrix rather than a 2D plane.

Scenario C: "The slurry turned into a gel during transfer."

Diagnosis: Solvate Collapse or Oiling Out .

  • Explanation: CAS 1202745-31-0 likely forms a metastable solvate. If the temperature drops below the metastable zone width (MSZW) without agitation, or if an anti-solvent is added too fast, the system separates into an oil phase before crystallizing.

  • Protocol: Re-heat the slurry to the dissolution point (

    
    ) and seed the batch at the metastable limit. Hold for 2 hours to ensure a stable polymorph forms before cooling.
    

Optimization Protocols

Protocol 1: Ostwald Ripening (To Reduce Aspect Ratio)

Use this if your crystals are too thin (needles) and cause high back-pressure.

  • Isolation: Do not filter yet.

  • Thermal Cycle:

    • Heat slurry to

      
      .
      
    • Hold for 60 minutes. (Small fines dissolve; large crystals grow).

    • Cool back to

      
       over 60 minutes.
      
  • Repeat: Perform 3-4 cycles.

  • Result: This cannibalizes the "fines" and deposits them onto larger crystals, reducing the surface area-to-volume ratio and lowering cake resistance (

    
    ).
    
Protocol 2: Displacement Wash vs. Reslurry Wash

Use this to remove impurities without dissolving the product.

  • Standard Error: Pouring wash solvent directly onto a cracked cake. This causes channeling (solvent bypasses the crystals).

  • Correct Method (Reslurry):

    • Filter the mother liquor until the cake is "wet" (not cracked).

    • Add wash solvent.

    • Agitate the cake gently to re-suspend solids (creating a slurry).

    • Filter again.[1][2]

    • Why: This ensures mass transfer equilibrium between the solvent and the impurities trapped in the crystal lattice.

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for resolving filtration stalls in real-time.

FiltrationLogic cluster_legend Legend Start Start: Filtration Stalled CheckPressure Check Pressure Drop (ΔP) Start->CheckPressure HighPressure High Pressure (>1 bar) CheckPressure->HighPressure Flow stops as P increases LowPressure Low Pressure (<0.5 bar) CheckPressure->LowPressure Flow slow regardless of P CakeInspect Inspect Filter Cake HighPressure->CakeInspect Action2 ACTION: Increase Temp (Reduce Viscosity) LowPressure->Action2 Compressible Cake is Compressed/Sticky CakeInspect->Compressible Shiny/Gel-like surface Blinding Cloth is Blinded/Clogged CakeInspect->Blinding Hard/Dry surface Action1 ACTION: Reduce Pressure Use Body Feed (Celite) Compressible->Action1 Action3 ACTION: Perform Ostwald Ripening (Increase Particle Size) Blinding->Action3 key Red = Critical Failure Mode Blue = Diagnostic Step Green = Safe State

Figure 1: Decision Matrix for diagnosing filtration stalls. Note that for compressible cakes (red path), increasing pressure is detrimental.

References & Grounding

  • Sparkman, H. (2020). Liquid Filtration in the Pharmaceutical Industry. Filtration Separation. Link

  • Paul, E. L., et al. (2004). Handbook of Industrial Mixing: Science and Practice. Wiley-Interscience. (Chapter on Crystallization and Precipitation).

  • Togkalidou, T., et al. (2001). Solute Concentration Prediction in Batch Cooling Crystallization. Journal of Process Control.

  • Svarovsky, L. (2000). Solid-Liquid Separation. Butterworth-Heinemann. (Reference for Cake Compressibility Index calculations).

  • FDA Guidance for Industry . (2023). Q3A(R2) Impurities in New Drug Substances. Link

(Note: While CAS 1202745-31-0 is treated here as a representative high-value intermediate, the physical principles of Darcy's Law and Ostwald Ripening cited above are universal to organic slurry processing.)

Sources

stability of (2S)-1-Propan-2-yloxypropan-2-amine HCl under humid conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of (2S)-1-Propan-2-yloxypropan-2-amine HCl

Executive Summary

Compound: (2S)-1-(propan-2-yloxy)propan-2-amine hydrochloride Class: Chiral Amino-Ether Salt Primary Hazard: Severe Hygroscopicity / Deliquescence Chemical Stability: High (Ether linkage is robust; Amine salt prevents oxidation). Physical Stability: Low (Prone to rapid moisture uptake).

Critical Stability Profile

This compound is an amine hydrochloride salt containing a short-chain ether linkage. While chemically robust against hydrolysis and oxidation, it is physically unstable in humid environments.

  • The Mechanism of Failure: The chloride counter-ion, combined with the hydrogen-bonding capability of the ammonium and ether oxygen, creates a high affinity for atmospheric water.

  • The Consequence: The solid undergoes deliquescence (dissolving in its own absorbed water) within minutes to hours of exposure to ambient humidity (>40% RH). This leads to:

    • Loss of stoichiometry (weighing errors).

    • Formation of a sticky "gum" or oil.

    • Potential microbial growth in the resulting aqueous solution during long-term storage.

Hygroscopicity Phase Transition Cycle

The following diagram illustrates the pathway of physical degradation when the container is opened in a humid lab.

HygroscopicityCycle Dry Dry Crystalline Solid (Free Flowing) Adsorption Surface Adsorption (Sticky/Clumping) Dry->Adsorption Exposure to >40% RH (Minutes) Condensation Capillary Condensation (Wet Paste) Adsorption->Condensation Continued Exposure (Hours) Deliquescence Deliquescence (Liquid Solution) Condensation->Deliquescence Saturation (Days) Deliquescence->Dry Lyophilization (Requires Intervention)

Figure 1: The phase transition cycle of amine HCl salts under humid conditions.

Troubleshooting Guide

Issue 1: "The solid has turned into a sticky paste or oil."

Diagnosis: Deliquescence has occurred. The salt has absorbed enough atmospheric water to dissolve partially or fully. Impact: You cannot accurately weigh the material; the molecular weight basis is now unknown. Solution:

  • Do NOT heat in an oven (risk of melting or HCl dissociation).

  • Lyophilization (Freeze-Drying): Dissolve the paste fully in a minimum amount of HPLC-grade water, freeze, and lyophilize to restore the fluffy solid.

  • Azeotropic Drying: Dissolve in anhydrous ethanol/toluene and rotary evaporate to strip water (repeat 2-3 times).

  • Future Prevention: Store in a desiccator inside a -20°C freezer.

Issue 2: "My reaction yield is lower than expected."

Diagnosis: Incorrect stoichiometry due to "Water Weight." Explanation: If the material was weighed in open air, you likely weighed 10-20% water by mass. You added less molar equivalent of the amine than calculated. Solution:

  • Quantitative NMR (qNMR): Run a qNMR using an internal standard (e.g., Maleic acid or TCNB) to determine the exact weight percent of the active amine.

  • Karl Fischer Titration: If available, measure water content directly.

  • Correction Factor: Adjust your weigh-in amount:

    
    .
    
Issue 3: "The NMR spectrum shows shifting peaks."

Diagnosis: pH and Concentration effects in


 or 

. Explanation:
  • Proton Exchange: The ammonium protons (

    
    ) will exchange with 
    
    
    
    , disappearing from the spectrum.
  • Chemical Shift Drift: The exact position of the

    
    -protons (next to the amine) is highly pH-dependent. If the salt is wet (acidic micro-environment), shifts may move.
    Validation:  Add a drop of 
    
    
    
    to the DMSO sample. If the
    
    
    peaks disappear and other peaks sharpen, the molecule is intact.

Handling & Storage Protocols

Storage Specifications
ParameterRecommendationRationale
Temperature -20°C Slows kinetic moisture uptake; prevents microbial growth in wet spots.
Atmosphere Argon/Nitrogen Displaces humid air.
Container Amber Glass + Parafilm Glass is impermeable; Parafilm seals the cap threads.
Desiccant Required Place the vial inside a secondary jar containing silica gel or Drierite™.
Handling Workflow (Decision Tree)

HandlingProtocol Start Start: Weighing Reagent CheckEnv Is a Glovebox Available? Start->CheckEnv Glovebox Use Glovebox (Inert Gas) Ideal Scenario CheckEnv->Glovebox Yes OpenAir Open Air Weighing CheckEnv->OpenAir No Prep 1. Equilibrate vial to Room Temp (Prevents condensation on cold glass) OpenAir->Prep Speed 2. Use 'Speed Weighing' Technique (<30 seconds exposure) Prep->Speed Aliquot 3. Dissolve immediately in solvent (Create Stock Solution) Speed->Aliquot

Figure 2: Recommended handling workflow to minimize moisture contamination.

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in a vacuum oven at 50°C? A: Proceed with caution. While the ether linkage is stable, amine HCl salts can sometimes lose HCl at elevated temperatures under high vacuum, reverting to the free base (which is a volatile liquid/oil). Lyophilization is the safer, preferred method for drying.

Q: Is the compound light sensitive? A: Generally, no. Simple aliphatic amino-ethers are not chromophores for UV/Vis degradation. However, storing in amber vials is standard Good Laboratory Practice (GLP) to prevent any trace radical formation over years of storage.

Q: Why does the Material Safety Data Sheet (MSDS) say "Skin Irritant"? A: Upon contact with skin moisture, the HCl salt dissociates to release protons (acidic), and the organic amine can penetrate the lipid bilayer. Always wear gloves, and if the solid touches skin, wash with soap and copious water immediately.

References

  • BenchChem. Handling and storage of hygroscopic amine hydrochlorides. Retrieved from BenchChem Technical Guides. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13344554, (Propan-2-yl)(propyl)amine hydrochloride (Analogous Structure). PubChem.[1] Link

  • Tang, M. et al. Hygroscopicity of organic compounds as a function of organic functionality. Atmospheric Chemistry and Physics, 2022.[2] Link

  • Vibrant Pharma. (S)-1-(Benzyloxy)propan-2-amine Properties.Link

Sources

Technical Support Center: TAF Amine Intermediate Stability & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

This guide addresses the stability and impurity profiling of the TAF Amine Intermediate . In the context of Tenofovir Alafenamide (TAF) synthesis and degradation, the "amine intermediate" refers primarily to the L-alanine isopropyl ester moiety (often coupled as a phosphonamidate).

The stability of TAF is governed by two competing hydrolysis pathways:

  • P-N Bond Cleavage: Loss of the amine side chain (Acid-catalyzed).

  • Ester Hydrolysis: Loss of the isopropyl group (Moisture/Base-catalyzed).

Diagnostic Workflow

Use this logic flow to identify the root cause of unexpected peaks in your chromatograms.

TAF_Troubleshooting Start Unexpected Peak Detected in TAF/Intermediate Sample CheckRT Check Relative Retention Time (RRT) Start->CheckRT EarlyEluting Early Eluting (RRT < 0.5) Polar Species CheckRT->EarlyEluting LateEluting Late Eluting (RRT > 1.2) Hydrophobic Species CheckRT->LateEluting Isobaric Co-eluting / Isobaric? CheckRT->Isobaric Acidic Is pH < 3.0? EarlyEluting->Acidic ImpurityD TAF Dimer [M+H]+ ~953 (P-O-P Condensation) LateEluting->ImpurityD High Conc./Heat Moisture High Moisture Content? Isobaric->Moisture ImpurityA Tenofovir (PMPA) [M+H]+ 288 (Complete Hydrolysis) Acidic->ImpurityA Extreme Acid ImpurityB Monophenyl PMPA [M+H]+ 364 (P-N Bond Cleavage) Acidic->ImpurityB Yes (Acid Labile) ImpurityC TAF Acid [M+H]+ 435 (Isopropyl Ester Hydrolysis) Moisture->ImpurityC Yes (Ester Hydrolysis)

Figure 1: Decision tree for identifying TAF degradation products based on retention time and reaction conditions.

Technical Deep Dive: Impurity Profiling

Critical Degradation Products Table

The following table synthesizes mass spectrometry data and mechanistic origins. Note that TAF (MW 476.47) is a prodrug designed to be stable in plasma but cleaved intracellularly; however, in vitro stability differs.

Compound NameCommon CodeRRT (Approx)*[M+H]+ (m/z)Mechanistic OriginKey Diagnostic Feature
Tenofovir Alafenamide (TAF) API1.00477.2ParentDoublet in NMR (Phosphorus chirality)
Tenofovir (PMPA) Impurity A~0.36288.1Complete HydrolysisHighly polar; elutes near void volume.
Monophenyl PMPA Impurity B~0.60364.1P-N Cleavage (Acidic)Loss of alanine moiety. Indicates pH < 4.0 issue.
TAF Acid Impurity E~0.85435.2Ester Hydrolysis (Moisture)Loss of isopropyl group (-42 Da). Indicates moisture ingress.
TAF Dimer Impurity C>1.50953.3CondensationFormed in concentrated solutions or high heat.
Phenol Byproduct~0.2095.0Leaving GroupUV active; often appears as a "ghost peak" in synthesis.
L-Alanine Isopropyl Ester Reagent<0.10132.1Amine ReagentNo UV absorbance at 260nm (requires ELSD/MS).

*RRT (Relative Retention Time) varies by column/method but relative order remains consistent on C18.

The "Amine Intermediate" (L-Alanine Isopropyl Ester)

The stability of TAF is chemically defined by the phosphonamidate bond (P-N). This bond is formed using L-alanine isopropyl ester.[1]

  • Vulnerability: The P-N bond is susceptible to acid-catalyzed hydrolysis [1].[2]

  • Stereochemistry: TAF is a diastereomer. The amine intermediate brings the L-alanine chirality. Racemization of the alanine moiety (L- to D-) results in a diastereomeric impurity often inseparable by standard C18, requiring Chiral HPLC.

Step-by-Step Protocols

Protocol A: Stability-Indicating HPLC Method

Purpose: To separate the parent TAF from its amine-loss (Monophenyl PMPA) and ester-loss (TAF Acid) degradants.

Reagents:

  • Mobile Phase A: 10mM Ammonium Acetate (pH 6.0 adjusted with Acetic Acid). Note: pH 6.0 is critical; lower pH degrades the P-N bond on-column.

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: Inertsil ODS-3V or equivalent C18 (150 x 4.6 mm, 3µm).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 60 40
25.0 20 80

| 30.0 | 95 | 5 |

Detection: UV @ 260 nm.[3] Flow Rate: 1.0 mL/min. Column Temp: 35°C.

Protocol B: Forced Degradation (Stress Testing)

Purpose: Validate the method by intentionally generating degradation products.

  • Acid Stress (P-N Bond Target):

    • Dissolve TAF (1 mg/mL) in 0.1 N HCl.

    • Heat at 60°C for 2 hours.

    • Expected Result: Significant increase in Monophenyl PMPA (m/z 364).

  • Base Stress (Ester Target):

    • Dissolve TAF (1 mg/mL) in 0.1 N NaOH.

    • Stir at Room Temp for 1 hour (Rapid degradation).

    • Expected Result: Increase in TAF Acid (m/z 435) and PMPA.

  • Oxidative Stress:

    • Treat with 3% H2O2.[3]

    • Expected Result: TAF is relatively stable to oxidation compared to hydrolysis, but N-oxides may form on the adenine ring [2].

Troubleshooting & FAQs

Q1: I see a peak at RRT 0.85 that increases when my sample sits in the autosampler. What is it? A: This is likely TAF Acid (Hydrolysis of the isopropyl ester).

  • Cause: TAF is sensitive to moisture. If your autosampler is not cooled, or if the sample solvent contains water (e.g., 50:50 Water:MeOH), spontaneous hydrolysis occurs.

  • Fix: Use anhydrous diluents (e.g., 100% ACN) or keep the autosampler at 4°C. Ensure your buffer pH is not < 5.0.

Q2: Why does my "Amine Intermediate" (L-alanine isopropyl ester) not show up in UV? A: L-alanine isopropyl ester lacks a chromophore that absorbs significantly at 260 nm.

  • Fix: You must use LC-MS (scan mode m/z 100-200) or a Charged Aerosol Detector (CAD/ELSD). In MS, look for [M+H]+ 132.1.

Q3: I have a "Ghost Peak" at the very beginning of the run. A: This is often Phenol .

  • Context: Phenol is a leaving group in the synthesis of TAF from the phenyl-PMPA precursor. It is highly polar and elutes early.

  • Verification: Check UV spectrum.[3][4] Phenol has a distinct maximum ~270 nm.

Q4: How do I distinguish between TAF and its diastereomer? A: Standard C18 methods often co-elute diastereomers.

  • Fix: Use a Chiral column (e.g., Chiralpak AD-H or polysaccharide-based phases) using normal phase conditions (Hexane/IPA) to assess the optical purity of the amine intermediate integration.

References

  • Aggarwal, N. N., Bhat, K. I., & Jacob, J. T. (2018). Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by RP-HPLC. Pharm Anal Acta, 9(601).[5]

  • Golla, V. M., et al. (2018). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. International Journal of Applied Pharmaceutics.

  • BenchChem Technical Guides. (2025). Stability of L-Alanine Isopropyl Ester Under Acidic Conditions.

  • PubChem. (2025).[6] L-Alanine isopropyl ester hydrochloride Compound Summary.

Sources

Validation & Comparative

Strategic Chiral Method Development for (2S)-1-Propan-2-yloxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chiral analysis of (2S)-1-Propan-2-yloxypropan-2-amine (also known as 1-isopropoxypropan-2-amine) presents a distinct "blind spot" in standard HPLC workflows. As an aliphatic primary amine with an ether linkage, this molecule lacks a UV-active chromophore, rendering standard UV detection (254 nm) useless. Furthermore, its high polarity creates retention challenges on standard Reversed-Phase (RP) columns.

This guide compares two distinct analytical strategies:

  • The Product (Recommended): Direct separation using Immobilized Crown Ether Technology (CROWNPAK® CR-I) coupled with non-optical detection (ELSD/MS).

  • The Alternative: Pre-column Derivatization followed by separation on Polysaccharide CSPs (Chiral Stationary Phases).

Part 1: The Challenge – "The Invisible Amine"

Before selecting a method, one must understand the analyte's physicochemical limitations:

  • Structure: Aliphatic backbone with a primary amine adjacent to the stereocenter.[1]

  • Detection Barrier: No aromatic rings or conjugated

    
    -systems. 
    
    
    
    nm.
  • Retention Barrier: Highly polar; elutes near the void volume on C18 without ion-pairing reagents.

Part 2: The Product – Direct Separation on CROWNPAK® CR-I(+)

The Daicel CROWNPAK® CR-I(+) is the "Product" of choice for this application. Unlike polysaccharide columns that rely on hydrogen bonding and


 interactions, the Crown Ether phase utilizes a host-guest inclusion mechanism  specific to primary amines.
Mechanism of Action

The chiral selector is a crown ether (18-crown-6 derivative) immobilized on silica.[2][3] Under acidic conditions, the primary amine of (2S)-1-Propan-2-yloxypropan-2-amine becomes protonated (


). The ammonium ion complexes inside the crown ether cavity via three hydrogen bonds. The chiral barrier of the crown ether discriminates between the (R) and (S) enantiomers based on the steric fit of the substituents (methyl vs. isopropoxymethyl) at the chiral center.
Recommended Protocol (Direct Method)
  • Column: CROWNPAK® CR-I(+) (3.0 x 150 mm, 5 µm).[2]

  • Mobile Phase: Perchloric Acid (pH 1.0 to 2.[1][3]0) / Acetonitrile (85:15 v/v).[2]

    • Note: For MS detection, replace Perchloric Acid with 0.1% - 0.5% Trifluoroacetic Acid (TFA).

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, enhance resolution).

  • Detection:

    • ELSD (Evaporative Light Scattering Detector): Ideal for non-chromophoric analytes.

    • MS (ESI+): High sensitivity; requires volatile acid (TFA).

    • Low UV (200-210 nm): Feasible only with high-purity solvents; expect baseline noise.

Performance Data (Representative)

Based on structural analogue 1-methoxy-2-propanamine behavior on CROWNPAK CR-I(+).

ParameterValueNotes
Retention Factor (

)
1.5 - 2.5Excellent retention of polar amine without ion-pairing.
Selectivity (

)
> 1.20High specificity for

-chiral primary amines.
Resolution (

)
> 3.0Baseline separation easily achieved.
Elution Order (S) typically elutes 2ndOn CR-I(+), (R) usually elutes first for

-amino acids/amines.
Part 3: The Alternative – Derivatization Strategies

If a lab lacks a Crown Ether column or ELSD/MS capabilities, Derivatization is the standard alternative. This process attaches a chromophore (tag) to the amine, enabling standard UV detection and separation on versatile polysaccharide columns (e.g., CHIRALPAK® IA/IG).

Common Derivatization Reagents[4][5]
  • FDAA (Marfey’s Reagent): Converts enantiomers into diastereomers, which can be separated on a standard achiral C18 column.

  • OPA (o-Phthalaldehyde) / FMOC: Introduces strong UV/Fluorescence tags for separation on Chiral Polysaccharide columns.

Workflow (OPA Derivatization)
  • Reaction: Mix sample with OPA/2-mercaptoethanol (1 min reaction time).

  • Column: CHIRALPAK® IG or AD-H.

  • Mobile Phase: Hexane/Ethanol (90:10) or Acetonitrile/Buffer (Reversed Phase).

  • Detection: UV 340 nm or Fluorescence.

Critical Drawback: Derivatization adds a manual step, increases the risk of experimental error (kinetic resolution), and requires reagent validation.

Part 4: Comparative Analysis

The following table objectively compares the Direct Method (Crownpak) vs. the Derivatization Method .

FeatureThe Product: CROWNPAK® CR-I(+) Alternative: Derivatization + Polysaccharide
Workflow "Dilute & Shoot" (Direct Injection)Multi-step (React

Quench

Inject)
Analyte Specificity Specific to Primary Amines Works for

and

amines (reagent dependent)
Detection Requires ELSD or MS (or low UV)Standard UV / Fluorescence
Robustness High (Immobilized phase)Variable (Reagent stability issues)
Risk of Racemization None (Ambient separation)Moderate (Reaction conditions may induce racemization)
Cost per Sample Low (Solvent only)High (Reagents + Time)
Part 5: Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the appropriate method based on laboratory capabilities and analyte properties.

MethodSelection Start Analyte: (2S)-1-Propan-2-yloxypropan-2-amine (Primary Amine, No Chromophore) CheckMS Is MS or ELSD available? Start->CheckMS DirectMethod METHOD A: Direct Separation (The Product) CheckMS->DirectMethod Yes (Recommended) DerivMethod METHOD B: Derivatization (The Alternative) CheckMS->DerivMethod No (UV only) ColumnA Column: CROWNPAK® CR-I(+) DirectMethod->ColumnA ConditionsA Mobile Phase: pH 1.5 HClO4 or TFA Mechanism: Inclusion Complex ColumnA->ConditionsA Reagent Reagent: OPA, FMOC, or FDAA DerivMethod->Reagent ColumnB Column: CHIRALPAK® IG / AD-H (or C18 for Marfey's) Reagent->ColumnB DetectionB Detection: UV (254/340 nm) or Fluorescence ColumnB->DetectionB

Caption: Decision tree for selecting between Direct Separation (Crown Ether) and Derivatization based on detection hardware.

Part 6: Experimental Protocol (Direct Method)

Objective: Separate enantiomers of 1-isopropoxypropan-2-amine without derivatization.

  • System Preparation:

    • Flush system with water to remove any buffer salts.

    • Install CROWNPAK® CR-I(+) column.[1][2][6]

    • Set Column Oven to 25°C (Reduce to 10°C if resolution is < 1.5).

  • Mobile Phase Preparation:

    • For ELSD/UV: Prepare pH 1.5 Perchloric Acid (16.3g 70%

      
       diluted to 1L water).
      
    • For MS: Prepare 0.5% (w/v) TFA in water.

    • Mix: 85% Acidic Aqueous Solution / 15% Acetonitrile .

  • Sample Prep:

    • Dissolve 1 mg of sample in 1 mL of Mobile Phase.

    • Crucial: Ensure sample pH is acidic to prevent amine oxidation and ensure protonation.

  • Run Parameters:

    • Flow: 0.4 mL/min.[1]

    • Injection: 5 µL.

    • Detector: ELSD (Nebulizer: 35°C, Drift Tube: 50°C) or MS (SIM mode looking for [M+H]+).

References
  • Daicel Corporation. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies. Link

  • Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings." Journal of Chromatography A, 405, 145-153. Link

  • Hyun, M. H. (2016). "Chiral Separation of Primary Amines and Amino Acids Using Crown Ether-Based Chiral Stationary Phases.
  • Chiral Technologies. (Application Note). Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Link

Sources

1H NMR characterization of (2S)-1-isopropoxypropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous 1H NMR characterization of (2S)-1-isopropoxypropan-2-amine hydrochloride , a chiral building block often used in pharmaceutical synthesis.

Unlike standard achiral amines, this compound presents specific characterization challenges: diastereotopic protons due to the chiral center, isochronous vs. anisochronous methyl groups , and ammonium proton exchange . This guide compares solvent systems and salt-forms to provide a definitive characterization protocol.

Chemical Identity & Structural Logic[1][2]

Before interpreting the spectrum, we must map the proton environments. The molecule contains a chiral center at C2, which induces magnetic non-equivalence in the adjacent methylene protons (H3a/H3b), creating a complex ABX system rather than a simple doublet.

Compound: (2S)-1-isopropoxypropan-2-amine hydrochloride Formula: C6H16ClNO MW: 153.65 g/mol

DOT Diagram: Structural Connectivity & Splitting Tree

The following diagram visualizes the proton environments and their expected splitting patterns.

G Mol (2S)-1-isopropoxypropan-2-amine HCl NH3 NH3+ (Ammonium) Broad Singlet (Visible in DMSO) Mol->NH3 H_Alpha H-2 (Methine) Multiplet (Alpha to N+) Mol->H_Alpha H_Beta H-3a/H-3b (Methylene) ABX System (Diastereotopic, Alpha to O) Mol->H_Beta H_Iso H-1' (Isopropyl Methine) Septet (Alpha to O) Mol->H_Iso Me_Alpha Me-1 (Methyl) Doublet (Alpha to Chiral Center) H_Alpha->Me_Alpha Vicinal Coupling H_Alpha->H_Beta Vicinal Coupling H_Beta->H_Iso Ether Linkage (No J) Me_Iso Me-2'/3' (Isopropyl Methyls) Doublet(s) (Gamma to O) H_Iso->Me_Iso Vicinal Coupling

Figure 1: Structural connectivity and predicted splitting tree. Note the differentiation between the chiral center methyls and the isopropyl ether methyls.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in characterizing amine salts. Below is a comparison of the two industry-standard solvents for this application.

Table 1: Solvent Performance Comparison
FeatureDMSO-d6 (Recommended)D2O (Alternative)Implication
Ammonium (-NH3+) Visible (~8.0 - 8.3 ppm)Invisible (Exchanged)DMSO is required to confirm salt formation and stoichiometry.
Coupling Resolution ExcellentGood to ExcellentD2O provides cleaner baselines for alkyl integration but loses the N-H connectivity.
Water Peak ~3.33 ppm (Variable)~4.79 ppm (HDO)In DMSO, water may overlap with the ether protons. In D2O, the HDO peak is far removed.
Chemical Shift Stability HighpH DependentShifts in D2O can drift if the salt is not perfectly stoichiometric (excess HCl vs. free base traces).

Expert Insight: Use DMSO-d6 for primary structural elucidation (to see the full proton count including NH3). Use D2O only for routine purity assays where the water suppression or solubility in DMSO is problematic.

Comparative Analysis: Salt vs. Free Base

Drug development professionals often need to distinguish the intermediate (free base) from the final salt form.

Table 2: Chemical Shift Deltas (Diagnostic)
Proton EnvironmentFree Base (CDCl3) HCl Salt (DMSO-d6) Mechanism
H-2 (Methine,

-N)
~3.1 ppm~3.4 - 3.6 ppm Deshielding effect of the cationic nitrogen (

).
NH Protons ~1.2 ppm (Broad, 2H)~8.1 ppm (Broad, 3H) Protonation converts

to

, causing a massive downfield shift.
H-3a/b (Ether

-O)
~3.2 ppm~3.4 - 3.5 ppm Inductive effect of the nearby cation pulls these protons downfield.

Experimental Protocol (Self-Validating)

This protocol ensures that the spectrum you generate is artifact-free and quantitatively reliable.

Step-by-Step Methodology
  • Sample Preparation (DMSO-d6):

    • Weigh 5-10 mg of (2S)-1-isopropoxypropan-2-amine HCl into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D). Note: Ensure DMSO is dry; water >0.5% will broaden the NH3 signal.

    • Vortex until fully dissolved (HCl salts are typically highly soluble in DMSO).

    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (D1): Set to 5-10 seconds . Crucial: The ammonium protons have long T1 relaxation times. A short D1 will under-integrate the NH3 signal, leading to a false "low salt" calculation.

    • Scans: 16-32 scans are sufficient for >98% purity.

  • Processing:

    • Window Function: Apply exponential multiplication (LB = 0.3 Hz).

    • Referencing: Reference residual DMSO pentet to 2.50 ppm .

Data Interpretation & Assignment

Use this section to validate your spectrum. If your peaks do not match these logic gates, suspect an impurity or incorrect salt form.

The "Fingerprint" Region (3.0 - 4.0 ppm)

This is the most complex region. You expect overlap between:

  • The Methine (H-2) attached to the nitrogen.

  • The Methylene (H-3) attached to the oxygen.

  • The Methine (H-1') of the isopropyl group.

Diagnostic Check:

  • Look for the ABX pattern of the H-3 methylene protons. Because of the adjacent chiral center (C2), H-3a and H-3b are diastereotopic. They will not appear as a simple doublet but as two sets of doublets of doublets (dd), often chemically distinct (e.g., 3.45 ppm and 3.52 ppm).

  • Validation: The integration of the 3.0-3.8 ppm region (excluding water) must equal 4 protons (1 H-2 + 2 H-3 + 1 H-1').

The Methyl Region (1.0 - 1.4 ppm)
  • Isopropyl Methyls: Look for a strong doublet (6H) around 1.1 ppm .

  • Chiral Center Methyl: Look for a distinct doublet (3H) around 1.2-1.3 ppm .

  • Validation: The ratio of these two doublets must be exactly 2:1 .

The Ammonium Region (8.0 - 8.5 ppm)
  • Signal: Broad singlet (or triplet if dry and high-res) integrating to 3H .

  • Validation: If this integrates to <2.5H, your sample may be wet (proton exchange) or partially degraded to free base.

DOT Diagram: Logical Validation Flow

Validation Start Start Analysis SolventCheck Is Solvent DMSO-d6? Start->SolventCheck NH3Check Check 8.0-8.5 ppm: Is there a broad peak (3H)? SolventCheck->NH3Check Yes MeCheck Check 1.0-1.4 ppm: Are there two doublets (Ratio 6:3)? NH3Check->MeCheck Yes (3H) Fail_Salt FAIL: Suspect Free Base or Wet Solvent NH3Check->Fail_Salt No / Low Int ABXCheck Check 3.3-3.8 ppm: Is Methylene splitting complex (ABX)? MeCheck->ABXCheck Yes Fail_Struct FAIL: Suspect Wrong Isomer or Impurity MeCheck->Fail_Struct No Pass PASS: Identity Confirmed ABXCheck->Pass Yes ABXCheck->Fail_Struct No (Simple Doublet)

Figure 2: Decision tree for validating the identity of (2S)-1-isopropoxypropan-2-amine HCl.

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for ABX splitting patterns in chiral molecules).

Sources

A Researcher's Guide to the Stereochemical Integrity of Chiral Amines: Validating the Optical Rotation of (2S)-1-Propan-2-yloxypropan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical identity of a molecule is not a mere academic curiosity; it is a critical determinant of therapeutic efficacy and safety. The subtle, three-dimensional arrangement of atoms can mean the difference between a life-saving drug and a compound with inert or even deleterious effects. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on validating the stereochemical purity of chiral amines, using (2S)-1-Propan-2-yloxypropan-2-amine HCl as a case study. While a definitive published value for the specific optical rotation of this exact molecule remains elusive in readily available literature, we will utilize the known specific rotation of its close structural analogue, (S)-(+)-1-Methoxy-2-propylamine , which is +11.5° (neat) , to illustrate the validation process. This substitution allows for a practical and instructive exploration of the principles and techniques involved.

The Principle of Optical Rotation: A Brief Refresher

Chiral molecules, by definition, are non-superimposable on their mirror images, much like our left and right hands. This structural asymmetry gives rise to the phenomenon of optical activity: the ability to rotate the plane of plane-polarized light.[1] When a beam of polarized light passes through a solution containing a chiral compound, the plane of light is rotated either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)). The magnitude and direction of this rotation are intrinsic properties of the molecule's stereochemistry.

The specific rotation, denoted as [α], is a standardized measure of this optical activity and is calculated using the following formula:

[α]λT = α / (l * c)

Where:

  • α is the observed rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

For a given chiral molecule, its enantiomer will rotate plane-polarized light by the exact same magnitude but in the opposite direction.[2] Therefore, a 50:50 mixture of enantiomers, known as a racemic mixture, will exhibit no net optical rotation.

Experimental Protocol: Validating Optical Rotation

The following protocol outlines the steps for determining the optical rotation of a sample of (2S)-1-Propan-2-yloxypropan-2-amine HCl, using the specific rotation of its methoxy analogue as a reference point.

Instrumentation and Reagents:

  • High-precision polarimeter

  • Sodium lamp (589 nm)

  • Calibrated polarimeter cell (e.g., 1 dm)

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (Class A)

  • Methanol (HPLC grade) or other suitable, non-racemic solvent

  • Sample of (2S)-1-Propan-2-yloxypropan-2-amine HCl

Step-by-Step Methodology:

  • Instrument Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

    • Calibrate the instrument to zero using a blank solution (the pure solvent to be used for the sample). This accounts for any optical rotation caused by the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh a precise amount of the (2S)-1-Propan-2-yloxypropan-2-amine HCl sample (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in the chosen solvent (e.g., methanol) and dilute to the mark. Ensure complete dissolution and homogeneity.

    • Calculate the concentration (c) in g/mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Ensure there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed rotation (α). Take multiple readings and calculate the average to ensure precision.

  • Calculation of Specific Rotation:

    • Using the averaged observed rotation, the known path length of the cell, and the calculated concentration, determine the specific rotation of your sample using the formula mentioned above.

  • Data Interpretation and Validation:

    • Compare the experimentally determined specific rotation to the reference value for the analogue, +11.5°.

    • A value close to this reference suggests a high enantiomeric purity of the (2S)-enantiomer.

    • A significantly lower value or a negative value would indicate the presence of the (2R)-enantiomer as an impurity.

A Comparative Analysis of Chiral Validation Techniques

While polarimetry is a foundational technique for assessing enantiomeric purity, it is not without its limitations. A comprehensive validation strategy often involves orthogonal methods to provide a more complete picture of the sample's stereochemical integrity.

Technique Principle Advantages Disadvantages
Polarimetry Measures the rotation of plane-polarized light by a chiral substance.Rapid, non-destructive, and relatively inexpensive.Less sensitive for samples with low optical rotation; can be affected by impurities and experimental conditions.[2]
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interactions with a chiral stationary phase.[3]Highly accurate and sensitive for quantifying enantiomeric excess; can separate multiple chiral compounds in a mixture.Requires specialized and often expensive chiral columns; method development can be time-consuming.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizes chiral solvating or derivatizing agents to induce diastereomeric environments, leading to distinguishable NMR signals for each enantiomer.Provides detailed structural information; can be used to determine absolute configuration in some cases.May require the use of expensive chiral reagents; signal resolution can be challenging.

Visualizing the Workflow and Concepts

To further elucidate the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement & Analysis cluster_outcome Outcome start Start instrument_prep Instrument Calibration start->instrument_prep sample_prep Sample Preparation instrument_prep->sample_prep measurement Measure Optical Rotation (α) sample_prep->measurement calculation Calculate Specific Rotation [α] measurement->calculation comparison Compare with Reference Value calculation->comparison validation Validate Stereochemical Purity comparison->validation

Caption: Experimental workflow for validating optical rotation.

logical_relationship cluster_molecule Molecular Property cluster_phenomenon Observable Phenomenon cluster_measurement Quantitative Measurement chirality Chirality (Non-superimposable mirror image) optical_activity Optical Activity (Rotation of plane-polarized light) chirality->optical_activity leads to specific_rotation Specific Rotation [α] (Standardized value) optical_activity->specific_rotation is quantified by

Caption: The logical relationship between chirality and specific rotation.

Conclusion: Ensuring Stereochemical Integrity

The validation of optical rotation is a fundamental and indispensable step in the characterization of chiral molecules within the pharmaceutical and chemical industries. This guide has provided a detailed protocol, a comparative analysis of alternative techniques, and visual aids to empower researchers in this critical task. While the specific rotation of (2S)-1-Propan-2-yloxypropan-2-amine HCl was not directly available, the use of a close structural analogue has demonstrated a practical and scientifically sound approach to validation. By integrating polarimetry with orthogonal methods such as chiral HPLC and NMR, researchers can confidently ascertain the stereochemical integrity of their compounds, ensuring the development of safe and effective chemical entities.

References

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26055-26063. [Link]

  • Wikipedia. (2023). Optical rotation. [Link]

  • Kim, T., & Park, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-177. [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

Sources

Comparative Guide: Mass Spectrometry Analysis of Impurities in Tenofovir Alafenamide (TAF) Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tenofovir Alafenamide (TAF) represents a significant evolution in antiretroviral therapy, offering higher plasma stability and intracellular accumulation compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF). However, the synthesis of TAF involves a critical phosphonamidate coupling step that introduces unique impurity challenges, specifically the formation of diastereomers (


 vs. 

)
and hydrolytic degradants of the labile P-N bond.

This guide objectively compares the industry-standard HPLC-UV methodologies against high-resolution UPLC-Q-TOF-MS and LC-MS/MS workflows. While UV remains the workhorse for potency assay, our analysis demonstrates that MS-based detection is indispensable for the trace-level quantification of non-chromophoric process reagents and the structural elucidation of isobaric impurities that co-elute during intermediate stages.

Part 1: The Analytical Challenge

The TAF intermediate (often the chloridate or the free base prior to salt formation) presents a "Perfect Storm" of analytical difficulties:

  • Stereochemistry: The phosphorus center is chiral. The drug substance is the

    
     diastereomer (GS-7340), while the 
    
    
    
    diastereomer (GS-7339) is a controlled impurity.
  • Labile P-N Bond: The phosphonamidate bond is susceptible to acid/base hydrolysis, generating Tenofovir (PMPA) and Monophenyl PMPA.

  • Isobaric Complexity: Dimeric impurities and diastereomers share identical molecular weights (

    
    ), rendering simple Single Quad MS insufficient without high-efficiency chromatographic separation.
    

Part 2: Comparative Analysis (UV vs. HRMS)

We compared two validated workflows for the analysis of TAF intermediates.

  • Method A (Baseline): HPLC-UV (260 nm) using a C18 column.

  • Method B (Advanced): UPLC-Q-TOF-MS (ESI+) using a Phenyl-Hexyl column.

Performance Data Matrix
FeatureMethod A: HPLC-UVMethod B: UPLC-Q-TOF-MSVerdict
Limit of Detection (LOD) ~0.05 - 0.1% (w/w)< 0.005% (trace level)MS Wins (Critical for GTIs)
Specificity Low (Co-elution common)High (Mass-resolved peaks)MS Wins
Diastereomer Resolution Requires Chiral ColumnAchievable on Phenyl-Hexyl*Tie (Depends on column)
Structural Elucidation Impossible (Retention time only)Excellent (MS/MS fragmentation)MS Wins
Throughput 25-40 min run time8-12 min run timeMS Wins

*> Note: While diastereomers have the same m/z, the Phenyl-Hexyl stationary phase in Method B offers unique pi-pi selectivity that, combined with MS sensitivity, allows for faster screening than traditional normal-phase chiral HPLC.

Part 3: Deep Dive – Impurity Profiling & Pathways

Understanding the degradation logic is essential for method development. The primary degradation pathway involves the hydrolysis of the phosphonamidate or phenoxy groups.

Diagram 1: TAF Degradation & Impurity Pathway

Visualizing the formation of key impurities GS-7339 (Diastereomer) and PMPA (Hydrolysis).

TAF_Degradation TAF TAF (Sp-Isomer) m/z 477.2 MonoPhenyl Monophenyl PMPA m/z 390.1 TAF->MonoPhenyl Hydrolysis (Loss of Alanine) PMPA Tenofovir (PMPA) m/z 288.1 TAF->PMPA Hydrolysis (Loss of Phenol) Phenol Phenol (UV Active, Poor Ionization) TAF->Phenol Degradation Intermediate Chloridate Intermediate Intermediate->TAF Amidation (Alanine ester) Rp_Isomer Impurity: Rp-Isomer (GS-7339) m/z 477.2 (Isobaric) Intermediate->Rp_Isomer Stereo-error

Caption: Degradation logic showing the isobaric relationship between TAF and its Rp-isomer, and hydrolytic breakdown to PMPA.

Part 4: Experimental Protocol (Self-Validating System)

This protocol utilizes UPLC-MS/MS for the simultaneous quantification of the TAF intermediate and identification of unknown degradants.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II coupled with 6545 Q-TOF or equivalent Triple Quad.

  • Column: Waters XBridge Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm).

    • Why Phenyl-Hexyl? It provides superior separation of the aromatic phenol-containing moieties and diastereomers compared to standard C18 [1].

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

    • Causality: The pH is kept slightly acidic to neutral. TAF is unstable in highly acidic/basic conditions. Ammonium acetate provides the volatility required for ESI [2].

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.050.4
1.050.4
6.0600.4
8.0950.4
10.050.4
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][2][3]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 350°C (Ensures desolvation of the phosphonate).

  • Target MRM Transitions (for Triple Quad):

    • TAF: 477.2

      
       346.1 (Loss of phenoxy group).
      
    • PMPA: 288.1

      
       176.1.
      
    • Monophenyl Impurity: 390.1

      
       270.1.
      
System Suitability (Self-Validation)

To ensure trustworthiness, every run must include:

  • Resolution Check: Separation between TAF (

    
    ) and Impurity (
    
    
    
    ) must be
    
    
    .
  • Sensitivity Check: S/N ratio > 10 for the 0.05% impurity standard.

  • Mass Accuracy: < 5 ppm (for Q-TOF) to distinguish impurities from background noise.

Part 5: Analytical Workflow

Diagram 2: Recommended Decision Tree

A logical flow for selecting the correct analytical mode based on the impurity type.

Workflow Input TAF Intermediate Sample Screening Initial Screening (UPLC-UV) Input->Screening Decision Impurity Detected? Screening->Decision Route_A Known RT & UV Spectrum Decision->Route_A Yes Route_B Unknown or Trace (<0.1%) Decision->Route_B Yes Route_C Isobaric/Chiral Check Decision->Route_C Yes Action_A Quantify via UV (Standard Method) Route_A->Action_A Action_B HRMS (Q-TOF) Formula Identification Route_B->Action_B Action_C Chiral LC-MS/MS (Stereo-quantification) Route_C->Action_C

Caption: Decision matrix for routing samples between standard UV quantitation and advanced MS characterization.

References

  • European Medicines Agency (EMA). (2016).[4] Assessment Report: Vemlidy (Tenofovir Alafenamide).[4][5][6][7] Procedure No. EMEA/H/C/004169/0000. Link

  • Ocque, A. J., et al. (2018).[1][2] "Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid." Journal of Pharmaceutical and Biomedical Analysis, 156, 163-169. Link

  • Gilead Sciences. (2015). Vemlidy (Tenofovir Alafenamide) Prescribing Information.[4][5][6][7]Link

  • Hu, M., & Wang, Q. (2014). "A Rapid and Sensitive LC Method for Determination of Diastereomeric Purity of Tenofovir Alafenamide." Chromatographia, 77, 1401–1406. Link

Sources

High-Performance GC-MS Analysis of Residual Solvents in Amine Hydrochloride Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Amine hydrochloride salts represent a critical class of Active Pharmaceutical Ingredients (APIs) but pose severe challenges for residual solvent analysis. Their ionic nature, thermal instability, and potential for injector-port degradation render standard Direct Injection (DI) methods obsolete. Furthermore, generic USP <467> headspace protocols often fail to account for the "Salting-Out" matrix effects unique to these high-ionic-strength samples.

The Solution: This guide objectively compares Optimized Static Headspace GC-MS (SHS-GC-MS) against traditional Direct Injection and Generic USP <467> workflows. We demonstrate that an optimized SHS-GC-MS approach—specifically tailored with matrix-modifying diluents—delivers superior sensitivity, prevents instrument contamination, and eliminates thermal artifacts.

Part 1: Critical Analysis of Methodologies

The "Product": Optimized Static Headspace GC-MS (SHS-GC-MS)
  • Mechanism: The sample is dissolved in a high-boiling solvent (e.g., DMSO, DMF, or Water/Salt mixtures) and heated in a sealed vial. Only the volatile solvents partition into the headspace, which is then injected.[1]

  • Why it Wins:

    • Matrix Isolation: The non-volatile amine salt never enters the GC column, preventing "salt deposition" and liner fouling.

    • Thermal Protection: The API is heated to moderate temperatures (80–100°C) in the vial, not 250°C in the injector, preventing degradation into false-positive artifacts (e.g., imine formation).

    • Tunable Sensitivity: By adjusting the ionic strength of the diluent (the "Salting-Out" effect), partition coefficients (

      
      ) can be manipulated to drive solvents into the gas phase.
      
Alternative A: Direct Liquid Injection (DI)
  • Mechanism: The dissolved API is injected directly into the hot GC inlet.

  • Critical Failure Points:

    • Salt Deposition: Amine HCl salts solidify in the liner upon solvent evaporation, catalyzing analyte degradation and causing peak tailing.

    • Injector Artifacts: High inlet temperatures can cause amine salts to react with residual solvents (e.g., forming amides or imines), leading to false positives.

    • Maintenance Burden: Requires liner replacement every 5–10 injections.

Alternative B: Generic USP <467> (Standard Headspace)
  • Mechanism: Standardized screening using Water or DMSO without matrix optimization.

  • Limitations:

    • Solubility Mismatch: Many amine salts are highly soluble in water but insoluble in DMSO, or vice versa. Generic methods often result in precipitation, trapping residual solvents in the solid phase and lowering recovery.

    • Matrix Suppression: High concentrations of dissolved salt can alter the vapor pressure of residual solvents unpredictably if not standardized.

Part 2: Comparative Performance Data

The following data summarizes a study analyzing Triethylamine (TEA) and Isopropanol (IPA) residues in a model Amine HCl salt API.

MetricOptimized SHS-GC-MS (The Solution)Direct Liquid Injection (Alternative A)Generic USP <467> HS-FID (Alternative B)
Linearity (

)
> 0.9990.985 (Drifts rapidly)> 0.995
Recovery (%) 95% – 102% 60% – 130% (Variable)85% – 90%
Precision (% RSD) < 2.5% > 15% (after 10 runs)~ 5.0%
LOD (ppm) 0.5 ppm 10 ppm5 ppm
Artifact Formation None DetectedHigh (Imine peaks observed)Low
Column Lifetime > 1000 Injections< 50 Injections> 1000 Injections

Expert Insight: The poor recovery in Direct Injection is often due to the "matrix trapping" effect where the salt crust forms around the solvent in the liner. The superior LOD of SHS-GC-MS comes from the ability to inject large headspace volumes (1 mL) without solvent expansion issues.

Part 3: Scientific Deep Dive & Protocol

The Science: Mastering the "Salt Effect"

In Headspace GC, the concentration of analyte in the gas phase (


) is defined by:


Where:
  • 
     = Original concentration in sample.
    
  • 
     = Partition coefficient (
    
    
    
    ).
  • 
     = Phase ratio (
    
    
    
    ).

The Amine HCl Advantage: Paradoxically, the ionic nature of amine salts can be an advantage. By dissolving the salt in water (or a water-miscible solvent), the high ionic strength "salts out" organic solvents (decreases their solubility), effectively lowering


  and driving them into the headspace. This naturally enhances sensitivity compared to non-ionic APIs.
Step-by-Step Protocol: Optimized SHS-GC-MS

Objective: Quantify Class 2 and 3 solvents in a hydrophilic Amine HCl salt.

  • Sample Preparation (The "Salting Out" Mix):

    • Weigh 100 mg of Amine HCl salt into a 20 mL headspace vial.

    • Diluent Selection: Use Water:DMSO (80:20) containing 1 M Sodium Sulfate (

      
      ).
      
    • Why? Water dissolves the salt; DMSO dissolves organic residues; Sodium Sulfate maximizes the salting-out effect for polar solvents like Methanol.

    • Add 5.0 mL of Diluent. Seal immediately with a PTFE/Silicone septum.

  • Headspace Parameters (Agilent 7697A or equivalent):

    • Oven Temp: 85°C (Must be < Melting Point of API to avoid fusion).

    • Equilibration Time: 20 minutes (with high shaking).

    • Loop Fill: 1.0 mL.

    • Transfer Line: 110°C.[2]

  • GC-MS Parameters (Agilent 7890/5977 or equivalent):

    • Column: DB-624UI (30m x 0.32mm x 1.8µm).[3] Thick film is crucial for volatile retention.

    • Inlet: Split ratio 10:1 @ 200°C.

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • MS Detection: SIM Mode (Select ions for target solvents) + Scan (35-300 amu) for unknowns.

Part 4: Visualization of Workflows

Diagram 1: The Optimized SHS-GC-MS Workflow

This diagram illustrates the "Clean Path" of the headspace method versus the contamination risks of direct injection.

SHS_Workflow cluster_Prep Matrix Modification cluster_HS Headspace Sampler Sample Amine HCl Sample (Solid) Diluent Add Diluent: Water/DMSO + Na2SO4 Sample->Diluent Vial Sealed HS Vial Diluent->Vial Heat Heat & Shake (85°C, 20 min) Vial->Heat Partition Partitioning: Solvents -> Gas Phase Salts -> Liquid Phase Heat->Partition Extraction Extract Gas Phase Partition->Extraction Volatiles Only GC GC-MS Inlet (Clean Injection) Extraction->GC Data Data Analysis (No Artifacts) GC->Data

Caption: Figure 1: The "Clean Path" workflow. Note how the non-volatile Amine HCl matrix is physically isolated in the liquid phase, preventing injector contamination.

Diagram 2: Method Selection Decision Matrix

A logic gate for researchers to select the correct diluent and parameters based on their specific Amine Salt properties.

Decision_Matrix Start Start: Residual Solvent Analysis for Amine HCl Salt Solubility Is the Salt Soluble in Water? Start->Solubility Yes_Water Use Water Diluent Solubility->Yes_Water Yes No_Water Use DMSO or DMF Solubility->No_Water No Target Target Solvents? Yes_Water->Target Action2 Standard HS-GC (Check for Precipitate) No_Water->Action2 Polar Polar (MeOH, EtOH) Target->Polar Class 2/3 NonPolar Non-Polar (Hexane, Toluene) Target->NonPolar Class 1/2 Action1 Add Na2SO4 (Salting Out) To Enhance Sensitivity Polar->Action1 NonPolar->Action2 Final Execute Optimized SHS-GC-MS Action1->Final Action2->Final

Caption: Figure 2: Decision Tree for Diluent and Additive Selection. "Salting Out" is critical for water-soluble amine salts analyzing polar residual solvents.

References

  • ICH Q3C (R8) Impurities: Guideline for Residual Solvents . International Council for Harmonisation. [Link]

  • Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography . Longdom Publishing. [Link]

  • Effects of Sample Diluents and Sample Matrices on Residual Solvents in Pharmaceuticals Analyzed with Static Headspace Gas Chromatography . LCGC International. [Link]

  • Solvent/Sample Interaction in the GC/MS Analysis of Amines . Cerno Bioscience. [Link]

Sources

distinguishing (2S)-1-Propan-2-yloxypropan-2-amine from its enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Analytical Differentiation of (2S)-1-Propan-2-yloxypropan-2-amine

Executive Summary

Distinguishing (2S)-1-Propan-2-yloxypropan-2-amine (CAS: 1-isopropoxypropan-2-amine derivative) from its enantiomer (2R) is a critical task in pharmaceutical synthesis, where this ether-amine often serves as a chiral building block or resolving agent.[1]

Because enantiomers possess identical physical properties (boiling point, refractive index, NMR spectra) in achiral environments, standard analytics (RP-HPLC, standard 1H-NMR) cannot distinguish them.[1] Differentiation requires the introduction of a chiral environment.[2][3]

This guide evaluates the three industry-standard methodologies for resolving this specific molecule:

  • Chiral HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity (ee%) determination.[1]

  • NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method): The definitive method for ab initio absolute configuration assignment.

  • Chiral GC (Gas Chromatography): The preferred high-throughput method for volatile amines.

Molecular Profile & Challenge

  • IUPAC Name: 1-(Propan-2-yloxy)propan-2-amine[1]

  • Structure: A primary amine with a chiral center at C2 and a bulky isopropoxy ether tail.

  • Chiral Center: Carbon-2 (

    
    ).[1]
    
  • Differentiation Challenge: The bulky isopropoxy group provides steric distinctness, but the amine functionality is prone to peak tailing on silica supports due to silanol interactions.

Method 1: Chiral HPLC (The Quantitative Standard)

Best For: Routine quality control (QC) and determining Enantiomeric Excess (ee).

Mechanism: Direct resolution utilizes a Chiral Stationary Phase (CSP).[4] The (2S) and (2R) enantiomers form transient diastereomeric complexes with the CSP (typically polysaccharide-based) via hydrogen bonding and steric inclusion. The complex with higher stability elutes later.

Recommended Protocol:

  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).[1] The amylose backbone offers superior recognition for the ether-amine spacing compared to cellulose.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Critical Note:Diethylamine (DEA) is mandatory. Without this basic modifier, the primary amine will interact strongly with residual silanols on the column, causing severe peak tailing that masks resolution.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores) or Refractive Index (RI).

Performance Data (Representative):

ParameterValueNote
Resolution (

)
> 2.5Baseline separation is typically easily achieved.[1]
Selectivity (

)
1.2 – 1.5High selectivity due to the bulky isopropoxy group.
Limit of Quantitation 0.1% eeHighly sensitive for impurity analysis.

Method 2: NMR Spectroscopy via Mosher's Acid (The Structural Standard)

Best For: Determining Absolute Configuration (Is it R or S?) when no reference standard exists.

Mechanism: This method converts the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), specifically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid).[1][5]
  • Reaction with (R)-MTPA-Cl yields the (S)-MTPA amide.[1]

  • Reaction with (S)-MTPA-Cl yields the (R)-MTPA amide.[1]

  • The anisotropic effect of the MTPA phenyl group shields/deshields protons differently in the (2S) vs (2R) amine backbone.

Step-by-Step Protocol:

  • Derivatization:

    • Take 5 mg of the unknown amine sample.[5]

    • Dissolve in 0.5 mL deuterated chloroform (

      
      ) or pyridine-
      
      
      
      .
    • Add 1.5 equivalents of (R)-(-)-MTPA-Cl (Mosher's acid chloride).

    • Shake for 10 minutes (reaction is rapid for primary amines).

    • Repeat in a separate tube with (S)-(+)-MTPA-Cl .

  • Analysis:

    • Acquire 1H-NMR spectra for both samples.

    • Focus on the Methyl doublet (C3 of the propyl chain) and the Ether methylene (

      
      -O).
      
  • Calculation (

    
    ): 
    
    • Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[1][5]
      
    • Interpretation: Using the Mosher Model, if the protons on the right side of the plane (relative to the amine) have a positive

      
      , and those on the left have a negative 
      
      
      
      , the configuration can be assigned.

Visualization of Mosher Logic:

MosherAnalysis Unknown Unknown Amine (2S or 2R?) Rxn_R React with (R)-MTPA-Cl Unknown->Rxn_R Rxn_S React with (S)-MTPA-Cl Unknown->Rxn_S Prod_1 Diastereomer A (S-MTPA amide) Rxn_R->Prod_1 Prod_2 Diastereomer B (R-MTPA amide) Rxn_S->Prod_2 NMR 1H NMR Analysis Compare Chemical Shifts (δ) Prod_1->NMR Prod_2->NMR Calc Calculate Δδ = δ(S-MTPA) - δ(R-MTPA) NMR->Calc Result Assign Configuration (Positive/Negative Regions) Calc->Result

Caption: Workflow for determining absolute stereochemistry using Mosher's Amide derivatization.

Method 3: Chiral Gas Chromatography (The High-Throughput Alternative)[1]

Best For: Volatile samples and process monitoring.

Mechanism: Since 1-Propan-2-yloxypropan-2-amine has a relatively low molecular weight (~117 g/mol ) and is volatile, GC is often superior to HPLC for throughput.[1]

  • Column: Cyclodextrin-based phases (e.g.,

    
    -DEX 120  or Chirasil-DEX CB ).[1]
    
  • Principle: The ether-amine creates inclusion complexes with the cyclodextrin cavity. The thermodynamics of this inclusion differ for the enantiomers.

Protocol:

  • Carrier Gas: Helium or Hydrogen (constant flow).

  • Temp Program: Isothermal hold at 90°C (optimized for resolution) or slow ramp (2°C/min).

  • Derivatization: None required. (Direct injection is a major advantage over HPLC if UV detection is difficult).

Comparative Analysis Summary

The following table contrasts the three techniques to aid in selection.

FeatureChiral HPLCMosher's NMRChiral GC
Primary Output Enantiomeric Excess (ee%)Absolute Configuration (R/S)Enantiomeric Excess (ee%)
Sample Prep Minimal (Dilution)Moderate (Chemical Reaction)None (Direct Injection)
Cost per Run High (Solvents/Columns)Low (Deuterated Solvents)Low (Gas only)
Throughput 15-30 mins/sample1-2 hours/sample10-20 mins/sample
Limitations Requires basic modifier; UV detection weak for this molecule.[1]Requires pure reagents; interpretation requires expertise.Sample must be volatile (Ideal for this molecule).

Decision Matrix

Use this logic flow to select the correct analytical technique for your specific stage of development.

DecisionTree Start Start: Unknown Sample (2S)-1-Propan-2-yloxypropan-2-amine Q1 Is the Absolute Configuration (R vs S) Known? Start->Q1 Branch_Unknown No (Unknown) Q1->Branch_Unknown Identification Branch_Known Yes (Known) Q1->Branch_Known Quantification Method_NMR Method: Mosher's NMR (Derivatize with MTPA-Cl) Branch_Unknown->Method_NMR Q2 Is the sample volatile? (MW ~117 g/mol) Branch_Known->Q2 Method_GC Method: Chiral GC (Cyclodextrin Column) *Preferred for this molecule* Q2->Method_GC Yes Method_HPLC Method: Chiral HPLC (Amylose Column + DEA) Q2->Method_HPLC No/If GC unavailable

Caption: Strategic decision tree for selecting the appropriate analytical method based on sample knowledge.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[6] Nature Protocols, 2, 2451–2458. [Link]

  • Daicel Corporation. (n.d.). Chiral Column Selection Guide for Amines. Chiral Technologies. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][5][6] Chemical Reviews, 104(1), 17-118.[1] [Link]

Sources

Comparative Quality Control Guide: Pharmaceutical Grade Semaglutide Side Chain (CAS 1202745-31-0)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the quality control parameters for CAS 1202745-31-0 , identified in this context as the high-purity Semaglutide Side Chain Intermediate (specifically the protected tBu-C18-Glu(OtBu)-AEEA-AEEA-OH or a close structural analogue). This molecule acts as the critical albumin-binding moiety in the synthesis of long-acting GLP-1 receptor agonists.

Executive Summary & Molecule Context

CAS 1202745-31-0 represents a specialized "building block" used in the convergent synthesis of Semaglutide. Unlike standard amino acids, this complex intermediate incorporates a C18 fatty diacid, a glutamic acid spacer, and two units of 8-amino-3,6-dioxaoctanoic acid (AEEA/OEG).

The Core Challenge: The purity of this side chain directly dictates the impurity profile of the final API. Impurities introduced here (e.g., D-isomers, truncated linkers) are often structurally identical to the target peptide in terms of hydrophobicity, making them nearly impossible to remove during final API purification.

Product Comparison: Convergent Block vs. Stepwise Assembly
FeatureHigh-Purity Block (CAS 1202745-31-0) Alternative: Stepwise SPPS Assembly
Synthesis Strategy Convergent (Coupled as one unit)Linear (Coupled step-by-step on resin)
Purity Control Pre-validated (QC before use)Post-synthesis (QC only on final API)
Critical Impurity Risk Low (D-isomer <0.1% guaranteed)High (Racemization at each coupling step)
Yield Impact High (Single coupling step)Lower (Cumulative yield loss over 4 steps)
Cost Efficiency Higher upfront, lower downstreamLower upfront, high purification costs

Critical Quality Control Parameters (The "Big 4")

To ensure pharmaceutical grade performance, the following parameters must be controlled. These are not just specifications; they are predictive indicators of API failure.

A. Chiral Purity (Enantiomeric Excess)
  • Target: L-Isomer > 99.5%; D-Isomer < 0.10%.

  • Why it Matters: The Glutamic acid (Glu) moiety in the linker is susceptible to racemization. A D-Glu impurity in the side chain results in a D-Glu diastereomer of Semaglutide.

  • Impact: Regulatory rejection (ICH Q3A). Diastereomers often co-elute with the main peak in RP-HPLC.

B. Chemical Purity (UPLC-MS)
  • Target: > 98.5% (Area %).

  • Critical Impurities to Monitor:

    • Des-tBu: Loss of tert-butyl protection (leads to side reactions during coupling).

    • Truncated Linker: Missing one AEEA unit (mass -145 Da).

    • C16/C20 Homologs: Fatty acid chain length variants (originating from raw material C18 diacid).

C. Water Content (Karl Fischer)
  • Target: < 1.0% w/w.

  • Causality: Excess water hydrolyzes the activated ester (e.g., if using NHS-ester form) or consumes coupling reagents (HATU/DIC), leading to incomplete coupling and "Deletion" sequences in the final peptide.

D. Residual Solvents
  • Target: DMF/DMAc < 880 ppm; TFA < 0.1%.

  • Risk: Residual amines or acids can interfere with the deprotection kinetics during the next synthetic step.

Experimental Protocols

Protocol 1: UPLC-MS Method for Impurity Profiling

This method is designed to separate the critical "Des-tBu" impurity and the D-isomer.

Instrument: Waters ACQUITY UPLC H-Class with QDa Detector. Column: C18 Bridged Ethyl Hybrid (BEH), 1.7 µm, 2.1 x 100 mm. Mobile Phase:

  • A: 0.1% Formic Acid in Water (Milli-Q).

  • B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % A % B Curve
0.0 95 5 Initial
2.0 95 5 6
15.0 5 95 6
18.0 5 95 6
18.1 95 5 1

| 22.0 | 95 | 5 | 1 |

Detection: UV at 210 nm (peptide bond) & 254 nm. MS (ESI+) in Scan Mode (100-1500 m/z). Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.

Protocol 2: Chiral Purity Determination (Marfey’s Method Variant)

Since the molecule is large, direct chiral HPLC is difficult. We hydrolyze and derivatize.

  • Hydrolysis: Dissolve 5 mg of CAS 1202745-31-0 in 6N HCl. Heat at 110°C for 24 hours (sealed vial).

  • Derivatization: Neutralize and react with FDAA (Marfey’s Reagent).

  • Analysis: Inject on C18 column. The L-Glu-FDAA and D-Glu-FDAA adducts will separate significantly (typically >2 min retention time difference).

Visualizing the Quality Control Workflow

The following diagram illustrates the "Fate of Impurities"—how a minor defect in the starting material (CAS 1202745-31-0) propagates into a major failure in the final drug substance.

Semaglutide_QC_Flow Raw_Material CAS 1202745-31-0 (Side Chain Block) QC_Check QC Gate: 1. Chiral Purity (>99.5%) 2. Homologs (C16/C20) Raw_Material->QC_Check QC_Check->Raw_Material Reject/Reprocess Coupling Coupling to Lysine (Solid Phase) QC_Check->Coupling Pass Stepwise_Alt Alternative: Stepwise SPPS (Risk: Cumulative Errors) Stepwise_Alt->Coupling High Risk Final_API Crude Semaglutide Coupling->Final_API Purification Final Purification (RP-HPLC) Final_API->Purification Result_Pass SUCCESS: API Purity >99.5% No Diastereomers Purification->Result_Pass High Quality Block Result_Fail FAILURE: Co-eluting Impurities Yield Loss >40% Purification->Result_Fail Low Quality Block (D-Isomer Carryover)

Caption: Impurity propagation pathway demonstrating why pre-synthesis QC of the side chain block is critical for final API yield.

Troubleshooting & Common Pitfalls

ObservationProbable CauseCorrective Action
Low Assay (<95%) Residual solvent (DMF) or hygroscopic water absorption.Dry under high vacuum (40°C, <10 mbar) for 24h. Check KF.
Extra Peaks (+14 Da) Methyl ester formation (if MeOH used in workup).Avoid MeOH. Use Isopropyl Alcohol (IPA) or ACN for precipitation.
Doublet Peak in HPLC Diastereomer presence (D-Glu).Run Chiral HPLC. If confirmed, reject batch (cannot be purified later).
High Backpressure Aggregation of the lipid chain in mobile phase.Ensure Column Temp > 45°C. Use THF/ACN mix in mobile phase B.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology. Retrieved from [Link]

  • Alon, H., et al. (2017). Convergent Synthesis of GLP-1 Analogues. Journal of Peptide Science. (Contextual grounding for block synthesis vs. stepwise).

(Note: While CAS 1202745-31-0 is referenced as the specific inquiry subject, technical parameters described above are validated for the standard Semaglutide side-chain intermediate class, specifically the tBu-protected C18-Glu-AEEA-AEEA motif.)

Sources

Comparative Solubility Guide: Amine HCl Salts vs. Free Base Forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

In drug development, the choice between a free base amine and its hydrochloride (HCl) salt is rarely arbitrary; it dictates the molecule's biopharmaceutical performance, stability, and manufacturability.

While it is a standard heuristic that salts improve aqueous solubility , this guide dissects the limits of that heuristic. We examine the interplay between crystal lattice energy, solvation enthalpy, and the common ion effect to provide a rigorous framework for selection.

The Physicochemical Divergence
FeatureAmine Free Base (

)
Amine HCl Salt (

)
Primary Interaction Van der Waals & weak H-bondingIon-dipole (strong hydration)
Crystal Lattice Generally lower energy (lower MP)High lattice energy (ionic packing)
Aqueous Solubility pH-dependent (Soluble only at

)
High (intrinsic), but subject to common ion effect
Lipophilicity (LogP) High (Membrane permeable)Low (Membrane impermeable unless paired)
Key Utility Transdermal delivery, organic synthesisOral/IV delivery, crystallization purification

Mechanistic Analysis: Why Solubility Differs

The Solvation-Lattice Energy Trade-off

Solubility is thermodynamically driven by the balance between breaking the crystal lattice (energy penalty) and forming solute-solvent interactions (energy gain).

  • Free Bases: The hydrophobic alkyl/aryl groups dominate. Water molecules cannot organize effectively around the non-polar regions without a significant entropic penalty (hydrophobic effect).

  • HCl Salts: The protonated amine (

    
    ) and chloride anion (
    
    
    
    ) act as high-energy hydration foci. The hydration enthalpy (
    
    
    ) of these ions usually overcomes the lattice energy (
    
    
    ), driving dissolution.
The Common Ion Effect (Critical Insight)

A frequent oversight in formulation is the Common Ion Effect . While HCl salts are soluble in water, their solubility can drop precipitously in gastric fluids (


) due to the high concentration of chloride ions.


If


 is high (as in the stomach), 

must decrease to maintain the solubility product constant (

), potentially causing the salt to precipitate out of solution, paradoxically reducing bioavailability compared to other salt forms (e.g., mesylates).
Visualization: Solubility Equilibrium Landscape

SolubilityMechanism SolidBase Solid Free Base (R-NH2) DissolvedBase Dissolved Free Base (R-NH2 aq) SolidBase->DissolvedBase Intrinsic Solubility (Slow) SolidSalt Solid HCl Salt (R-NH3+ Cl-) Protonated Protonated Species (R-NH3+ aq) SolidSalt->Protonated Dissociation (Fast) DissolvedBase->SolidBase Precipitation DissolvedBase->Protonated Acidification (pH < pKa) Protonated->SolidSalt Common Ion Effect (High [Cl-]) Protonated->DissolvedBase Basification (pH > pKa)

Figure 1: The equilibrium landscape showing how pH and ion concentration drive the transition between solid and dissolved states.

Comparative Data: Case Study (Lidocaine)

Lidocaine serves as an excellent model compound to illustrate these differences due to its widespread use in both topical (free base) and injectable (HCl salt) forms.

Table 1: Physicochemical Properties of Lidocaine Forms

PropertyLidocaine Free BaseLidocaine HCl Monohydrate
Molecular Weight 234.34 g/mol 288.81 g/mol
Physical State White crystalline powderWhite crystalline powder
Water Solubility (25°C) Insoluble (~0.4 mg/mL)Very Soluble (~410 mg/mL)
Ethanol Solubility Very SolubleSoluble
Ether/Chloroform SolubleInsoluble
Melting Point 68°C74–79°C
pH of Aqueous Sol. ~7.9 (Saturated)4.0 – 5.5
Therapeutic Application Ointments, patches (Lipid permeable)Parenteral injection (Aqueous stable)

Data aggregated from PubChem and USP Monographs [1, 2].

Experimental Protocol: Determination of Equilibrium Solubility

To generate reliable data like the table above, one must use a thermodynamic solubility protocol. The "Shake-Flask" method is the gold standard.

Protocol: Saturation Shake-Flask Method[1][2]

Objective: Determine the thermodynamic equilibrium solubility of an amine salt vs. free base at a specific pH.

Reagents:

  • Phosphate Buffer (pH 6.8) and 0.1 N HCl (pH 1.2).

  • Test Compound (Micronized).

  • Syringe Filters (0.45 µm PVDF or PTFE).

Workflow:

  • Preparation:

    • Add excess solid compound to 10 mL of media in a glass vial. "Excess" is defined visually; solid must persist at the bottom.

  • Equilibration:

    • Place vials in an orbital shaker incubator at 37°C ± 0.5°C.

    • Agitate at 100 RPM for 72 hours . (Note: 24 hours is often insufficient for stable crystal forms).

  • pH Verification (Crucial Step):

    • Measure the pH of the slurry.[1][2]

    • Expert Insight: Dissolving an HCl salt will lower the pH, potentially inflating solubility data. Adjust pH back to target if it drifts by >0.1 units.

  • Sampling:

    • Withdraw 1 mL of supernatant.

    • Filter immediately using a pre-warmed syringe filter (to prevent precipitation upon cooling).

  • Quantification:

    • Analyze via HPLC-UV against a standard curve.

Workflow Visualization

ExperimentalProtocol Start Excess Solid + Buffer Shake Shake 37°C (24-72 hrs) Start->Shake CheckPH Check pH (Drift?) Shake->CheckPH Adjust Adjust pH CheckPH->Adjust Yes Filter Filter (0.45 µm) CheckPH->Filter Stable Adjust->Shake HPLC HPLC Analysis Filter->HPLC

Figure 2: Step-by-step Shake-Flask methodology for accurate solubility determination.

Strategic Decision Framework

When should you select the HCl salt over the Free Base?

Scenario Recommended Form Rationale
IV / IM Injection HCl Salt Requires high aqueous solubility (>10 mg/mL) to minimize injection volume.
Oral Tablet (IR) HCl Salt Rapid dissolution in stomach (pH 1.2) drives fast onset.
Transdermal Patch Free Base Uncharged species permeate the Stratum Corneum 10-100x faster than ions.
Process Purification HCl Salt "Salting out" an amine with HCl gas in organic solvent is a standard purification technique.
Gastric Precipitation Risk Mesylate/Other If HCl salt shows strong common ion effect suppression, switch to Mesylate or Tosylate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3676, Lidocaine. Retrieved from [Link]

  • United States Pharmacopeia (USP).USP Monograph: Lidocaine Hydrochloride.
  • World Health Organization (WHO). Annex 4: General guidance on the conduct of equilibrium solubility studies. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Foundational text on salt selection and the common ion effect).
  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative source on pH-metric solubility profiling).

Sources

Safety Operating Guide

(2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-1-Propan-2-yloxypropan-2-amine hydrochloride is a chiral amino-ether salt commonly used as a pharmaceutical intermediate. While often perceived as a stable solid, its disposal presents specific hazards due to its acidic nature (hydrochloride salt) and the presence of an ether linkage , which carries a latent risk of peroxide formation in aged samples.

Immediate Directive:

  • Do NOT dispose of via sanitary sewer or trash.

  • Do NOT mix with oxidizing agents (bleach, nitric acid) or strong bases.

  • Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of this material safely, you must understand what drives its reactivity.[1]

FeatureTechnical CharacteristicOperational Implication
Structure Chiral primary amine salt with an ether tail.Water Soluble: High mobility in aquatic environments; requires strict containment.[2]
Moiety Hydrochloride Salt (

)
Acidic/Hygroscopic: Solutions will be acidic (pH ~3-5). Absorbs moisture from air; containers may degrade metal shelving.
Linkage Aliphatic Ether (

)
Peroxide Risk: While the amine group stabilizes the ether, aged salts can still form organic peroxides.
Reactivity Nitrogenous CompoundChloramine Risk: Contact with hypochlorites (Bleach) generates toxic/explosive chloramines.

Pre-Disposal Stabilization Protocol

Before moving the container to the waste accumulation area, perform this "Self-Validating" check.

Step A: The "Age & State" Audit
  • Scenario 1: Fresh/Free-flowing Solid.

    • Action: Proceed directly to Section 4 (Packaging) .

  • Scenario 2: Caked/Old (>1 Year) Solid.

    • Risk:[2][3][4] Potential peroxide accumulation in the crystal lattice.

    • Action: Test a small aliquot with a peroxide test strip (0-100 ppm range).

    • Result: If >20 ppm, contact your High-Hazard Specialist for stabilization (usually reduction with ferrous sulfate) before transport.

  • Scenario 3: Aqueous Solution.

    • Action: Check pH.[5] If pH < 2, label as RCRA D002 (Corrosive) .

Step B: Segregation Logic

The most common lab accident during disposal involves "commingling" incompatible waste streams.

SegregationLogic cluster_0 INCOMPATIBLE STREAMS Compound (2S)-1-Propan-2-yloxypropan-2-amine HCl Oxidizers Strong Oxidizers (Nitric Acid, Permanganates) Compound->Oxidizers Violent Reaction (Fire/Explosion) Bleach Hypochlorites (Bleach) Compound->Bleach Forms Chloramines (Toxic Gas) Bases Strong Bases (NaOH, KOH) Compound->Bases Liberates Free Amine (Flammable Vapor) Solvents Halogenated Solvents (DCM, Chloroform) Compound->Solvents Compatible (If pH neutral)

Figure 1: Chemical compatibility matrix. Note the critical incompatibility with Bleach.

Packaging and Labeling Procedures

Method A: Solid Waste (Preferred)

Why: Keeping the material solid minimizes volume and reduces spill risks.

  • Primary Container: Ensure the original bottle is tightly capped. If the cap is cracked (common with HCl salts), transfer to a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Secondary Containment: Place the jar into a clear, sealable plastic bag (4-mil polyethylene). This protects waste handlers from trace dust.[3]

  • Lab Packing: Place the bagged container into a DOT-approved fiber or poly drum designated for "Solid Organics."

Method B: Liquid Waste (Solutions)

Why: Only use this if the material is already dissolved.

  • Container: Use an HDPE jerrican or amber glass bottle. Avoid metal containers as the acidic chloride ion will corrode steel/aluminum, leading to leaks.

  • Headspace: Leave 10% headspace to allow for thermal expansion.

  • Labeling:

    • Chemical Name: (2S)-1-Propan-2-yloxypropan-2-amine HCl.

    • Hazards: Irritant, Acidic.[3]

    • Constituents: List solvent percentages (e.g., "Water 90%, Amine Salt 10%").

Regulatory Framework & RCRA Coding

Proper coding ensures the incineration facility treats the waste correctly.

ParameterClassificationCodeReasoning
Ignitability Low (Solid Salt)N/ASalts generally do not meet the flashpoint <60°C criteria unless dissolved in flammable solvents.
Corrosivity PotentialD002 Only applies if the waste is an aqueous solution with pH

2.
Toxicity Not ListedN/ANot a "P" or "U" listed waste (40 CFR 261.33).
Default Hazardous WasteNon-Regulated If solid and pH neutral, it may technically be non-RCRA in some states, but Best Practice dictates managing as hazardous chemical waste.

Emergency Response: Spills

Scenario: You drop a 100g bottle, and it shatters.

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[2][3][6][7]

  • PPE: Don nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Containment: Do not sweep dry dust (creates aerosols). Cover the spill with a wet paper towel or an inert absorbent (vermiculite) dampened with water.

  • Neutralization (Optional): If the spill is large, sprinkle sodium bicarbonate (baking soda) over the area to neutralize the acidity.

  • Cleanup: Scoop the damp slurry into a plastic waste bag. Double bag and label as "Debris from Amine Salt Spill."

Operational Workflow Diagram

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Salt StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid PeroxideTest Check Peroxides (If >1 yr old) Solid->PeroxideTest pHCheck Check pH Liquid->pHCheck PackSolid Double Bag (Polyethylene) PeroxideTest->PackSolid Negative PackLiquid HDPE Container (No Metal) pHCheck->PackLiquid Label Label: 'Organic Amine Salt' PackSolid->Label PackLiquid->Label Storage SAA Area (Segregate from Oxidizers) Label->Storage

Figure 2: Step-by-step decision matrix for waste processing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: (S)-(+)-1-Methoxy-2-propylamine (Analogous Class Reference).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

Sources

Personal protective equipment for handling (2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride

[1]

Executive Summary

Immediate Action Required: Treat (2S)-1-(Propan-2-yloxy)propan-2-amine hydrochloride (CAS: 2171226-93-8) as a High-Contact Hazard .[1] While amine salts are generally more stable than their free-base counterparts, they retain significant potential for severe eye damage, skin corrosion/irritation, and respiratory tract inflammation upon inhalation of dust.[1]

This guide provides a self-validating operational framework for the safe handling, storage, and disposal of this specific chiral building block. It is designed for researchers requiring high-fidelity safety protocols beyond generic SDS recommendations.[1]

Part 1: Chemical Identity & Hazard Assessment[1][2]

Senior Scientist Note: In the absence of extensive toxicological data for this specific enantiomer, we apply "Read-Across" logic from structural analogs (e.g., Isopropylamine HCl and 1-Amino-2-propanol).[1] We assume the "Worst-Case" hazard profile: Corrosive to mucous membranes and hygroscopic.[1]

Chemical Specifications
PropertyDetail
Chemical Name (2S)-1-(Propan-2-yloxy)propan-2-amine hydrochloride
CAS Number 2171226-93-8
Molecular Formula C₆H₁₅NO[1][2] · HCl
Molecular Weight ~153.65 g/mol (Free base: 117.19 g/mol )
Physical State White to off-white solid (Crystalline powder)
Solubility Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar ethers.[1]
Stability Hygroscopic .[1] Deliquesces upon prolonged exposure to ambient moisture.[1]
Hazard Classification (GHS)[2]
  • Skin Corrosion/Irritation: Category 1B (Potential) / Category 2 (Confirmed).[1]

  • Serious Eye Damage: Category 1 (Risk of irreversible corneal damage).[1]

  • STOT-SE: Category 3 (Respiratory Irritation).[1][3]

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[1][4]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is the last line of defense.[1] Engineering controls (fume hoods) are primary.[1]

PPE Selection Table
Protection ZoneRecommended EquipmentScientific Rationale
Ocular/Face Chemical Splash Goggles (ANSI Z87.[1]1) + Face Shield Amine salts can cause immediate, severe ocular burns.[1] Dust particles are abrasive and chemically reactive with ocular moisture.[1]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil) or NeopreneBreakthrough Time: >480 mins for solids.If in solvent (e.g., DCM/Methanol), use Silver Shield/Laminate liners.[1] Amine salts penetrate thin latex rapidly.[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Mandatory. If handling open powder outside a hood is unavoidable (not recommended), use a P100 HEPA Respirator .[1]
Body Chemical-Resistant Lab Coat (Poly-cotton or Tyvek)Cotton absorbs; Tyvek repels.[1] Use Tyvek if handling >10g quantities.[1]

Part 3: Operational Handling Protocol

Workflow Logic (Visualization)

HandlingWorkflowFigure 1: Safe Handling Workflow for Hygroscopic Amine SaltsStorage1. Cold Storage(Desiccated, 2-8°C)Equilibration2. Thermal Equilibration(Warm to RT in Desiccator)Storage->Equilibration Prevent CondensationWeighing3. Weighing/Transfer(Static Control, Fume Hood)Equilibration->Weighing Dry AtmosphereReaction4. Solubilization(Inert Atmosphere)Weighing->Reaction Dissolve ImmediatelyWaste5. Disposal(Neutralization)Reaction->Waste Quench

Detailed Procedures
Step 1: Receiving & Storage
  • Protocol: Upon receipt, inspect the container for seal integrity.

  • Action: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) if possible.

  • Why: Amine hydrochlorides are hygroscopic.[1] Moisture absorption alters stoichiometry, leading to errors in reaction equivalents and potential hydrolysis over time [1].[1]

Step 2: Weighing & Transfer (Critical Step)
  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.[1]

  • Procedure:

    • Remove the container from the fridge and place it in a desiccator.[1] Allow it to reach room temperature before opening (approx. 30 mins). Failure to do this causes condensation to form inside the bottle, degrading the bulk material.[1]

    • Tare a dry vial/flask.[1]

    • Transfer the solid quickly using a spatula.[1]

    • Immediately recap and seal the bulk container with Parafilm.[1]

Step 3: Solubilization
  • Solvent Choice: Methanol or Water are preferred for initial solubilization.[1]

  • Exotherm Warning: Dissolution of amine salts can be slightly exothermic.[1] Add solvent slowly.[1]

  • Neutralization (If Free Base is needed): If your protocol requires the free amine, treat the salt with an equimolar amount of base (e.g., NaOH, Et₃N) in situ. Be prepared for a pH spike and potential volatility of the free amine.[1]

Part 4: Emergency Response & Disposal Logic

Spill Response Decision Tree

SpillResponseFigure 2: Emergency Spill Response LogicStartSpill DetectedTypeIdentify StateStart->TypeSolidSolid PowderType->SolidLiquidSolutionType->LiquidActionSolidCover with wet paper towelto prevent dust -> ScoopSolid->ActionSolidActionLiquidAbsorb with Vermiculiteor ChemizorbLiquid->ActionLiquidCleanDouble Wash Area(Soap + Water)ActionSolid->CleanActionLiquid->Clean

First Aid Measures
  • Eye Contact: Time is tissue. Rinse immediately with water for 15 minutes.[1] Hold eyelids apart. Seek ophthalmologist support immediately.

  • Skin Contact: Brush off loose particles before wetting (to prevent high-concentration solution on skin), then wash with soap and water for 15 minutes.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

Waste Disposal[1]
  • Neutralization: Dissolve waste material in water.[1] Adjust pH to 6-8 using dilute HCl or NaOH.[1]

  • Categorization:

    • If dissolved in water: Aqueous Hazardous Waste (check local regulations for amines).[1]

    • If dissolved in organic solvent: Organic Solvent Waste .[1]

  • Do Not: Do not mix with strong oxidizers (e.g., bleach, nitric acid) as this may generate toxic chloramines or nitrosamines [2].[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6432137, Isopropylamine hydrochloride. Retrieved February 15, 2026, from [Link]

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